(+)-Terpinen-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S)-4-methyl-1-propan-2-ylcyclohex-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-8(2)10(11)6-4-9(3)5-7-10/h4,8,11H,5-7H2,1-3H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYLYDPHFGVWKC-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)(C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@](CC1)(C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
211.00 to 213.00 °C. @ 760.00 mm Hg | |
| Record name | (S)-p-Menth-1-en-4-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035823 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2438-10-0 | |
| Record name | (+)-Terpinen-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2438-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Terpineol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002438100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Terpinen-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-TERPINEOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZK34LN80N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (S)-p-Menth-1-en-4-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035823 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to (+)-Terpinen-4-ol: Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Terpinen-4-ol is a monoterpenoid alcohol that stands as a significant bioactive compound within the essential oils of numerous aromatic plants.[1] It is a primary constituent of tea tree oil, derived from Melaleuca alternifolia, and is recognized for its broad-spectrum antimicrobial, anti-inflammatory, and antioxidant properties.[2][3] This guide provides a comprehensive overview of the natural sources of this compound, its biosynthesis pathways, and detailed experimental protocols relevant to its study.
Natural Sources of this compound
This compound is found in a wide variety of plant species. The concentration of this compound can vary significantly based on the plant's genetics, geographical location, climate, and harvesting time. The most prominent source is the essential oil of Melaleuca alternifolia (Tea Tree), where it is the principal bioactive component.[4][5] Other notable sources include various species of Eucalyptus, Lavandula (lavender), and Thymus (thyme).[2][5]
Quantitative Analysis of this compound in Various Essential Oils
The following table summarizes the concentration of this compound found in the essential oils of several plant species.
| Plant Species | Plant Part | Essential Oil Yield (%) | This compound Concentration (%) | Reference |
| Melaleuca alternifolia | Leaves & Twigs | 1.0 - 2.5 | 30.0 - 48.0 | [1] |
| Melaleuca alternifolia (raw oil) | Leaves & Branches | Not Specified | 39.23 | [6] |
| Thymus vulgaris | Leaves & Flowers | 0.8 - 2.6 | ~33.34 | [5] |
| Lavandula angustifolia | Flowers | 0.5 - 1.5 | 0.1 - 6.4 | [5] |
| Eucalyptus globulus | Leaves | 1.0 - 3.5 | 0.1 - 2.0 | [2] |
| Origanum vulgare | Leaves | 0.1 - 1.0 | 0.5 - 5.0 | [1] |
| Juniperus communis | Berries | 0.5 - 2.0 | Present (qualitative) | [7] |
Biosynthesis of this compound
The biosynthesis of this compound, like all monoterpenes in plants, originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which occurs in the plastids.[8][9][10] This pathway synthesizes the five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[8][9][10]
The Methylerythritol Phosphate (MEP) Pathway
The MEP pathway begins with the condensation of pyruvate and D-glyceraldehyde 3-phosphate.[8][9] A series of enzymatic reactions then leads to the formation of IPP and DMAPP.[8][9][10]
-
DXS (1-deoxy-D-xylulose-5-phosphate synthase): Catalyzes the condensation of pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP).[10][11]
-
DXR (DXP reductoisomerase): Converts DXP to 2-C-methyl-D-erythritol 4-phosphate (MEP).[10]
-
IspD (MEP cytidylyltransferase): Activates MEP to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME).[9][10]
-
IspE (CDP-ME kinase): Phosphorylates CDP-ME to 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-MEP).[10]
-
IspF (MECP synthase): Cyclizes CDP-MEP to 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP).[10][11]
-
IspG (HMBPP synthase): Reduces and opens the ring of MEcPP to form (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP).[9][11]
-
IspH (HMBPP reductase): Converts HMBPP to a mixture of IPP and DMAPP.[9][11]
Formation of Geranyl Diphosphate (GPP)
Geranyl diphosphate synthase (GPPS) catalyzes the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form the C10 precursor, geranyl diphosphate (GPP).[8][12]
Cyclization to this compound
The final step in the biosynthesis is the cyclization of GPP, which is catalyzed by a specific monoterpene synthase. In the case of this compound, a this compound synthase is responsible for this conversion. The reaction involves the ionization of GPP to a geranyl cation, which then undergoes a series of cyclizations and rearrangements. The reaction is terminated by the addition of a water molecule to form the alcohol.[13][14]
References
- 1. ijpjournal.com [ijpjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. Terpinen-4-ol - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current Development in Isoprenoid Precursor Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Multifaceted MEP Pathway: Towards New Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Bifunctional Geranyl and Geranylgeranyl Diphosphate Synthase Is Involved in Terpene Oleoresin Formation in Picea abies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Physicochemical properties of (+)-Terpinen-4-ol
An In-depth Technical Guide to the Physicochemical Properties of (+)-Terpinen-4-ol
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a bioactive monoterpenoid of significant interest in pharmaceutical and scientific research. The document details quantitative physical and chemical data, outlines the experimental protocols for their determination, and visualizes key biological pathways and analytical workflows.
Introduction
This compound is a naturally occurring tertiary monocyclic terpene alcohol and the primary bioactive constituent of Tea Tree Oil (TTO), derived from the Australian plant Melaleuca alternifolia.[1] It is responsible for the oil's notable antimicrobial and anti-inflammatory properties.[1] Due to its broad-spectrum biological activity, this compound is the subject of extensive research for its potential therapeutic applications, ranging from dermatology to the management of inflammatory conditions.[1] This guide serves as a technical resource, consolidating its key physicochemical characteristics to support research and development efforts.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These parameters are critical for formulation development, quality control, and understanding its pharmacokinetic and pharmacodynamic behavior.
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈O | [2][3][4][5] |
| Molecular Weight | 154.25 g/mol | [1][2][3][6][7] |
| Appearance | Colorless to pale yellow, oily liquid | [6][7] |
| Odor | Pine-like, woody, musty, peppery | [4][6][7] |
| Boiling Point | 209 - 212 °C (at 760 mmHg) | [1][2][6][8][9] |
| Melting Point | -66 °C | [2] |
| Density | 0.926 - 0.934 g/cm³ (at 20 °C) | [4][6][7][10] |
| Refractive Index (n_D²⁰) | 1.4760 - 1.4800 | [4][7][8][10] |
| Specific Optical Rotation | +24.5° to +25.2° (at 11-20 °C, neat or in solution) | [7] |
| Water Solubility | 387 mg/L (at 25 °C) | [6][10] |
| Solubility in Solvents | Soluble in ethanol, oils, chloroform; slightly soluble in methanol | [9][11][12] |
| LogP (Octanol/Water) | 2.54 - 3.26 | [1][6][11] |
| pKa | ~14.94 (Predicted) | [9][12] |
| Vapor Pressure | 0.04 - 0.048 mmHg (at 25 °C) | [6][11] |
| Flash Point | 79 - 83 °C (Closed Cup) | [3][7][8][10][11] |
Experimental Protocols
The determination of the physicochemical properties listed above requires standardized experimental procedures. The following sections detail the methodologies for measuring key parameters.
Determination of Boiling Point (Distillation Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure liquid component like this compound, a simple distillation is a standard method for its determination.
-
Apparatus: Round-bottom flask, heating mantle, distillation head, condenser, receiving flask, and a calibrated thermometer.
-
Procedure:
-
A sample of purified this compound is placed in the round-bottom flask with boiling chips.
-
The distillation apparatus is assembled. The thermometer bulb is positioned so that its top is level with the bottom of the side-arm leading to the condenser, ensuring it accurately measures the temperature of the vapor that is distilling.
-
The sample is heated gently.
-
As the liquid boils, the vapor rises, condenses in the condenser, and collects in the receiving flask.
-
The temperature is recorded when it stabilizes during the distillation of the liquid. This stable temperature is the boiling point.
-
The atmospheric pressure should be recorded, as boiling point varies with pressure.
-
Determination of Specific Optical Rotation (Polarimetry)
Specific rotation is a fundamental property of chiral molecules like this compound and is measured using a polarimeter.
-
Apparatus: Polarimeter (typically using the sodium D-line at 589 nm), a polarimeter cell (e.g., 1 dm path length), and a volumetric flask.
-
Procedure:
-
The polarimeter is turned on and allowed to warm up.
-
A blank measurement is taken by filling the polarimeter cell with the pure solvent (e.g., chloroform or ethanol) and setting the reading to zero.
-
A solution of this compound is prepared by accurately weighing a sample and dissolving it in a precise volume of the solvent to determine its concentration (c) in g/mL.
-
The polarimeter cell is rinsed and filled with the sample solution, ensuring no air bubbles are present.
-
The cell is placed in the polarimeter, and the observed optical rotation (α) is measured.
-
The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where l is the path length of the cell in decimeters (dm) and c is the concentration in g/mL. The temperature and wavelength are also recorded.
-
Determination of Water Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the water solubility of a compound.
-
Apparatus: Glass flasks with stoppers, a constant-temperature water bath with a shaker, centrifuge, and an analytical instrument for quantification (e.g., GC-MS).
-
Procedure:
-
An excess amount of this compound is added to a known volume of purified water in a flask.
-
The flask is sealed and placed in a shaker bath at a constant temperature (e.g., 25 °C).
-
The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, the mixture is allowed to stand to let the phases separate. Centrifugation is used to ensure complete separation of the undissolved oil.
-
A sample is carefully withdrawn from the aqueous phase.
-
The concentration of this compound in the aqueous sample is determined using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS), against a calibration curve.
-
Determination of Octanol/Water Partition Coefficient (LogP) by HPLC
The octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity. A common and rapid method for its estimation is using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Apparatus: An HPLC system with a C18 column, UV detector, and a mobile phase (typically a mixture of buffer and an organic solvent like methanol or acetonitrile).
-
Procedure:
-
A series of standard compounds with known LogP values are selected.
-
The retention time for each standard is determined under isocratic HPLC conditions.
-
A calibration curve is generated by plotting the known LogP values of the standards against the logarithm of their retention factors (log k'), where k' = (t_R - t_0) / t_0 (t_R is the retention time of the compound and t_0 is the column dead time).
-
The retention time of this compound is then measured under the identical HPLC conditions.
-
The log k' for this compound is calculated.
-
The LogP value is then interpolated from the linear regression equation of the calibration curve.
-
Visualizations: Pathways and Workflows
Anti-Inflammatory Signaling Pathway
This compound exerts anti-inflammatory effects by modulating cytokine production in immune cells. One key mechanism is the suppression of inflammatory mediators in lipopolysaccharide (LPS)-activated monocytes and macrophages.[7][10] It has been shown to diminish the production of cytokines such as TNF-α, IL-1β, IL-6, IL-8, and IL-10.[6][7][10]
Caption: Inhibition of LPS-Induced Inflammatory Cytokine Production.
Experimental Workflow: Extraction and Analysis
The standard workflow for obtaining and characterizing this compound from its primary natural source, Melaleuca alternifolia, involves extraction by steam distillation followed by analytical characterization, typically using GC-MS.
Caption: Workflow for Extraction and Analysis of this compound.
References
- 1. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. The Protective Effects of Terpinen-4-ol on LPS-Induced Acute Lung Injury via Activating PPAR-γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Terpinen-4-ol and alpha-terpineol (tea tree oil components) inhibit the production of IL-1β, IL-6 and IL-10 on human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpjournal.com [ijpjournal.com]
- 8. akjournals.com [akjournals.com]
- 9. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 10. Terpinen-4-ol, the main component of the essential oil of Melaleuca alternifolia (tea tree oil), suppresses inflammatory mediator production by activated human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Comprehensive Review on the Pharmacological Prospects of Terpinen-4-Ol: From Nature to Medicine and Beyond[v1] | Preprints.org [preprints.org]
(+)-Terpinen-4-ol mechanism of action in microbial cells
An In-depth Technical Guide on the Core Mechanism of Action of (+)-Terpinen-4-ol in Microbial Cells
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a major bioactive constituent of tea tree oil (from Melaleuca alternifolia), exhibits broad-spectrum antimicrobial activity against a variety of pathogenic bacteria and fungi. Its primary mechanism of action involves the disruption of microbial cell membrane integrity and function. This leads to a cascade of detrimental intracellular events, ultimately resulting in microbial cell death. This technical guide provides a comprehensive overview of the molecular mechanisms, summarizes key quantitative data, details relevant experimental protocols, and visualizes the pathways and processes involved.
Primary Mechanism of Action: Cell Membrane Disruption
The lipophilic nature of this compound facilitates its interaction with the lipid bilayer of microbial cell membranes. This interaction disrupts the structural integrity and fluidity of the membrane, leading to increased permeability.[1][2] The consequences of this membrane damage are multifaceted and are the primary drivers of the antimicrobial effect.
Key events following membrane interaction include:
-
Loss of Membrane Potential: this compound has been shown to cause hyperpolarization of the cell membrane.[3]
-
Increased Permeability: The compromised membrane allows for the uncontrolled leakage of essential intracellular components.[3][4] This includes ions such as potassium (K+), calcium (Ca2+), and magnesium (Mg2+), as well as larger molecules like ATP, nucleic acids, and proteins.[3][4]
-
Inhibition of Cellular Respiration: The disruption of the cell membrane can interfere with the electron transport chain and oxidative phosphorylation, leading to a reduction in respiratory chain dehydrogenase activity.[3]
Visualization of Membrane Disruption
Caption: Mechanism of this compound induced membrane disruption.
Secondary Intracellular Effects
The compromised cell membrane leads to a cascade of secondary effects that contribute to the bactericidal and fungicidal properties of this compound.
-
Inhibition of Macromolecular Synthesis: The leakage of essential precursors and the disruption of cellular energy production inhibit the synthesis of proteins and DNA.[3][4]
-
Enzyme Inhibition: this compound has been shown to inhibit the activity of various microbial enzymes, which may be a direct effect or a consequence of the altered intracellular environment.[5]
-
Induction of Oxidative Stress: In some microorganisms, this compound can induce the accumulation of reactive oxygen species (ROS), leading to oxidative damage to cellular components.[3]
Quantitative Antimicrobial Activity
The antimicrobial potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). These values vary depending on the microbial species and the specific experimental conditions.
Table 1: Antibacterial Activity of this compound
| Bacterial Species | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |
| Staphylococcus aureus | 2500 | 5000 | [6][7] |
| Methicillin-resistant S. aureus (MRSA) | 2500 | 5000 | [7] |
| Streptococcus agalactiae | 98 | 196 | [4][8] |
| Escherichia coli | 1200 - 2500 | - | [6] |
| Pseudomonas aeruginosa | - | - | [1] |
| Enterococcus faecalis | 2500 | 10000 | [6][9] |
| Fusobacterium nucleatum | 500 | 5000 | [6][9] |
| Porphyromonas gingivalis | 500 | 2000 | [9] |
| Prevotella intermedia | 1000 | 2000 | [9] |
| Legionella pneumophila | 600 - 1250 | 2500 - 5000 | [10] |
Table 2: Antifungal Activity of this compound
| Fungal Species | MIC (µg/mL) | MFC (µg/mL) | Reference(s) |
| Candida albicans | 450 - 600 | 1080 - 1250 | [11][12] |
| Candida tropicalis | 300 | 1250 | [12] |
Modulation of Microbial Virulence and Host Response
Beyond direct antimicrobial activity, this compound can also modulate factors related to microbial virulence and the host's inflammatory response.
-
Inhibition of Biofilm Formation: this compound can inhibit the formation of biofilms by various bacteria and fungi, even at sub-inhibitory concentrations.[7][13]
-
Quorum Sensing Inhibition: There is evidence that this compound can interfere with quorum sensing systems in bacteria like Pseudomonas aeruginosa, which regulate the expression of virulence factors.[14]
-
Anti-inflammatory Effects: In the context of an infection, this compound has been shown to modulate the host's inflammatory response. For instance, it can inhibit the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α by macrophages stimulated with bacterial lipopolysaccharide (LPS).[15][16] This is potentially mediated through the inhibition of signaling pathways such as NF-κB and MAPK.[15][16]
Visualization of Host-Pathogen Interaction Modulation
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Antibacterial Mechanism of Terpinen-4-ol Against Streptococcus agalactiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpjournal.com [ijpjournal.com]
- 6. Evaluation of the Quantitative and Structural Antimicrobial Activity of Thymol, Terpinen-4-ol, Citral, and E-2-Dodecenal, Antibiotic Molecules Derived from Essential Oils | MDPI [mdpi.com]
- 7. Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. In vitro evaluation of the antimicrobial properties of terpinen-4-ol on apical periodontitis-associated bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In vivo activity of terpinen-4-ol, the main bioactive component of Melaleuca alternifolia Cheel (tea tree) oil against azole-susceptible and -resistant human pathogenic Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. davidpublisher.com [davidpublisher.com]
- 13. [PDF] Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus | Semantic Scholar [semanticscholar.org]
- 14. Synergism Between α-Terpineol and Terpinen-4-ol Potentiates Antivirulence Response Against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. mdpi.com [mdpi.com]
The Pharmacological Profile of (+)-Terpinen-4-ol: A Technical Guide
Introduction
(+)-Terpinen-4-ol, a monoterpenoid alcohol, is a primary bioactive constituent of tea tree oil (Melaleuca alternifolia).[1] Renowned for its therapeutic potential, this natural compound has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the pharmacological profile of this compound, with a focus on its anti-inflammatory, anticancer, and antimicrobial properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory effects by modulating the production of key inflammatory mediators.[2] In vitro studies have demonstrated its ability to suppress the secretion of pro-inflammatory cytokines in activated immune cells.[3]
Quantitative Data: Anti-inflammatory Activity
| Cell Line | Stimulant | Inhibited Cytokines/Mediators | Concentration of this compound | Percentage Inhibition | Reference |
| Human Peripheral Blood Monocytes | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-10 | Equivalent to 0.125% water-soluble components of tea tree oil | ~50% | [3] |
| Human Peripheral Blood Monocytes | Lipopolysaccharide (LPS) | Prostaglandin E2 (PGE2) | Equivalent to 0.125% water-soluble components of tea tree oil | ~30% | [3] |
| U937 (human monocytic cell line) | Lipopolysaccharide (LPS) | IL-1β, IL-6, IL-10 | 0.0073% and 0.059% | Significant reduction | [4][5] |
Experimental Protocols: Anti-inflammatory Assays
Cell Culture and Stimulation: Human peripheral blood monocytes or U937 human monocytic cells are cultured in appropriate media.[3][4] For differentiation into macrophages, U937 cells are treated with phorbol 12-myristate 13-acetate (PMA). To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS) from Escherichia coli.[3][4]
Treatment: Cells are treated with varying concentrations of this compound prior to or concurrently with LPS stimulation.[3][4]
Cytokine Measurement: The concentration of cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) and other inflammatory mediators (e.g., PGE2) in the cell culture supernatants is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific to each mediator.[3][4]
Signaling Pathway Analysis: To investigate the mechanism of action, the activation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, is assessed by Western blotting for phosphorylated forms of key proteins (e.g., p-IκB, p-NF-κB, p-p38).[4][6]
Signaling Pathway Diagram
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Anticancer Activity
This compound has demonstrated significant cytotoxic and pro-apoptotic effects against various cancer cell lines, suggesting its potential as an anticancer agent.[7][8] Its mechanisms of action involve the induction of apoptosis through both intrinsic and extrinsic pathways.[1][9]
Quantitative Data: Anticancer Activity (IC50 Values)
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| A549 | Non-small cell lung cancer | 0.052% | 24 hours | [1] |
| CL1-0 | Non-small cell lung cancer | 0.046% | 24 hours | [1] |
| HCT116 | Colorectal cancer | 661 µM | 24 hours | [10] |
| RKO | Colorectal cancer | 381 µM | 24 hours | [10] |
Experimental Protocols: Anticancer Assays
Cell Viability Assay (MTT Assay): Cancer cell lines are seeded in 96-well plates and treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).[1][10] Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.[1] Living cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine cell viability.[1][11]
Apoptosis Assay (Annexin V/Propidium Iodide Staining): To quantify apoptosis, cells are treated with this compound and then stained with Annexin V-FITC and propidium iodide (PI).[1] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.[7] The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Caspase Activity Assay: The activation of caspases, key executioners of apoptosis, is determined by Western blotting using antibodies specific to the cleaved (active) forms of caspases (e.g., caspase-3, -8, -9) and their substrates (e.g., PARP).[1][7]
Signaling Pathway Diagram
Caption: p53-dependent apoptotic pathway induced by this compound.
Antimicrobial Activity
This compound demonstrates broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi.[12][13] Its lipophilic nature allows it to disrupt the cytoplasmic membrane of microorganisms, leading to loss of cellular contents and cell death.[14]
Quantitative Data: Antimicrobial Activity
| Microorganism | Strain | MIC (v/v) | MBC (v/v) | Reference |
| Staphylococcus aureus | Multiple strains | 0.25% | 0.5% | [12] |
| Candida albicans | Azole-susceptible & resistant | 0.06% | 0.5% | [15] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Experimental Protocols: Antimicrobial Assays
Broth Microdilution Method for MIC Determination: The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[13] Serial twofold dilutions of this compound are prepared in a 96-well microtiter plate with a suitable broth medium. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]
MBC Determination: To determine the minimum bactericidal concentration (MBC), an aliquot from each well showing no visible growth in the MIC assay is subcultured onto an appropriate agar medium. The plates are incubated, and the MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.[12]
Biofilm Activity Assay: The effect of this compound on microbial biofilms can be assessed by growing biofilms on a suitable surface (e.g., polystyrene microtiter plates). The established biofilms are then treated with various concentrations of the compound. The viability of the biofilm can be quantified using methods such as the XTT reduction assay or by determining the number of colony-forming units (CFU) after treatment.[16]
Workflow Diagram
Caption: Experimental workflow for MIC and MBC determination.
Pharmacokinetics and Toxicity
Pharmacokinetic studies in rats have shown that this compound is rapidly distributed into the dermis following topical application.[17] After intravenous administration, it also distributes to dermal tissue, although at lower concentrations than in plasma.[18] While generally considered safe, high concentrations of this compound can exhibit cytotoxicity. For instance, in vitro studies on human corneal epithelial cells (HCECs) have shown dose- and time-dependent toxicity, associated with increased reactive oxygen species (ROS) and decreased activity of cell survival pathways like mTOR and Akt.[19][20]
Quantitative Data: Pharmacokinetics & Toxicity
| Parameter | Animal Model/Cell Line | Dose/Concentration | Observation | Reference |
| Dermal Distribution | Rat | 2, 4, and 8 mg/cm² (topical) | Linear pharmacokinetics | [17] |
| Plasma Cmax | Rat | 2 mg/kg (i.v.) | 6.30 ± 1.90 µg/ml | [18] |
| Dermal Cmax | Rat | 2 mg/kg (i.v.) | 0.10 ± 0.06 µg/ml | [18] |
| Cytotoxicity | Human Corneal Epithelial Cells (HCECs) | 0.05% for 15 min | Significant decrease in cell viability | [19] |
Experimental Protocols: Pharmacokinetics & Toxicity
In Vivo Pharmacokinetics (Rat Model): Male Wistar rats are often used for pharmacokinetic studies.[17][18] For intravenous studies, this compound is administered as a bolus injection, and blood samples are collected at various time points. For dermal pharmacokinetics, the compound is applied topically, and unbound concentrations in the dermis can be measured using microdialysis.[17][18] The concentration of this compound in plasma and microdialysates is determined by gas chromatography-mass spectrometry (GC-MS).[18]
In Vitro Toxicity (Cell-Based Assays): Human cell lines, such as HCECs, are exposed to a range of this compound concentrations for different durations.[19] Cell viability is assessed using assays like the CCK-8 kit.[19] Mechanistic studies may involve measuring intracellular ROS levels and analyzing the expression and phosphorylation status of proteins in cell survival pathways (e.g., mTOR, Akt) by Western blotting.[19][20]
Signaling Pathway Diagram
Caption: Cytotoxicity mechanism of this compound in HCECs.
This compound possesses a compelling pharmacological profile characterized by robust anti-inflammatory, anticancer, and antimicrobial activities. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways and direct effects on microbial cell integrity. While promising, further research is warranted to fully elucidate its therapeutic potential and to optimize its delivery and formulation for clinical applications. The data and protocols presented in this guide offer a comprehensive resource for scientists engaged in the exploration and development of this promising natural compound.
References
- 1. Terpinen-4-ol Induces Apoptosis in Human Nonsmall Cell Lung Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Terpinen-4-ol, the main component of the essential oil of Melaleuca alternifolia (tea tree oil), suppresses inflammatory mediator production by activated human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Terpinen-4-ol and alpha-terpineol (tea tree oil components) inhibit the production of IL-1β, IL-6 and IL-10 on human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journal.waocp.org [journal.waocp.org]
- 10. Terpinen-4-ol inhibits colorectal cancer growth via reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro activities of natural products against oral Candida isolates from denture wearers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vivo activity of terpinen-4-ol, the main bioactive component of Melaleuca alternifolia Cheel (tea tree) oil against azole-susceptible and -resistant human pathogenic Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. ingentaconnect.com [ingentaconnect.com]
- 18. Plasma and dermal pharmacokinetics of terpinen-4-ol in rats following intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Effect of Terpinen-4-ol on Human Corneal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
In vitro biological activities of (+)-Terpinen-4-ol
An In-Depth Technical Guide on the In Vitro Biological Activities of (+)-Terpinen-4-ol
Executive Summary
This compound, a monoterpenoid alcohol and the primary bioactive constituent of Tea Tree Oil (Melaleuca alternifolia), has garnered significant scientific interest for its diverse pharmacological properties.[1] This document provides a comprehensive technical overview of the in vitro biological activities of this compound, with a focus on its anticancer, anti-inflammatory, and antimicrobial effects. Quantitative data from multiple studies are summarized, key mechanisms of action and signaling pathways are detailed, and standardized experimental protocols are provided. This guide is intended for researchers, scientists, and drug development professionals exploring the therapeutic potential of this natural compound.
Anticancer Activities
This compound demonstrates significant cytotoxic and antiproliferative effects across a range of cancer cell lines, including non-small cell lung cancer (NSCLC), colorectal, pancreatic, prostate, and gastric cancers.[2][3][4] Its primary mechanism of action involves the induction of apoptosis, or programmed cell death, through multiple cellular pathways.[4][5]
Mechanism of Action and Signaling Pathways
The anticancer effects of this compound are multifaceted. In NSCLC cells (A549 and CL1-0), it elicits a dose-dependent cytotoxic effect by inducing apoptosis through a mitochondria-mediated, p53-dependent pathway.[2][6] Treatment with this compound leads to an increased Bax/Bcl-2 ratio, activation of caspases-9 and -3, and subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[6] In colorectal cancer cells, its pro-apoptotic activity is linked to the generation of reactive oxygen species (ROS).[5] Furthermore, it has been shown to inhibit the proliferation and mobility of pancreatic cancer cells by downregulating Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[7]
Quantitative Anticancer Data
The cytotoxic efficacy of this compound is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| A549 | Non-Small Cell Lung Cancer | 0.052% (v/v) | 24 hours | [6] |
| CL1-0 | Non-Small Cell Lung Cancer | 0.046% (v/v) | 24 hours | [6] |
| HCT116 | Colorectal Cancer | ~1,000 µM | 24 hours | [8] |
| RKO | Colorectal Cancer | ~1,000 µM | 24 hours | [8] |
| PC-3 | Prostate Cancer | 608.57 µg/mL | Not Specified | [9] |
| Various GI Cancers | Colorectal, Pancreatic, Gastric | 0.005% - 0.1% (v/v) | Not Specified | [4] |
Key Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 0.02% to 0.1%) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[6]
-
MTT Addition: MTT solution is added to each well and incubated to allow viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).
-
Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 450-570 nm). Cell viability is expressed as a percentage relative to the control group, and IC50 values are calculated.[6][8]
Anti-inflammatory Activities
This compound exhibits potent anti-inflammatory properties by modulating the production of key inflammatory mediators in immune cells, particularly monocytes and macrophages.[10][11][12]
Mechanism of Action
In vitro studies using lipopolysaccharide (LPS)-stimulated human monocytes and macrophages show that this compound significantly suppresses the production of pro-inflammatory cytokines.[10][12][13] It has been shown to reduce the secretion of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), IL-6, IL-8, and IL-10, as well as Prostaglandin E2 (PGE2).[10][13] While the complete signaling mechanism is still under investigation, some studies suggest the modulation of cytokine production is not mediated by changes in NF-κB or p38 MAPK activation, while others propose interference with these pathways.[13][14] More recent work indicates that this compound can regulate glutamine metabolism in LPS-induced macrophages, shifting glucose metabolism from glycolysis toward oxidative phosphorylation, which is associated with a less inflammatory state.[15]
Quantitative Anti-inflammatory Data
The anti-inflammatory effect is demonstrated by the reduction in cytokine and prostaglandin production following treatment.
| Mediator | Cell Type | Inhibition | Concentration | Reference |
| TNF-α | Human Monocytes | ~50% | 0.125% (water-soluble equivalent) | [10][12] |
| IL-1β | Human Monocytes | ~50% | 0.125% (water-soluble equivalent) | [10][12] |
| IL-10 | Human Monocytes | ~50% | 0.125% (water-soluble equivalent) | [10][12] |
| PGE2 | Human Monocytes | ~30% | 0.125% (water-soluble equivalent) | [10][12] |
| IL-1β, IL-6, IL-10 | Human Macrophages | Significant Reduction | 0.0073% - 0.059% | [14] |
Key Experimental Protocols
The Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in cell culture supernatants.
-
Cell Culture and Stimulation: Human monocytic cell lines (e.g., U937) are differentiated into macrophages and stimulated with LPS (e.g., 1 µg/mL) in the presence or absence of this compound for a set time (e.g., 40 hours).[10][13]
-
Supernatant Collection: The cell culture medium (supernatant) is collected.
-
ELISA Procedure: The supernatant is added to a 96-well plate pre-coated with antibodies specific to the cytokine of interest (e.g., TNF-α, IL-6).
-
Detection: A series of antibody incubations and wash steps are performed, culminating in the addition of a substrate that produces a measurable color change.
-
Data Analysis: The absorbance is read on a microplate reader, and the concentration of the cytokine is determined by comparison to a standard curve.
Antimicrobial Activities
This compound possesses broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi, including antibiotic-resistant strains.[16][17]
Mechanism of Action
The primary antimicrobial mechanism of this compound is the disruption of microbial cell membrane integrity and function.[18] This leads to increased membrane permeability, leakage of essential intracellular components like ions (Ca²⁺, Mg²⁺) and lactate dehydrogenase (LDH), and ultimately, cell death.[18] Transmission electron microscopy has shown visible damage to the cell wall and membrane of bacteria like Streptococcus agalactiae following treatment.[18] Additionally, it can interfere with the synthesis of proteins and DNA and inhibit the formation of biofilms, which are structured communities of microorganisms that are notoriously difficult to eradicate.[16][18][19]
Quantitative Antimicrobial Data
Antimicrobial activity is typically measured by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
| Microorganism | Type | MIC Range (% v/v) | MBC/MFC Range (% v/v) | Reference |
| Staphylococcus aureus | Bacterium | 0.25% - 2.5% | 0.5% | [16][20] |
| Enterococcus faecalis | Bacterium | 0.25% | 1.0% | [21] |
| Porphyromonas gingivalis | Bacterium | 0.05% | 0.2% | [21] |
| Streptococcus agalactiae | Bacterium | 0.0098% (98 µg/mL) | 0.0196% (196 µg/mL) | [18] |
| Legionella pneumophila | Bacterium | 0.06% - 0.125% | 0.25% - 0.5% | [22] |
| Candida albicans | Fungus | 0.015% - 0.06% | 0.06% - 0.5% | [23] |
| Coccidioides posadasii | Fungus | 0.035% - 0.142% | 0.142% - 0.572% | [24] |
Key Experimental Protocols
This method, often following Clinical and Laboratory Standards Institute (CLSI) guidelines, determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microbe, no drug) and negative (medium only) controls are included.
-
Incubation: The plate is incubated under conditions suitable for the microorganism's growth (e.g., 24-48 hours at 37°C).
-
MIC Reading: The MIC is recorded as the lowest concentration of this compound in which there is no visible turbidity (growth).
-
MBC/MFC Determination: To determine the MBC or MFC, an aliquot from the wells showing no growth is subcultured onto agar plates. The lowest concentration that results in no microbial growth on the agar is the MBC/MFC.[23]
Antioxidant Activities
While this compound is a major component of tea tree oil, which is known for its antioxidant properties, studies on the antioxidant activity of isolated this compound are less conclusive.[8] Some research indicates that it does not possess significant direct antioxidant activity itself, suggesting that other components of the essential oil may be responsible for this effect.[8] However, its ability to induce ROS in cancer cells as a pro-apoptotic mechanism highlights its complex role in cellular redox balance.[5] Conversely, in other contexts, it has been shown to increase the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH) in cancer cells, thereby reducing oxidative stress. This context-dependent activity warrants further investigation.
Conclusion
This compound exhibits a remarkable range of in vitro biological activities, positioning it as a promising candidate for further therapeutic development. Its well-documented anticancer, anti-inflammatory, and antimicrobial properties are supported by quantitative data and an increasing understanding of its molecular mechanisms. Future research should focus on elucidating the complete signaling cascades, exploring synergistic effects with conventional drugs, and transitioning these promising in vitro findings into preclinical and clinical in vivo models.
References
- 1. ijpjournal.com [ijpjournal.com]
- 2. Terpinen-4-ol Induces Apoptosis in Human Nonsmall Cell Lung Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers | PLOS One [journals.plos.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Terpinen-4-ol Induces Apoptosis in Human Nonsmall Cell Lung Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Terpinen-4-ol inhibits colorectal cancer growth via reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Terpinen-4-ol, the main component of the essential oil of Melaleuca alternifolia (tea tree oil), suppresses inflammatory mediator production by activated human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scite.ai [scite.ai]
- 12. Research Portal [researchportal.murdoch.edu.au]
- 13. repositorio.unesp.br [repositorio.unesp.br]
- 14. scispace.com [scispace.com]
- 15. Terpinen-4-ol Improves Lipopolysaccharide-Induced Macrophage Inflammation by Regulating Glutamine Metabolism [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Relationship: Skin (infections) and Terpinen-4-ol - Vitabase [stag.vitabase.com]
- 18. The Antibacterial Mechanism of Terpinen-4-ol Against Streptococcus agalactiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [PDF] Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus | Semantic Scholar [semanticscholar.org]
- 20. Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro evaluation of the antimicrobial properties of terpinen-4-ol on apical periodontitis-associated bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. In vivo activity of terpinen-4-ol, the main bioactive component of Melaleuca alternifolia Cheel (tea tree) oil against azole-susceptible and -resistant human pathogenic Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Terpinen-4-ol, tyrosol, and β-lapachone as potential antifungals against dimorphic fungi - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data interpretation for (+)-Terpinen-4-ol
An In-depth Technical Guide to the Spectroscopic Data Interpretation of (+)-Terpinen-4-ol
Introduction
This compound is a naturally occurring monoterpenoid alcohol found as a primary constituent of tea tree oil, derived from Melaleuca alternifolia.[1] It is also present in various other essential oils. Its structure, 4-methyl-1-(propan-2-yl)cyclohex-3-en-1-ol, presents several key features for spectroscopic analysis, including a tertiary alcohol, a trisubstituted double bond, an isopropyl group, and a methyl group on the cyclohexene ring. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with experimental protocols and a logical framework for its structural elucidation.
Spectroscopic Data Summary
The following sections present the key spectroscopic data for this compound in a structured format.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃) [2][3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.29 | br s | 1H | H-3 (vinylic) |
| ~2.14 | m | 1H | H-5a |
| ~1.92 | m | 1H | H-8 (isopropyl) |
| ~1.91 | m | 1H | H-5b |
| ~1.68 | s | 3H | H-7 (vinylic CH₃) |
| ~1.64 | m | 1H | H-6a |
| ~1.56 | m | 1H | H-2a |
| ~1.55 | m | 1H | H-6b |
| ~1.53 | m | 1H | H-2b |
| 0.94 | d, J ≈ 6.9 Hz | 3H | H-9 or H-10 |
| 0.92 | d, J ≈ 6.9 Hz | 3H | H-10 or H-9 |
Note: Chemical shifts and multiplicities are approximate and can vary slightly based on solvent and instrument frequency. Assignments are based on standard chemical shift ranges and 2D NMR data from literature.
Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃) [4]
| Chemical Shift (δ) ppm | Carbon Assignment |
| 134.1 | C-4 |
| 120.2 | C-3 |
| 72.1 | C-1 |
| 45.0 | C-8 |
| 34.7 | C-5 |
| 31.0 | C-2 |
| 26.9 | C-6 |
| 23.4 | C-7 |
| 17.9 | C-9 |
| 16.5 | C-10 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Key IR Absorption Bands for this compound (Liquid Film) [5]
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3380 | Strong, Broad | O-H stretch (alcohol) |
| ~2965 | Strong | C-H stretch (sp³ C-H, alkane) |
| ~2925 | Strong | C-H stretch (sp³ C-H, alkane) |
| ~1670 | Weak | C=C stretch (trisubstituted alkene) |
| ~1450 | Medium | C-H bend (CH₂, CH₃) |
| ~1375 | Medium | C-H bend (gem-dimethyl of isopropyl) |
| ~1130 | Strong | C-O stretch (tertiary alcohol) |
| ~840 | Medium | =C-H bend (trisubstituted alkene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Mass Spectrometry Data for this compound (Electron Ionization, 75 eV) [3][6]
| m/z | Relative Intensity (%) | Assignment of Fragment |
| 154 | 14.9 | [M]⁺ (Molecular Ion) |
| 139 | 2.9 | [M - CH₃]⁺ |
| 136 | 8.8 | [M - H₂O]⁺ |
| 111 | 49.9 | [M - C₃H₇]⁺ (Loss of isopropyl group) |
| 93 | 43.5 | [M - H₂O - C₃H₇]⁺ or Retro-Diels-Alder |
| 71 | 100.0 | [C₅H₉]⁺ (Base Peak) |
| 43 | 29.1 | [C₃H₇]⁺ (Isopropyl cation) |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 15-20 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[7] The solvent also serves as the internal reference for chemical shifts (for CDCl₃, δH = 7.26 ppm; δC = 77.16 ppm).
-
Instrument Setup: The analysis is typically performed on a 300, 400, or 600 MHz NMR spectrometer.[8][9] The instrument is tuned and shimmed for the specific sample to optimize magnetic field homogeneity.
-
¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired and averaged to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required, leading to a longer acquisition time.[7]
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The resulting spectrum is then referenced to the solvent signal.
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): For a pure liquid sample like this compound, the simplest method is to prepare a thin film.[5] Place one drop of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr). Gently place a second salt plate on top to spread the liquid into a thin, uniform film.
-
Instrument Setup: The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean, empty salt plates is recorded first.
-
Data Acquisition: The prepared salt plate assembly is placed in the sample holder of the spectrometer. The infrared beam is passed through the sample, and the transmitted radiation is measured by the detector. Typically, 16 to 32 scans are co-added to generate the final spectrum.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The x-axis is typically reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction (GC-MS): Due to its volatility, this compound is ideally analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[10] A dilute solution of the sample (e.g., 10-100 µg/mL in a volatile organic solvent like hexane or ethyl acetate) is injected into the GC.[11] The sample is vaporized and separated from the solvent and any impurities on a capillary column.
-
Ionization (Electron Ionization - EI): As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In EI mode, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[12]
-
Mass Analysis: The resulting positively charged ions (the molecular ion and various fragments) are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate the workflow for spectroscopic analysis and the logical process of structure elucidation.
Spectroscopic Data Interpretation
Interpreting the IR Spectrum
The IR spectrum provides clear evidence for the key functional groups. The strong, broad absorption centered around 3380 cm⁻¹ is characteristic of the O-H stretching vibration of an alcohol, confirming the presence of the hydroxyl group.[5] The series of strong peaks between 2965 and 2870 cm⁻¹ are due to sp³ C-H stretching from the methyl, isopropyl, and cyclohexene ring carbons. A weak band at ~1670 cm⁻¹ corresponds to the C=C stretching of the trisubstituted double bond, which is expected to have a weak dipole moment. Finally, the strong peak at ~1130 cm⁻¹ is indicative of a C-O stretch for a tertiary alcohol.[5]
Interpreting the Mass Spectrum
The mass spectrum provides the molecular weight and clues to the structure's stability and fragmentation pathways. The peak at m/z 154 corresponds to the molecular ion [M]⁺, confirming the molecular formula C₁₀H₁₈O.[3][6] A common fragmentation for alcohols is the loss of water, seen here with the peak at m/z 136 ([M - H₂O]⁺).[3] The base peak (the most abundant fragment) is at m/z 71, which is a very stable fragment. The loss of an isopropyl group ([M - C₃H₇]⁺) results in the significant peak at m/z 111.[3] The presence of a peak at m/z 43 further supports the existence of an isopropyl fragment.
Interpreting the NMR Spectra
The ¹H and ¹³C NMR spectra provide the definitive map of the molecule's carbon-hydrogen framework.
-
¹³C NMR: The spectrum shows 10 distinct carbon signals, consistent with the molecular formula. The two signals in the sp² region at 134.1 and 120.2 ppm confirm the presence of a C=C double bond.[4] The signal at 72.1 ppm is characteristic of a carbon attached to an oxygen atom (a tertiary alcohol, C-1). The remaining seven signals in the aliphatic region (16-45 ppm) correspond to the other sp³ carbons of the ring and the isopropyl and methyl groups.[4]
-
¹H NMR: The ¹H NMR spectrum provides detailed connectivity information. The signal at ~5.29 ppm with an integration of 1H is the vinylic proton (H-3) on the double bond.[2] The characteristic pattern of two doublets at ~0.94 and ~0.92 ppm, each integrating to 3H, is the classic signature of an isopropyl group's two diastereotopic methyls. The singlet at ~1.68 ppm integrating to 3H corresponds to the vinylic methyl group (H-7) attached to the double bond. The remaining complex multiplets in the aliphatic region (1.5-2.2 ppm) account for the seven methylene and methine protons on the ring and the isopropyl group.[2][3]
Conclusion
The combined spectroscopic data provides unambiguous evidence for the structure of this compound. IR spectroscopy confirms the presence of the alcohol and alkene functional groups. Mass spectrometry establishes the molecular weight and formula and shows characteristic fragmentation patterns, such as the loss of water and an isopropyl group. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon skeleton and proton environment, confirming the connectivity of the cyclohexene ring, the positions of the hydroxyl, isopropyl, and methyl substituents, and the location of the double bond. This integrated approach is fundamental in the structural verification and quality control of this important natural product.
References
- 1. Terpinen-4-ol - Wikipedia [en.wikipedia.org]
- 2. Terpinen-4-ol | C10H18O | CID 11230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Terpinen-4-ol(562-74-3) MS spectrum [chemicalbook.com]
- 4. Terpinen-4-ol(562-74-3) 13C NMR spectrum [chemicalbook.com]
- 5. Terpinen-4-ol [webbook.nist.gov]
- 6. Terpinen-4-ol [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. Production of Mono-Hydroxylated Derivatives of Terpinen-4-ol by Bacterial CYP102A1 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. ijpjournal.com [ijpjournal.com]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of (+)-Terpinen-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and key physicochemical and biological properties of (+)-Terpinen-4-ol. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.
Molecular Structure and Physicochemical Properties
This compound is a monoterpene alcohol with the chemical formula C₁₀H₁₈O.[1] It possesses a chiral center at the carbon atom bearing the hydroxyl group (C4), giving rise to two enantiomers: (4R)-(+)-terpinen-4-ol and (4S)-(-)-terpinen-4-ol. The "(+)" designation refers to its dextrorotatory nature, meaning it rotates plane-polarized light to the right. The absolute configuration of this compound is (R).[2]
The molecule consists of a cyclohexene ring substituted with a methyl group, an isopropyl group, and a hydroxyl group. Its IUPAC name is 4-Methyl-1-(propan-2-yl)cyclohex-3-en-1-ol.[1]
Table 1: Physicochemical Properties of Terpinen-4-ol
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O | [1][3] |
| Molecular Weight | 154.25 g/mol | [1][3] |
| IUPAC Name | 4-Methyl-1-(propan-2-yl)cyclohex-3-en-1-ol | [1] |
| CAS Number | 562-74-3 (racemate), 2438-10-0 ((+)-enantiomer), 20126-76-5 ((-)-enantiomer) | [1][2][4] |
| Appearance | Colorless to pale yellow oily liquid | [1] |
| Odor | Warm-peppery, mildly earthy, musty-woody | [1] |
| Boiling Point | 209 °C | [1] |
| Density | 0.926 g/cm³ at 20 °C | [1] |
| Specific Optical Rotation ([α]D) | +24.5° (at 11 °C) | [1] |
| Solubility | Slightly soluble in water, soluble in oils | [1] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Table 2: ¹H and ¹³C NMR Spectral Data for Terpinen-4-ol in CDCl₃
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (25.16 MHz, CDCl₃) |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| Data not fully available in search snippets | 16.85, 16.89, 23.28, 27.15, 30.93, 34.60, 36.84, 71.71, 118.54, 133.80 |
Reference:[1]
Table 3: Mass Spectrometry Data for Terpinen-4-ol
| Mass Spectrometry (GC-MS, EI) |
| Key Fragments (m/z) |
| 71.0 (99.99%), 111.0 (52.64%), 43.0 (44.78%), 93.0 (43.32%), 41.0 (32.84%) |
Stereochemistry
The biological activity of Terpinen-4-ol is often linked to its specific stereochemistry. The chiral center at C4 dictates the spatial arrangement of the hydroxyl and isopropyl groups, which can significantly influence its interaction with biological targets. The (4R)-(+)-enantiomer is a primary constituent of tea tree oil, obtained from Melaleuca alternifolia.[7]
Caption: Molecular structure of (4R)-(+)-Terpinen-4-ol indicating stereochemistry.
Experimental Protocols
Isolation from Melaleuca alternifolia (Tea Tree) Oil
A common method for obtaining this compound is through the fractional distillation of tea tree oil. For higher purity, advanced chromatographic techniques are employed.
Protocol: Combined 2D-MGD TLC/HPTLC Method [7][8]
-
Initial Separation (2D-TLC):
-
Apply tea tree oil to a silica gel TLC plate.
-
Develop the plate in the first dimension using a non-polar solvent system (e.g., n-hexane/ethyl acetate).
-
After drying, rotate the plate 90 degrees and develop in the second dimension with a slightly more polar solvent system.
-
Visualize the separated components under UV light or with a suitable staining reagent.
-
-
Fraction Collection:
-
Run a parallel, underivatized TLC plate under the same conditions.
-
Based on the visualized spots from the first plate, scrape the corresponding silica gel bands containing the desired fractions.
-
Extract the compounds from the silica gel using an appropriate solvent (e.g., hexane).
-
-
Purification of Oxygenated Monoterpenes (2D-MGD HPTLC):
-
The fraction containing co-eluting oxygenated monoterpenes (including terpinen-4-ol and α-terpineol) is further purified.
-
Apply the extracted fraction to an HPTLC plate.
-
Utilize a semi-automated multi-gradient development (MGD) system with a programmed solvent gradient to achieve fine separation.
-
Collect the purified terpinen-4-ol band for analysis.
-
-
Analysis:
-
Confirm the purity of the isolated this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Determine the enantiomeric distribution using chiral GC-FID.
-
Chemical Synthesis
Protocol: Synthesis via E2 Elimination of 1,4-Cineole [3]
-
Reaction Setup:
-
In a round-bottom flask under a nitrogen atmosphere, combine 1,4-cineole and an appropriate solvent (e.g., ethylenediamine).
-
Add a strong base, such as sodium amide, to the mixture.
-
-
Reaction Conditions:
-
Heat the reaction mixture to approximately 110 °C for a specified period (e.g., 1 hour).
-
-
Workup and Isolation:
-
Cool the reaction mixture and quench by carefully adding water.
-
Separate the organic layer containing the product.
-
Further purify the crude product by distillation to obtain terpinen-4-ol.
-
-
Analysis:
-
Analyze the product by gas chromatography to determine the yield and purity.
-
Biological Activity and Signaling Pathways
This compound is a major bioactive component of tea tree oil and exhibits significant anti-inflammatory and antimicrobial properties.[9]
Anti-inflammatory Activity
This compound has been shown to suppress the production of pro-inflammatory cytokines in activated human monocytes and macrophages.[10][11][12]
Signaling Pathway: Inhibition of NF-κB via mTOR Modulation
Recent studies suggest that this compound exerts its anti-inflammatory effects by modulating cellular metabolism and key inflammatory signaling pathways. In lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to inhibit the mTOR signaling pathway. This inhibition leads to an increase in glutamine metabolism, which in turn suppresses the activation of the NF-κB signaling pathway, a central regulator of inflammation.[13] The reduced activity of NF-κB results in decreased transcription and production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[13][14]
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Antimicrobial Activity
The antimicrobial properties of this compound are attributed to its ability to disrupt the permeability of microbial cell membranes, leading to a loss of chemiosmotic control and subsequent cell death.
References
- 1. Terpinen-4-ol | C10H18O | CID 11230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP0152757B1 - Preparation of terpinen-4-ol - Google Patents [patents.google.com]
- 4. mimedb.org [mimedb.org]
- 5. Terpinen-4-ol(562-74-3) MS spectrum [chemicalbook.com]
- 6. Terpinen-4-ol [webbook.nist.gov]
- 7. Development of a Combined 2D-MGD TLC/HPTLC Method for the Separation of Terpinen-4-ol and α-Terpineol from Tea Tree, Melaleuca alternifolia, Essential Oil [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Terpinen-4-ol | 562-74-3 [chemicalbook.com]
- 10. Terpinen-4-ol and alpha-terpineol (tea tree oil components) inhibit the production of IL-1β, IL-6 and IL-10 on human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Terpinen-4-ol and alpha-terpineol (tea tree oil components) inhibit the production of IL-1β, IL-6 and IL-10 on human macrophages. | Sigma-Aldrich [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Terpinen-4-ol Improves Lipopolysaccharide-Induced Macrophage Inflammation by Regulating Glutamine Metabolism [mdpi.com]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and Isolation of (+)-Terpinen-4-ol from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, natural sourcing, and methodologies for the extraction and isolation of (+)-Terpinen-4-ol, a bioactive monoterpene of significant interest in the pharmaceutical and therapeutic fields. This document details the experimental protocols, analytical techniques, and quantitative data essential for the successful isolation and characterization of this compound.
Introduction to this compound
This compound is a naturally occurring tertiary monoterpene alcohol and a primary bioactive constituent of various essential oils.[1][2] It is particularly abundant in the essential oil of Melaleuca alternifolia, commonly known as tea tree oil.[3][4] The compound is recognized for its broad-spectrum biological activities, including antimicrobial, anti-inflammatory, antioxidant, and potential anticancer effects, making it a promising candidate for drug development.[5][6] Chemically known as 4-methyl-1-(1-methylethyl)cyclohex-3-en-1-ol, its therapeutic properties are largely attributed to the (+)-enantiomer.[7]
This guide focuses on the technical aspects of obtaining pure this compound from plant matrices, covering the entire workflow from raw plant material to purified compound.
Natural Sources and Abundance
This compound is found in a variety of aromatic plants. The concentration of this monoterpene can vary significantly based on the plant species, geographical location, season, and distillation practices.[8] Melaleuca alternifolia remains the most commercially significant source.[3]
Table 1: Natural Plant Sources of Terpinen-4-ol and Typical Concentrations
| Plant Species | Common Name | Plant Part Used | Typical Terpinen-4-ol Concentration (% of Essential Oil) |
| Melaleuca alternifolia | Tea Tree | Leaves and terminal branches | 30% - 48%[1] |
| Origanum vulgare | Oregano | Leaves | Variable, can be a major component[9] |
| Juniperus communis | Juniper | Wood, Berries | Present, contributes to rot resistance[2] |
| Citrus species | Oranges, Mandarins | Peels | Minor component[1][6] |
| Cryptomeria japonica | Japanese Cedar | Leaves | Minor component[1] |
| Piper nigrum | Black Pepper | Fruit | Minor component[1] |
Methodologies for Extraction and Isolation
The journey from a plant source to pure this compound involves a multi-step process encompassing initial extraction to obtain the essential oil, followed by purification to isolate the target compound.
References
- 1. ijpjournal.com [ijpjournal.com]
- 2. Terpinen-4-ol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Terpinen-4-ol | C10H18O | CID 11230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
(+)-Terpinen-4-ol: A Technical Guide to its Antioxidant and Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(+)-Terpinen-4-ol, a monoterpene alcohol and the principal bioactive constituent of Tea Tree Oil (TTO) from Melaleuca alternifolia, has garnered significant scientific interest for its wide-ranging pharmacological activities.[1] This technical guide provides an in-depth review of its antioxidant and anti-inflammatory properties, presenting quantitative data, detailed experimental methodologies, and visualizations of its mechanisms of action. Evidence indicates that this compound effectively neutralizes reactive oxygen species and modulates key inflammatory signaling pathways, including NF-κB, MAPK, and the NLRP3 inflammasome.[2][[“]][4] These actions result in the significant suppression of pro-inflammatory mediators, positioning this compound as a promising candidate for the development of novel therapeutic agents for oxidative stress- and inflammation-mediated pathologies.[5][6]
Introduction
This compound is a naturally occurring tertiary monocyclic terpene alcohol, recognized as the primary active component responsible for the antimicrobial and anti-inflammatory effects of Tea Tree Oil.[1] Its molecular formula is C10H18O, with a molecular weight of 154.25 g/mol .[7] Due to its potent biological effects, this compound is increasingly being investigated beyond its traditional topical uses for applications in treating a variety of inflammatory conditions, infections, and even cancers.[6][7][8] This document synthesizes current research, focusing on the quantitative and mechanistic aspects of its antioxidant and anti-inflammatory actions to support further research and development.
Antioxidant Properties of this compound
The antioxidant capacity of this compound, while considered weaker than other components of tea tree oil like α-terpinene, is significant and contributes to its overall therapeutic profile.[2] It acts by neutralizing free radicals and may influence endogenous antioxidant systems.[2][4]
Quantitative Antioxidant Activity
The radical scavenging and reducing potential of this compound has been quantified using various in vitro and in vivo assays. The following table summarizes key findings.
| Assay | Model/System | Concentration / Dose | Result | Reference |
| DPPH Radical Scavenging | In vitro | Not specified | 48.7 ± 0.87% inhibition | [2] |
| Antioxidant Activity | Murine Arthritis Model | 60 mg/kg body weight | 73.03% activity | [2] |
| DPPH Radical Scavenging | In vitro (for an essential oil containing Terpinen-4-ol) | IC50 | 223.59 ± 1.01 μg/mL | [4] |
Table 1: Summary of Quantitative Antioxidant Data for this compound.
Anti-inflammatory Properties of this compound
This compound demonstrates robust anti-inflammatory effects by inhibiting the production of numerous pro-inflammatory mediators in activated immune cells.[9][10] Its mechanism involves the modulation of critical intracellular signaling pathways that govern the inflammatory response.
Inhibition of Inflammatory Mediators
This compound has been shown to suppress the production of key cytokines and other inflammatory molecules in various cellular and animal models.
| Mediator/Marker | Cell/Animal Model | Stimulant | Concentration of (+)-T4O | Result | Reference |
| TNF-α, IL-1β, IL-10 | LPS-activated human monocytes | LPS | Equivalent to 0.125% TTO | ~50% suppression | [9] |
| Prostaglandin E2 (PGE2) | LPS-activated human monocytes | LPS | Equivalent to 0.125% TTO | ~30% suppression | [9][10] |
| IL-1β, IL-6, IL-10 | LPS-stimulated human macrophages (U937) | LPS | 0.059% | Significant reduction | [11][12] |
| TNF-α, IL-8 | LPS-activated human monocytes | LPS | Not specified | Suppression | [8][9] |
| IL-6, TNF-α (mRNA) | LPS-stimulated RAW264.7 macrophages | LPS | 50-200 µmol/L | Dose-dependent decrease | [13] |
| Superoxide radicals | Activated human neutrophils & monocytes | fMLP/LPS | 0.013% | Suppression | [2] |
| MIP-2, MPO activity | Murine model of oral candidiasis | C. albicans | 40 mg/mL | Significant reduction | [2] |
| Caspase-1, NLRP3 | LPS-stimulated RAW 264.7 cells | LPS | Not specified | Suppressed expression | [2] |
Table 2: Summary of Quantitative Anti-inflammatory Data for this compound.
Modulation of Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects by intervening in several key signaling cascades. It has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the expression of pro-inflammatory genes.[[“]][11][12][14] Furthermore, it prevents the activation of the NLRP3 inflammasome, a critical step in the production of the potent pro-inflammatory cytokine IL-1β.[2][4]
References
- 1. The Cosmetic Chemist [thecosmeticchemist.com]
- 2. A Comprehensive Review on the Pharmacological Prospects of Terpinen-4-Ol: From Nature to Medicine and Beyond[v1] | Preprints.org [preprints.org]
- 3. consensus.app [consensus.app]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive review on the pharmacological prospects of Terpinen-4-ol: From nature to medicine and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Terpinen-4-ol | C10H18O | CID 11230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ijpjournal.com [ijpjournal.com]
- 9. Research Portal [researchportal.murdoch.edu.au]
- 10. Terpinen-4-ol, the main component of the essential oil of Melaleuca alternifolia (tea tree oil), suppresses inflammatory mediator production by activated human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Terpinen-4-ol and alpha-terpineol (tea tree oil components) inhibit the production of IL-1β, IL-6 and IL-10 on human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Terpinen-4-ol Improves Lipopolysaccharide-Induced Macrophage Inflammation by Regulating Glutamine Metabolism | MDPI [mdpi.com]
- 14. Frontiers | Tea Tree Oil Terpinen-4-ol Protects Gut Barrier Integrity by Upregulation of Tight Junction Proteins via the ERK1/2-Signaling Pathway [frontiersin.org]
Preliminary Anticancer Research on (+)-Terpinen-4-ol: A Technical Guide
Introduction
(+)-Terpinen-4-ol, a major bioactive monoterpene found in the essential oils of various aromatic plants, including Melaleuca alternifolia (tea tree), has garnered significant attention for its potential anticancer properties.[1][2][3][4][5][6] This technical guide provides an in-depth overview of the preliminary research on the anticancer effects of this compound, focusing on its mechanisms of action, cytotoxic effects against various cancer cell lines, and in vivo efficacy. The information is intended for researchers, scientists, and drug development professionals in the field of oncology.
Mechanism of Action
Current research indicates that this compound exerts its anticancer effects through multiple pathways, primarily by inducing apoptosis, promoting cell cycle arrest, and generating reactive oxygen species (ROS).
Induction of Apoptosis
The predominant mechanism of this compound-induced cancer cell death is apoptosis.[1][2][4][5][7][8] Studies have shown that this is primarily mediated through the intrinsic, or mitochondrial, pathway.[1] Key events in this pathway include:
-
Mitochondrial Membrane Potential (MMP) Disruption: this compound treatment leads to a decrease in MMP, a critical event in the initiation of the intrinsic apoptotic cascade.[1][3]
-
Cytochrome c Release: The disruption of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm.[8]
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of caspase-9, which in turn activates the executioner caspase-3.[1][3][9]
-
PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, leading to the characteristic biochemical and morphological changes of apoptosis.[1][3][9]
-
Regulation of Bcl-2 Family Proteins: this compound has been observed to modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which favors apoptosis.[1]
-
Inhibition of IAP Family Proteins: A decrease in the levels of Inhibitor of Apoptosis Proteins (IAPs) such as XIAP and survivin has been noted following treatment.[1]
Role of p53
The tumor suppressor protein p53 appears to play a crucial role in this compound-induced apoptosis.[1][3] In non-small cell lung cancer (NSCLC) cells, this compound treatment increased p53 levels.[1][3] Interestingly, diminishing p53 via RNA interference resulted in a shift from apoptosis to necrosis upon treatment, suggesting that the apoptotic effects of this compound are, at least in some cancer types, p53-dependent.[1][3]
Induction of Autophagy
In addition to apoptosis, this compound has been shown to induce autophagic cell death in human leukemic HL-60 cells.[8] This is evidenced by the accumulation of regulatory proteins required for autophagy, such as LC3-I/II, ATG5, and Beclin-1.[8]
Cell Cycle Arrest
This compound can inhibit cancer cell proliferation by inducing cell cycle arrest. However, the specific phase of arrest appears to be cell-type dependent. For instance, G2/M phase arrest was observed in A549 and CL1-0 NSCLC cells, while G1 phase arrest was reported in murine mesothelioma and melanoma cells.[1] In cutaneous squamous cell carcinoma (cSCC) cells, treatment resulted in G1-phase arrest.[10]
Generation of Reactive Oxygen Species (ROS)
Recent studies have highlighted the role of ROS in the anticancer activity of this compound.[4][5] In colorectal cancer cells, this compound was found to increase the levels of ROS generated by the mitochondria, and the induced cell death could be rescued by the administration of antioxidants.[4][5]
Downregulation of ROCK2
In pancreatic cancer cells, this compound has been shown to suppress proliferation and mobility by downregulating Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a key molecule in the RHO/RHOA signaling pathway.[11]
Signaling Pathway Diagrams
Caption: Intrinsic Apoptosis Pathway Induced by this compound.
Caption: Autophagy Pathway in Leukemic Cells Induced by this compound.
Quantitative Data on Anticancer Effects
The cytotoxic and antiproliferative effects of this compound have been quantified in various cancer cell lines. The following tables summarize the available data.
Table 1: In Vitro Cytotoxicity (IC50 Values) of this compound
| Cancer Type | Cell Line | IC50 Value | Exposure Time (hours) | Assay |
| Non-Small Cell Lung Cancer | A549 | 0.052% | 24 | MTT |
| Non-Small Cell Lung Cancer | CL1-0 | 0.046% | 24 | MTT |
| Colorectal Cancer | HCT116 | 661 µM | 24 | WST-8 |
| Colorectal Cancer | RKO | 381 µM | 24 | WST-8 |
| Leukemia | HL-60 | 30 µM | Not Specified | MTT |
| Leukemia | MOLT-4 | 155 µM | Not Specified | MTT |
| Prostate Cancer | PC-3 | 608.57 µg/mL | Not Specified | MTT |
| Epidermoid Carcinoma | A-431 | 218 µg/mL | 24 | MTT |
| Epidermoid Carcinoma | A-431 | 187 µg/mL | 48 | MTT |
| Epidermoid Carcinoma | A-431 | 140 µg/mL | 72 | MTT |
| Lung Cancer | A-549 | 266 µg/mL | 24 | MTT |
| Lung Cancer | A-549 | 222 µg/mL | 48 | MTT |
| Lung Cancer | A-549 | 182 µg/mL | 72 | MTT |
Table 2: In Vivo Tumor Growth Inhibition by this compound
| Cancer Type | Animal Model | Cell Line | Treatment | Tumor Volume Reduction | Tumor Weight Reduction |
| Colorectal Cancer | Nude Mice Xenograft | DLD1 | 0.1% Intratumoral Injection | 40% | ~25% |
| Colorectal Cancer | Nude Mice Xenograft | DLD1 | 1% Intratumoral Injection | 70% | ~50% |
| Colorectal Cancer | Nude Mice Xenograft | HCT116 | 0.2% Treatment | 40% | Not Reported |
| Colorectal Cancer (with Cetuximab) | Nude Mice Xenograft | HCT116 | 0.2% Treatment | 63% | Not Reported |
| Non-Small Cell Lung Cancer | S.C. Xenograft | A549 | Intratumoral Injection | Significant Inhibition | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the typical experimental protocols used in the study of this compound.
Cell Viability and Cytotoxicity Assays (MTT and WST-8)
These colorimetric assays are used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) into a colored formazan product. The amount of formazan is directly proportional to the number of living cells.
-
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 4 x 10³ cells/well) and allowed to adhere overnight.[10]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.005% to 0.1% or 1 µM to 10,000 µM) or a vehicle control (e.g., DMSO).[4][7][10]
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).[1][12]
-
Reagent Addition: A solution of MTT or WST-8 is added to each well, and the plates are incubated for an additional period (e.g., 2 hours).[10]
-
Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 450 nm for WST-8, 570 nm for MTT).[4][10]
-
Data Analysis: Cell viability is expressed as a percentage relative to the control group. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
-
Caption: General Workflow for MTT/WST-8 Cell Viability Assays.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a heterogeneous population.
-
Apoptosis Detection (Annexin V/Propidium Iodide Staining):
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol Outline:
-
Cell Treatment: Cells are treated with this compound for a specified duration.
-
Harvesting: Adherent cells are detached, and all cells (including those in the supernatant) are collected by centrifugation.
-
Staining: Cells are washed and resuspended in a binding buffer containing FITC-conjugated Annexin V and PI.
-
Incubation: The cell suspension is incubated in the dark at room temperature.
-
Analysis: The stained cells are analyzed by flow cytometry.
-
-
-
Cell Cycle Analysis:
-
Principle: The DNA content of cells is measured by staining with a fluorescent dye that intercalates into the DNA, such as propidium iodide. The fluorescence intensity is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.
-
Protocol Outline:
-
Cell Treatment: Cells are treated with this compound.
-
Harvesting and Fixation: Cells are harvested and fixed in cold 70% ethanol overnight to permeabilize the membranes.[10]
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide and RNase (to prevent staining of RNA).[10]
-
Analysis: The DNA content of the cells is analyzed by flow cytometry.
-
-
Western Blotting
Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.
-
Protocol Outline:
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
Gel Electrophoresis: Equal amounts of protein are loaded onto an SDS-PAGE gel for separation.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically binds to the target protein (e.g., caspase-3, PARP, Bcl-2, Bax, p53).
-
Secondary Antibody Incubation: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager.
-
In Vivo Xenograft Models
Animal models are essential for evaluating the in vivo efficacy and potential toxicity of anticancer agents.
-
Principle: Human cancer cells are implanted into immunocompromised mice (e.g., nude or SCID mice) to form tumors. The effect of the test compound on tumor growth is then monitored.
-
Protocol Outline:
-
Cell Implantation: A specific number of cancer cells (e.g., A549, DLD1) are injected subcutaneously into the flank of the mice.[1][2][7]
-
Tumor Growth: The mice are monitored until tumors reach a palpable size (e.g., 0.3–0.5 cm³).[2][7]
-
Treatment: The mice are randomly assigned to treatment and control groups. This compound is administered, often via intratumoral injection, at specified doses and schedules (e.g., twice weekly).[1][2][7]
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for markers of apoptosis like TUNEL).[1]
-
Conclusion and Future Directions
The preliminary research on this compound demonstrates its potential as a promising anticancer agent. Its ability to induce apoptosis and cell cycle arrest in a variety of cancer cell lines, coupled with its in vivo efficacy in preclinical models, warrants further investigation. Future research should focus on:
-
Elucidating the detailed molecular targets of this compound.
-
Investigating its efficacy in a broader range of cancer types and in combination with existing chemotherapeutic agents.[2][6][7]
-
Optimizing its delivery and formulation to enhance bioavailability and therapeutic index.
-
Conducting comprehensive preclinical toxicology and pharmacokinetic studies to pave the way for potential clinical trials.
The data presented in this guide provides a solid foundation for researchers to build upon in the ongoing effort to develop novel and effective cancer therapies from natural sources.
References
- 1. Terpinen-4-ol Induces Apoptosis in Human Nonsmall Cell Lung Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Terpinen-4-ol Induces Apoptosis in Human Nonsmall Cell Lung Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Terpinen-4-ol inhibits colorectal cancer growth via reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers | PLOS One [journals.plos.org]
- 8. journal.waocp.org [journal.waocp.org]
- 9. researchgate.net [researchgate.net]
- 10. Terpinen-4-ol suppresses proliferation and motility of cutaneous squamous cell carcinoma cells by enhancing calpain-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Terpinen-4-ol inhibits the proliferation and mobility of pancreatic cancer cells by downregulating Rho-associated coiled-coil containing protein kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cyprusjmedsci.com [cyprusjmedsci.com]
An In-depth Technical Guide to the Antimicrobial Spectrum of (+)-Terpinen-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Terpinen-4-ol, a monoterpenoid alcohol and the principal active constituent of tea tree oil (from Melaleuca alternifolia), has garnered significant scientific interest for its broad-spectrum antimicrobial properties. This technical guide provides a comprehensive overview of the antimicrobial activity of this compound against a wide range of pathogenic microorganisms, including bacteria, fungi, viruses, and parasites. It is intended to serve as a resource for researchers, scientists, and professionals in drug development. This document details the quantitative antimicrobial data, in-depth experimental protocols for assessing its activity, and the current understanding of its mechanism of action. Visualizations of experimental workflows and proposed mechanisms are provided to facilitate comprehension.
Introduction
The rise of antimicrobial resistance is a critical global health challenge, necessitating the exploration of novel antimicrobial agents. Natural products, with their inherent chemical diversity, represent a promising reservoir for the discovery of new therapeutic leads. This compound has emerged as a particularly promising candidate, demonstrating potent activity against a variety of clinically relevant pathogens. This guide synthesizes the current scientific knowledge on its antimicrobial spectrum and provides the technical details required for its further investigation and potential development as a therapeutic agent.
Antimicrobial Spectrum of Activity: Quantitative Data
The antimicrobial efficacy of this compound has been quantified against a diverse array of microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) data from various studies. These values are crucial for comparing its potency against different pathogens and for guiding preclinical development.
Antibacterial Activity
This compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of this compound
| Bacterial Species | Strain | MIC | MBC | Reference(s) |
| Staphylococcus aureus | ATCC 29213 | 0.25% (v/v) | 0.5% (v/v) | [1] |
| Staphylococcus aureus (MRSA) | Clinical Isolates | 0.25% (v/v) | 0.5% (v/v) | [1][2] |
| Streptococcus agalactiae | NCTC 10/84 | 98 µg/mL | 196 µg/mL | [3] |
| Enterococcus faecalis | ATCC 29212 | 0.25% (v/v) | 1.0% (v/v) | |
| Porphyromonas gingivalis | ATCC 33277 | 0.05% (v/v) | 0.2% (v/v) | |
| Prevotella intermedia | ATCC 25611 | 0.1% (v/v) | 0.2% (v/v) | |
| Fusobacterium nucleatum | ATCC 25586 | 0.25% (v/v) | 0.5% (v/v) | |
| Legionella pneumophila | sg1 & sg6 | 0.06-0.125% (v/v) | 0.25-0.5% (v/v) | [2] |
Antifungal Activity
The compound has demonstrated potent fungistatic and fungicidal activity against a range of yeasts and filamentous fungi.
Table 2: Antifungal Activity of this compound
| Fungal Species | Strain | MIC | MFC | Reference(s) |
| Candida albicans | Azole-Susceptible | 0.015-0.06% (v/v) | 0.06% (v/v) | [4] |
| Candida albicans | Azole-Resistant | 0.06% (v/v) | 0.5% (v/v) | [4] |
| Coccidioides posadasii | Filamentous Phase | 350-1420 µg/mL | 1420-5720 µg/mL | |
| Histoplasma capsulatum | Mycelial Phase | 20-1420 µg/mL | 170-2860 µg/mL | |
| Histoplasma capsulatum | Yeast Phase | 40-1420 µg/mL | - |
Antiviral Activity
Evidence for the antiviral activity of this compound is emerging, with in vitro studies demonstrating its potential against certain viruses. However, quantitative data is less abundant compared to its antibacterial and antifungal activities.
Table 3: Antiviral Activity of this compound
| Virus | Cell Line | Activity | Reference(s) |
| Influenza A | MDCK | Inhibitory effect on replication | [5] |
| Herpes Simplex Virus Type 1 (HSV-1) | RC-37 | Direct inactivation of free virus particles | [6] |
Antiparasitic Activity
This compound has also been investigated for its activity against protozoan parasites.
Table 4: Antiparasitic Activity of this compound
| Parasite | Form | IC50 / Activity | Reference(s) |
| Leishmania tropica | Amastigotes | MIC50: 0.0416% (v/v) | [7][8] |
| Trypanosoma evansi | - | Trypanocidal effect in vitro | [9] |
| Trypanosoma brucei rhodesiense | - | Moderate activity | [10] |
| Leishmania donovani | - | Moderate activity | [10] |
| Plasmodium falciparum | - | Moderate activity | [10] |
Mechanism of Action
The primary antimicrobial mechanism of this compound involves the disruption of microbial cell membrane structure and function. This leads to increased membrane permeability, leakage of intracellular components such as ions (Ca2+, Mg2+) and nucleic acids, and ultimately cell death.[3] Additionally, studies have suggested that this compound can interfere with cellular respiration and inhibit the synthesis of DNA and proteins.[3] Against Staphylococcus aureus, it has been proposed to interfere with the synthesis of the bacterial cell wall by targeting penicillin-binding protein 2a (PBP2a).[1] In fungi, it has been shown to disrupt the fungal cell membrane and inhibit ergosterol production.[11]
Anti-Biofilm Activity
Bacterial and fungal biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antimicrobial agents. This compound has demonstrated promising activity against biofilms of several pathogenic microorganisms. It can both inhibit biofilm formation and eradicate pre-formed biofilms. For instance, it has shown a strong ability to inhibit biofilm formation by S. aureus at sub-inhibitory concentrations.[1]
Experimental Protocols
Reproducible and standardized methodologies are paramount for the evaluation of antimicrobial agents. This section provides detailed protocols for key in vitro assays used to determine the antimicrobial and anti-biofilm activity of this compound.
Broth Microdilution Assay for MIC and MBC/MFC Determination (Adapted from CLSI Guidelines)
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the minimum concentration that results in microbial death (MBC/MFC). For essential oils like this compound, modifications to standard protocols are necessary to ensure proper dispersion in aqueous media.
Materials:
-
96-well microtiter plates
-
Test microorganism
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound
-
Solvent/emulsifier (e.g., DMSO, Tween 80)
-
Sterile saline
-
0.5 McFarland standard
-
Resazurin solution (optional, as a viability indicator)
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a suspension of the test microorganism in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Preparation of this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the broth medium to obtain a range of concentrations. An emulsifier like Tween 80 (at a final concentration of 0.001-0.5%) can be added to the broth to aid in the dispersion of the oil.
-
Inoculation of Microtiter Plate: Add 100 µL of each this compound dilution to the wells of a 96-well plate. Then, add 100 µL of the prepared microbial inoculum to each well. Include a growth control (inoculum without the test compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of this compound that shows no visible growth. Growth can be assessed visually or by adding a viability indicator like resazurin.
-
MBC/MFC Determination: To determine the MBC or MFC, subculture 10-100 µL from the wells showing no visible growth onto an appropriate agar medium. Incubate the agar plates under suitable conditions. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Time-Kill Assay
This assay provides information on the rate at which an antimicrobial agent kills a microbial population over time.
Materials:
-
Test microorganism
-
Appropriate broth medium
-
This compound
-
Sterile test tubes or flasks
-
Shaking incubator
-
Apparatus for serial dilutions and plating
Procedure:
-
Preparation of Inoculum: Prepare an overnight culture of the test microorganism and dilute it in fresh broth to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Exposure to this compound: Add this compound to the microbial culture at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control without the compound.
-
Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture. Perform serial dilutions in sterile saline and plate onto an appropriate agar medium.
-
Incubation and Colony Counting: Incubate the plates and count the number of viable colonies (CFU/mL) at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration of this compound and the control. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Crystal Violet Anti-Biofilm Assay
This method is commonly used to quantify the total biomass of a biofilm.
Materials:
-
96-well flat-bottom microtiter plates
-
Test microorganism
-
Appropriate growth medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Methanol (for fixation)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid or 95% Ethanol (for solubilization)
-
Microplate reader
Procedure:
-
Biofilm Formation: Add 100 µL of a standardized microbial suspension to the wells of a 96-well plate. Incubate for 24-48 hours to allow for biofilm formation.
-
Treatment with this compound: For biofilm inhibition assays, add different concentrations of this compound along with the microbial suspension at the beginning of the incubation. For biofilm eradication assays, form the biofilm first, then remove the planktonic cells and add fresh medium containing different concentrations of the compound.
-
Washing: After incubation, gently wash the wells with PBS to remove non-adherent cells.
-
Fixation: Fix the biofilms by adding 200 µL of methanol to each well and incubating for 15 minutes.
-
Staining: Remove the methanol and air-dry the plate. Add 200 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
-
Solubilization: Air-dry the plate and add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
Conclusion
This compound demonstrates a broad and potent antimicrobial spectrum of activity against a wide range of clinically significant bacteria, fungi, and to a lesser extent, viruses and parasites. Its primary mechanism of action, centered on the disruption of microbial membranes, makes it an attractive candidate for further development, particularly in an era of increasing resistance to conventional antibiotics. The detailed protocols provided in this guide offer a foundation for standardized in vitro evaluation of its antimicrobial and anti-biofilm properties. Further research is warranted to fully elucidate its molecular targets and signaling pathways in various microorganisms, and to translate the promising in vitro findings into in vivo efficacy and clinical applications. This comprehensive technical guide serves as a valuable resource for the scientific community to advance the study of this compound as a potential next-generation antimicrobial agent.
References
- 1. Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vivo activity of terpinen-4-ol, the main bioactive component of Melaleuca alternifolia Cheel (tea tree) oil against azole-susceptible and -resistant human pathogenic Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpjournal.com [ijpjournal.com]
- 6. apitherapy.com [apitherapy.com]
- 7. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. In vitro and in vivo action of terpinen-4-ol, γ-terpinene, and α-terpinene against Trypanosoma evansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
The Role of (+)-Terpinen-4-ol in Plant Defense Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Terpinen-4-ol, a naturally occurring monoterpenoid and the primary active constituent of tea tree oil (Melaleuca alternifolia), has demonstrated significant potential as a modulator of plant defense mechanisms. This technical guide provides an in-depth analysis of the role of this compound in enhancing plant resistance to pathogens. It consolidates quantitative data from key studies, presents detailed experimental protocols for the evaluation of its efficacy, and visualizes the underlying molecular pathways. This document is intended to serve as a comprehensive resource for researchers in plant science, phytopathology, and natural product chemistry, as well as for professionals in the development of novel, plant-based crop protectants.
Introduction
Plants, being sessile organisms, have evolved a sophisticated array of defense mechanisms to protect themselves against a wide range of pathogens and herbivores. A key component of this defense system is the production of a diverse arsenal of secondary metabolites, including terpenoids. Terpenoids are a large and structurally diverse class of organic compounds derived from five-carbon isoprene units. They play crucial roles in plant defense, acting as toxins, feeding deterrents, and signaling molecules.
This compound is a monoterpenoid alcohol that has garnered significant attention for its potent antimicrobial and anti-inflammatory properties.[1] While its effects have been extensively studied in the context of human health, its role in mediating plant defense responses is an emerging area of research. This guide focuses on the mechanisms by which this compound elicits and enhances the innate defense systems of plants, with a particular emphasis on its impact on signaling pathways and the induction of defense-related gene expression and metabolic changes.
Biosynthesis of this compound
Terpenoids in plants are synthesized through two main pathways: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, which occurs in the plastids. Monoterpenes, such as this compound, are primarily synthesized via the MEP pathway. The biosynthesis begins with the condensation of pyruvate and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose-5-phosphate (DXP). A series of enzymatic reactions then converts DXP to the five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Geranyl pyrophosphate (GPP), the precursor for all monoterpenes, is formed by the condensation of one molecule of IPP and one molecule of DMAPP, a reaction catalyzed by GPP synthase. Finally, terpene synthases (TPSs) catalyze the conversion of GPP into the diverse array of monoterpene skeletons, which can then undergo further modifications, such as hydroxylation, to form compounds like this compound.
Role in Plant Defense: Quantitative Data
This compound has been shown to enhance disease resistance in plants by priming or directly inducing defense responses. The following tables summarize quantitative data from studies on the effects of this compound on plant defense against pathogens.
In Planta Antifungal Activity
| Plant Species | Pathogen | This compound Concentration | Effect | Reference |
| Strawberry (Fragaria × ananassa) | Botrytis cinerea | 0.05% (v/v) | Reduced disease incidence to 44.4% after 48h (control was 100%) | [2] |
| Strawberry (Fragaria × ananassa) | Botrytis cinerea | 0.05% (v/v) | Significantly smaller lesion diameter throughout storage compared to control and Tea Tree Oil treatment | [2] |
Induction of Defense-Related Enzyme Activities
The application of this compound can lead to the increased activity of key enzymes involved in the phenylpropanoid pathway, which is crucial for the synthesis of defense compounds like phenolics and lignin.
| Plant Species | Enzyme | Treatment | Time Point | Activity (U/g FW) | Fold Change vs. Control | Reference |
| Strawberry | Phenylalanine ammonia-lyase (PAL) | 0.05% Terpinen-4-ol | 12 h | ~150 | ~1.8x | [3] |
| Strawberry | Cinnamate-4-hydroxylase (C4H) | 0.05% Terpinen-4-ol | 12 h | ~0.35 | ~1.5x | [3] |
| Strawberry | 4-coumarate:CoA ligase (4CL) | 0.05% Terpinen-4-ol | 12 h | ~0.25 | ~1.6x | [3] |
| Strawberry | Peroxidase (POD) | 0.05% Terpinen-4-ol | 24 h | ~120 | ~1.4x | [3] |
Enhancement of Physical Barriers
This compound treatment can also bolster the plant's physical defenses by increasing the lignin content in the cell walls, making them more resistant to pathogen penetration.
| Plant Species | Treatment | Time Point | Lignin Content (% of control) | Reference |
| Strawberry | 0.05% Terpinen-4-ol | 24 h | ~140% | [3] |
Induction of Defense-Related Gene Expression
The observed increases in enzyme activities are often preceded by the upregulation of the corresponding genes. Quantitative real-time PCR (qRT-PCR) has been used to measure the change in transcript levels of key genes in the phenylpropanoid pathway following treatment with this compound.
| Plant Species | Gene | Function | Time Point | Relative Expression (Fold Change vs. Control) | Reference |
| Strawberry | FaPAL1 | Phenylalanine ammonia-lyase | 12 h | ~2.5 | [3] |
| Strawberry | FaCHS | Chalcone synthase | 12 h | ~3.0 | [3] |
| Strawberry | FaCHI | Chalcone isomerase | 12 h | ~2.0 | [3] |
| Strawberry | FaF3H | Flavanone 3-hydroxylase | 12 h | ~2.2 | [3] |
| Strawberry | FaDFR | Dihydroflavonol 4-reductase | 12 h | ~2.8 | [3] |
| Strawberry | FaANS | Anthocyanidin synthase | 12 h | ~2.5 | [3] |
| Strawberry | FaGT1 | Flavonoid 3-O-glucosyltransferase | 12 h | ~2.0 | [3] |
| Strawberry | FaPOD1 | Peroxidase | 12 h | ~1.8 | [3] |
| Strawberry | FaLAC1 | Laccase | 12 h | ~2.5 | [3] |
In Vitro Antifungal Activity
While this guide focuses on in planta defense, the direct antimicrobial activity of this compound is also noteworthy and contributes to its overall protective effect.
| Fungal Species | MIC (μg/mL) | MFC (μg/mL) | Reference |
| Coccidioides posadasii | 350 - 5720 | 350 - 5720 | [4] |
| Histoplasma capsulatum (mycelial) | 20 - 2860 | 20 - 2860 | [4] |
| Histoplasma capsulatum (yeast-like) | 40 - 1420 | 40 - 1420 | [4] |
| Candida albicans (azole-susceptible) | 150 - 600 | - | [5] |
| Candida albicans (azole-resistant) | 150 - 600 | - | [5] |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration
Signaling Pathways in this compound-Mediated Defense
The defense-enhancing effects of this compound are mediated through the activation of complex signaling networks within the plant. The two primary pathways implicated are the Phenylpropanoid Pathway and the Jasmonic Acid (JA) Pathway.
The Phenylpropanoid Pathway
Upon perception of this compound, plants upregulate the phenylpropanoid pathway, a major route for the synthesis of a wide range of secondary metabolites crucial for defense. This includes flavonoids, isoflavonoids, and the precursors of lignin. The activation of this pathway leads to the accumulation of antimicrobial compounds and the reinforcement of cell walls.
The Jasmonic Acid (JA) Pathway
The jasmonic acid pathway is a critical signaling cascade in plant defense against necrotrophic pathogens and chewing insects. While direct evidence for the induction of JA biosynthesis by this compound is still being gathered, the observed defense responses are consistent with JA pathway activation. It is likely that there is significant crosstalk between the phenylpropanoid and JA pathways, where the perception of this compound could lead to an increase in JA levels, which in turn amplifies the expression of defense-related genes, including those in the phenylpropanoid pathway.
References
- 1. ijpjournal.com [ijpjournal.com]
- 2. Terpinen-4-ol Enhances Disease Resistance of Postharvest Strawberry Fruit More Effectively than Tea Tree Oil by Activating the Phenylpropanoid Metabolism Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Terpinen-4-ol, tyrosol, and β-lapachone as potential antifungals against dimorphic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Toxicological Profile and Safety Assessment of (+)-Terpinen-4-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Terpinen-4-ol, a naturally occurring monoterpenoid, is the primary active constituent of tea tree oil (TTO), derived from the Australian native plant Melaleuca alternifolia. It is also found in various other essential oils. Renowned for its broad-spectrum antimicrobial, anti-inflammatory, and anti-cancer properties, this compound is a subject of growing interest in the pharmaceutical and cosmetic industries. This technical guide provides a comprehensive overview of the toxicological profile and safety assessment of this compound, compiling available data on its acute, sub-chronic, and chronic toxicity, genotoxicity, reproductive and developmental effects, and local tolerance. Detailed experimental protocols for key studies and visualizations of implicated signaling pathways are also presented to support further research and development.
Toxicological Data Summary
The following tables summarize the quantitative toxicological data for this compound.
Table 1: Acute Toxicity
| Test | Species | Route | Value | Reference |
| LD₅₀ | Rat | Oral | 1300 mg/kg bw | [1] |
| LD₅₀ | Rabbit | Dermal | >3 g/kg bw | [2] |
Table 2: Skin and Eye Irritation
| Test | Species | Method | Result | Reference |
| Skin Irritation | Rabbit | Standard Draize Test (4-hour semi-occlusive) | Moderate irritant | [1] |
| Eye Irritation | Data not available |
Table 3: Skin Sensitization
| Test | Species | Method | Result | Reference |
| Skin Sensitization | Human | Not specified | Potential sensitizer | [3] |
Table 4: Genotoxicity and Mutagenicity
| Test | System | Metabolic Activation | Result | Reference |
| Ames Test | Salmonella typhimurium | With and without S9 | Non-mutagenic | [4] |
| In vivo Micronucleus Assay | Not specified | Not applicable | Non-genotoxic | [4] |
Table 5: Cytotoxicity
| Cell Line | Assay | IC₅₀ | Reference |
| Human non-small cell lung cancer (A549) | MTT | 0.052% | [5] |
| Human non-small cell lung cancer (CL1-0) | MTT | 0.046% | [5] |
Note: Data on sub-chronic, chronic, reproductive, developmental, and carcinogenic potential of isolated this compound are limited. Much of the available information in these areas is derived from studies on Tea Tree Oil as a whole.
Detailed Toxicological Endpoints
Acute Toxicity
This compound exhibits moderate acute toxicity via the oral route in rats, with a reported LD₅₀ of 1300 mg/kg.[1] A dermal LD₅₀ in rabbits has been reported to be greater than 3 g/kg, suggesting low toxicity via dermal exposure.[2]
Irritation and Sensitization
Skin Irritation: In a standard Draize test on rabbits, this compound was found to be a moderate skin irritant following a 4-hour semi-occlusive application.[1]
Skin Sensitization: While detailed studies on isolated this compound are limited, Tea Tree Oil, of which it is the main component, is known to be a skin sensitizer in susceptible individuals, particularly when oxidized.[3][4]
Repeated Dose Toxicity
Specific sub-chronic (90-day) or chronic toxicity studies on this compound were not identified in the public domain. A 28-day repeated dermal application study of 2% tea tree oil in rats did not show significant systemic toxicity.[4] However, this study was on the complete essential oil and not isolated this compound.
Genotoxicity and Mutagenicity
This compound has been shown to be non-mutagenic in the Ames test, both with and without metabolic activation.[4] Furthermore, it did not induce chromosomal damage in an in vivo micronucleus assay, indicating a lack of genotoxic potential under the tested conditions.[4]
Carcinogenicity
No long-term carcinogenicity bioassays specifically on this compound have been reported. However, some studies have investigated its anti-cancer properties.[5][6]
Reproductive and Developmental Toxicity
Data from specific reproductive and developmental toxicity studies (e.g., OECD 414, 416) on this compound are not available. A study on α-terpinene, another component of tea tree oil, showed developmental effects in rats at maternally toxic doses.[6] The Scientific Committee on Consumer Safety (SCCS) has noted a possible classification of Tea Tree Oil as 'Repr. 1B' (presumed human reproductive toxicant), but specific data for this compound is lacking.[7]
Mechanistic Toxicology: Signaling Pathways
This compound exerts its biological effects, including its cytotoxic and anti-inflammatory activities, through the modulation of several key signaling pathways.
Apoptosis Induction
This compound has been demonstrated to induce apoptosis in various cancer cell lines through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][8]
Intrinsic Pathway:
-
Mitochondrial Membrane Potential (MMP): Treatment with this compound leads to a decrease in MMP.[5]
-
Bcl-2 Family Proteins: It modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes apoptosis.[2][8]
-
Cytochrome c Release: The disruption of the mitochondrial membrane results in the release of cytochrome c into the cytosol.[8]
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates like PARP and ultimately, apoptosis.[2][5]
Extrinsic Pathway:
-
Caspase-8 Activation: In some cell lines, this compound has been shown to activate caspase-8.[8]
-
Bid Cleavage: Activated caspase-8 can cleave Bid into its truncated form (tBid), which then translocates to the mitochondria and amplifies the apoptotic signal through the intrinsic pathway.[8]
p53-Dependence: The apoptotic effects of this compound in some cancer cells have been shown to be dependent on the tumor suppressor protein p53.[2][5]
Anti-inflammatory Signaling
This compound has been shown to suppress the production of pro-inflammatory mediators. This effect is mediated, at least in part, by interference with the NF-κB and MAPK signaling pathways.[3][9]
NF-κB Pathway: In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the transcription factor NF-κB is activated, leading to the expression of pro-inflammatory cytokines. This compound has been shown to inhibit the NF-κB signaling pathway, although the precise mechanism of inhibition is not fully elucidated. It may involve the inhibition of IκB phosphorylation or degradation, thereby preventing the nuclear translocation of NF-κB.
MAPK Pathway: The mitogen-activated protein kinase (MAPK) family, including ERK, p38, and JNK, are also key regulators of inflammation. Studies have shown that this compound can modulate the activation of these kinases, contributing to its anti-inflammatory effects.[3][9]
Experimental Protocols
In Vitro Micronucleus Assay (General Protocol based on OECD 487)
This protocol provides a general framework for assessing the potential of this compound to induce micronuclei in cultured mammalian cells.
1. Cell Culture and Treatment:
-
Human peripheral blood lymphocytes or a suitable cell line (e.g., L5178Y, CHO, V79, TK6) are cultured under standard conditions.
-
Cells are exposed to at least three concentrations of this compound, a vehicle control, and positive controls (for clastogenicity and aneugenicity) for a short duration (3-6 hours) with and without metabolic activation (S9 mix), and for a longer duration (1.5-2 normal cell cycles) without S9.
-
The highest concentration should induce approximately 50-60% cytotoxicity.
2. Cytokinesis Block:
-
For the cytokinesis-block method, cytochalasin B is added to the culture medium to block cytokinesis, allowing for the identification of cells that have completed one nuclear division.
3. Cell Harvesting and Slide Preparation:
-
Cells are harvested by centrifugation.
-
A hypotonic treatment is applied to swell the cells.
-
Cells are fixed, and slides are prepared and stained (e.g., with Giemsa or a fluorescent DNA stain).
4. Scoring and Data Analysis:
-
At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.
-
The cytotoxicity is determined by calculating the Cytokinesis-Block Proliferation Index (CBPI) or Replicative Index (RI).
-
Statistical analysis is performed to determine if there is a significant, dose-related increase in the frequency of micronucleated cells.
Conclusion
This compound demonstrates a toxicological profile characterized by moderate acute oral toxicity and low dermal toxicity. It is a moderate skin irritant and a potential skin sensitizer. Importantly, it does not appear to possess mutagenic or genotoxic properties based on available data. Its biological activities, particularly its anti-cancer and anti-inflammatory effects, are attributed to its ability to modulate key signaling pathways, including the induction of apoptosis and the inhibition of pro-inflammatory responses.
Significant data gaps remain, particularly concerning repeated dose toxicity, carcinogenicity, and reproductive and developmental toxicity. The majority of the existing data for these endpoints are for Tea Tree Oil as a whole, and may not be directly applicable to isolated this compound. Further studies are warranted to fully characterize the long-term safety of this promising natural compound for its potential applications in the pharmaceutical and cosmetic fields. Researchers and drug development professionals should proceed with caution and consider these data gaps when evaluating the risk-benefit profile of this compound.
References
- 1. Negative terpinen-4-ol modulate potentially malignant and malignant lingual lesions induced by 4-nitroquinoline-1-oxide in rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Terpinen-4-ol Induces Apoptosis in Human Nonsmall Cell Lung Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Terpinen-4-ol and alpha-terpineol (tea tree oil components) inhibit the production of IL-1β, IL-6 and IL-10 on human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cir-safety.org [cir-safety.org]
- 5. Terpinen-4-ol Improves Lipopolysaccharide-Induced Macrophage Inflammation by Regulating Glutamine Metabolism | MDPI [mdpi.com]
- 6. Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journal.waocp.org [journal.waocp.org]
- 9. scispace.com [scispace.com]
Methodological & Application
Synthesis and Purification of (+)-Terpinen-4-ol: A Detailed Guide for Researchers
Introduction: (+)-Terpinen-4-ol, a monoterpenoid alcohol, is a key bioactive component of tea tree oil (Melaleuca alternifolia) and is found in various other essential oils. It has garnered significant interest in the pharmaceutical and cosmetic industries due to its pronounced antimicrobial, anti-inflammatory, and antioxidant properties. This document provides detailed application notes and protocols for the chemical synthesis and purification of this compound, designed for researchers, scientists, and professionals in drug development.
Synthesis Methodologies
Several synthetic routes to this compound have been developed, offering alternatives to its extraction from natural sources. These methods vary in starting materials, reaction conditions, and overall yield and purity of the final product. Below are detailed protocols for prominent synthetic pathways.
Synthesis from Terpinolene
A common and effective method for synthesizing Terpinen-4-ol is from terpinolene. This multi-step process involves photooxidation, reduction, and selective hydrogenation.[1][2]
Experimental Protocol:
-
Photooxidation of Terpinolene:
-
Dissolve terpinolene in a suitable solvent (e.g., methanol or ethanol) in a photoreactor.
-
Add a photosensitizer, such as Rose Bengal or methylene blue.
-
Irradiate the mixture with a suitable light source (e.g., a high-pressure sodium lamp) while bubbling oxygen through the solution.
-
Monitor the reaction progress using gas chromatography (GC) until the terpinolene is consumed.
-
The primary product of this step is the corresponding allylic hydroperoxide.
-
-
Reduction of the Hydroperoxide:
-
After completion of the photooxidation, cool the reaction mixture.
-
Add a reducing agent, such as sodium sulfite (Na₂SO₃) or triphenylphosphine (PPh₃), portion-wise to the solution to reduce the hydroperoxide to the corresponding alcohol.
-
Stir the mixture at room temperature until the reduction is complete, as confirmed by thin-layer chromatography (TLC) or GC.
-
-
Selective Hydrogenation:
-
The resulting alcohol from the previous step is subjected to selective hydrogenation to reduce the exocyclic double bond.
-
Transfer the reaction mixture to a hydrogenation apparatus.
-
Use a selective catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.[3]
-
Control the reaction pressure and temperature to ensure the selective hydrogenation of the terminal double bond.
-
Monitor the reaction by GC to confirm the formation of Terpinen-4-ol.
-
Upon completion, filter the catalyst and remove the solvent under reduced pressure to obtain crude Terpinen-4-ol.
-
Logical Relationship of Synthesis from Terpinolene
Caption: A flowchart illustrating the multi-step synthesis of this compound starting from terpinolene.
Synthesis from 1,4-Cineole via E2 Elimination
An alternative synthetic approach utilizes the less expensive starting material 1,4-cineole, a byproduct of pine oil production.[4][5] This method involves an E2 elimination reaction.
Experimental Protocol:
-
Reaction Setup:
-
In a round-bottom flask equipped with a stirrer, condenser, and nitrogen inlet, charge 1,4-cineole, a suitable solvent (e.g., 1,3-diaminopropane or ethylenediamine), and an alkali metal such as lithium wire.[4]
-
Alternatively, an alkali metal salt of ammonia, like sodium amide, can be used as the elimination reagent.[5]
-
-
Elimination Reaction:
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to approximately 50°C.
-
Carefully add water to quench the reaction and hydrolyze the intermediate lithium terpinenate to Terpinen-4-ol.[4]
-
The product can be recovered by diluting the mixture with water and decanting the oil layer.[4]
-
Further purification can be achieved by distillation.
-
Quantitative Data for Synthesis from 1,4-Cineole
| Reagents | Temperature (°C) | Time (h) | Conversion (%) | Molar Selectivity (%) | Yield (%) | Reference |
| Sodium amide, Ethylenediamine | 110 | 1 | 84.1 | 96.3 | - | [4][5] |
| Lithium wire, 1,3-diaminopropane | 110 | 9 | - | - | 88 (crude) | [4][5] |
| Sodium amide, Ethylenediamine | 110 | 4 | 39 | 92 | - | [5] |
Purification Methodologies
Purification of synthesized or naturally extracted this compound is crucial to achieve the high purity required for pharmaceutical and research applications.
Vacuum Fractional Distillation
Vacuum fractional distillation is an effective method for enriching Terpinen-4-ol from crude mixtures, such as tea tree oil or the product of chemical synthesis.[6]
Experimental Protocol:
-
Apparatus Setup:
-
Assemble a laboratory-scale fractional distillation apparatus equipped with a vacuum pump, a packed column (e.g., Hempel column with Fenske helices), a condenser, and receiving flasks.[6]
-
-
Distillation Process:
-
Charge the crude Terpinen-4-ol mixture into the distillation flask.
-
Reduce the system pressure to the desired vacuum level (e.g., 60 mmHg).[6]
-
Gradually heat the distillation flask.
-
Collect different fractions based on their boiling points. Terpinen-4-ol has a boiling point of 212 °C at atmospheric pressure, which is significantly reduced under vacuum.[7]
-
Monitor the composition of the fractions using GC/MS.
-
Quantitative Data for Vacuum Fractional Distillation of Tea Tree Oil
| Column Type | Packing | Pressure (mmHg) | Initial Purity (%) | Final Purity (%) | Recovery (%) | Reference |
| 300-mm Hempel | Small Fenske helices | 60 | 39.23 | 95.77 | 75 | [6] |
Purification Workflow via Vacuum Fractional Distillation
Caption: A workflow diagram illustrating the purification of this compound using vacuum fractional distillation.
Chromatographic Methods
For achieving very high purity, chromatographic techniques such as Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) can be employed for the isolation and purification of Terpinen-4-ol.[8][9]
Experimental Protocol (Preparative TLC):
-
Plate Preparation and Sample Application:
-
Use silica gel plates for separation.
-
Apply the crude Terpinen-4-ol as a band at the bottom of the plate.
-
-
Development:
-
Develop the plate in a chamber with a suitable mobile phase, such as a mixture of n-hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v).[8]
-
-
Visualization and Extraction:
-
Visualize the separated bands under UV light (if applicable) or by staining a small portion of the plate.
-
Scrape the silica gel band corresponding to Terpinen-4-ol from an underivatized plate.
-
Extract the compound from the silica gel using a suitable solvent like hexane.
-
Filter the extract to remove silica particles.
-
Evaporate the solvent to obtain the purified Terpinen-4-ol. A purity of 100% has been reported using a 2D-MGD TLC/HPTLC method.[9]
-
The synthesis and purification of this compound can be achieved through various reliable methods. The choice of a specific protocol depends on the desired purity, scale of production, and available starting materials. The detailed protocols and quantitative data provided in this document serve as a comprehensive resource for researchers and professionals engaged in the development and application of this valuable monoterpenoid.
References
- 1. Terpinen-4-ol - Wikipedia [en.wikipedia.org]
- 2. Terpinen-4-ol | C10H18O | CID 11230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EP0152757A2 - Preparation of terpinen-4-ol - Google Patents [patents.google.com]
- 5. EP0152757B1 - Preparation of terpinen-4-ol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Terpinen-4-OL - High Purity Pharma Grade at Best Price [naturalaroma.co.in]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of (+)-Terpinen-4-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Terpinen-4-ol is a naturally occurring monoterpenoid alcohol found in the essential oils of various plants, most notably tea tree oil (Melaleuca alternifolia). It is recognized for its significant antimicrobial, anti-inflammatory, and antioxidant properties, making it a compound of great interest in pharmaceutical and cosmetic research and development. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and pharmacokinetic studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds like this compound.[1][2] This application note provides a detailed protocol for the qualitative and quantitative analysis of this compound using GC-MS.
Quantitative Data Summary
The following tables summarize key quantitative data for the GC-MS analysis of this compound.
Table 1: Physicochemical and Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₈O | [3] |
| Molecular Weight | 154.25 g/mol | [3][4] |
| CAS Registry Number | 562-74-3 | [3] |
| Ionization Mode | Electron Ionization (EI) | [1] |
| Molecular Ion (M+) [m/z] | 154 | [5][6] |
Table 2: Characteristic Mass Fragments of this compound
| m/z | Proposed Fragment | Relative Abundance | Reference |
| 139 | [M-CH₃]⁺ | Variable | [5][6] |
| 136 | [M-H₂O]⁺ | Variable | [5][6] |
| 121 | [M-H₂O-CH₃]⁺ | Variable | [5][6] |
| 111 | - | High | [4] |
| 93 | - | High | [4] |
| 71 | - | Very High | [4] |
| 43 | - | High | [4] |
Note: Relative abundance can vary depending on the specific instrumentation and analytical conditions.
Table 3: Example GC-MS Method Validation Parameters for Terpinen-4-ol Analysis
| Validation Parameter | Typical Result | Reference |
| Linearity (R²) | > 0.999 | [7] |
| Accuracy | 98.3–101.60% | [7] |
| Intraday Precision (RSD) | ≤ 2.56% | [7] |
| Interday Precision (RSD) | ≤ 2.56% | [7] |
| Limit of Detection (LOD) | 0.0294 ppm | [8] |
| Limit of Quantification (LOQ) | 0.0883 ppm | [8] |
Experimental Protocols
Sample Preparation
The appropriate sample preparation method will depend on the matrix containing the this compound.
a) For Essential Oils or Pure Compounds:
-
Accurately weigh a known amount of the essential oil or this compound standard.
-
Dilute the sample with a suitable volatile organic solvent such as hexane, methanol, or ethanol to a final concentration of approximately 10 µg/mL.[9]
-
Vortex the solution to ensure homogeneity.
-
If any particulate matter is present, centrifuge the sample before transferring the supernatant to a 1.5 mL glass autosampler vial.[9]
b) For Plant Material (e.g., leaves, flowers):
-
Steam Distillation: This is a common method for extracting essential oils.[10]
-
Place a known weight of the plant material (e.g., 200 g) into a round-bottom flask.[10]
-
Add deionized water to the flask.
-
Perform steam distillation using a Clevenger-type apparatus until no more oil is collected.[10]
-
Separate the collected essential oil from the aqueous layer and dry it over anhydrous sodium sulfate.
-
Proceed with the dilution step as described in section 1a.
-
-
Solvent Extraction:
c) For Aqueous Samples:
Direct injection of aqueous samples into a GC-MS is not recommended.[9] A liquid-liquid extraction or solid-phase microextraction (SPME) should be performed.
-
SPME:
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of this compound. These may need to be optimized for specific instruments and applications.
Table 4: Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph (GC) | ||
| GC Column | DB-5ms or equivalent (low-polarity) | Suitable for the analysis of volatile organic compounds and essential oils.[1] |
| Carrier Gas | Helium | Inert gas commonly used in GC-MS. |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) | |
| Injection Volume | 1 µL | [1] |
| Injection Mode | Split (e.g., 50:1 split ratio) or Splitless | Split mode is used for concentrated samples to avoid column overload; splitless mode is for trace analysis.[1][2] |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample.[1] |
| Oven Temperature Program | Initial temp: 60-70 °C, hold for 1-2 min. Ramp: 3-5 °C/min to 240-270 °C. Hold for 5-10 min. | This temperature gradient allows for good separation of various components in a complex mixture like an essential oil.[1][13] |
| Mass Spectrometer (MS) | ||
| Ionization Source | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
| Ionization Energy | 70 eV | [1] |
| Ion Source Temperature | 230 °C | [13] |
| Quadrupole Temperature | 150 °C | [13] |
| Mass Scan Range | m/z 35-450 | Covers the expected mass range of fragments for this compound and other common terpenoids.[13] |
| Data Acquisition Mode | Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis. | SIM mode increases sensitivity and selectivity for target compounds. |
Data Analysis
-
Qualitative Analysis:
-
Identify the peak corresponding to this compound based on its retention time. The retention time for Terpinen-4-ol can vary depending on the exact chromatographic conditions but has been reported to be around 19.8 minutes under certain conditions.[14]
-
Confirm the identity of the peak by comparing its mass spectrum with a reference library such as NIST or Wiley.[1] The mass spectrum should show the characteristic fragments listed in Table 2.
-
-
Quantitative Analysis:
-
Prepare a series of calibration standards of this compound at different concentrations.
-
Inject the standards into the GC-MS and generate a calibration curve by plotting the peak area against the concentration.
-
Inject the unknown sample and determine the peak area for this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Visualizations
Caption: Workflow for the GC-MS analysis of this compound.
Caption: Simplified fragmentation pathway of this compound in EI-MS.
References
- 1. vipsen.vn [vipsen.vn]
- 2. academics.su.edu.krd [academics.su.edu.krd]
- 3. Terpinen-4-ol [webbook.nist.gov]
- 4. Terpinen-4-ol | C10H18O | CID 11230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uav.ro [uav.ro]
- 6. THE SEARCH STRUCTURE OF TERPINEN-4-OL USING ITS FRAGMENTATION ENERGY PROFILE: CASE STUDY FOR A GC-MS ANALYSIS OF THE LAVENDER OIL | Scientific and Technical Bulletin, Series: Chemistry, Food Science and Engineering [uav.ro]
- 7. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uoguelph.ca [uoguelph.ca]
- 10. researchgate.net [researchgate.net]
- 11. Item - Gas chromatographic quality control for oil of Melaleuca terpinen-4-ol type (Australian Tea Tree) - University of Tasmania - Figshare [figshare.utas.edu.au]
- 12. GC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Note: Quantification of (+)-Terpinen-4-ol using High-Performance Thin-Layer Chromatography (HPTLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Terpinen-4-ol is a major bioactive component of tea tree oil (Melaleuca alternifolia), renowned for its antimicrobial and anti-inflammatory properties. Accurate and precise quantification of this analyte is crucial for the quality control of essential oils, herbal formulations, and cosmetic products. High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, cost-effective, and high-throughput alternative to gas chromatography (GC) for the quantification of this compound.[1][2] This application note provides a detailed protocol for the quantification of this compound using HPTLC with densitometric detection.
Principle
The method involves the separation of this compound from other components in the sample matrix on a high-performance silica gel plate. After development, the plate is derivatized to visualize the analyte, and quantification is achieved by measuring the absorbance of the derivatized spot using a densitometer.
Experimental Protocols
Materials and Reagents
-
Standards: this compound (CAS No: 562-74-3)
-
Solvents: Toluene (analytical grade), Ethyl Acetate (analytical grade), n-Hexane (analytical grade), Methanol (analytical grade), Ethanol (96%), Sulfuric Acid (concentrated)
-
Reagents: Vanillin
-
Stationary Phase: HPTLC plates precoated with silica gel 60F-254 (20 x 10 cm)
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: From the stock solution, prepare a series of working standard solutions by appropriate dilution with methanol to achieve concentrations in the range of 100 ng/µL to 900 ng/µL.
-
Sample Solution: Accurately weigh the sample (e.g., essential oil, formulation) and dissolve it in methanol to obtain a final concentration estimated to be within the linear range of the calibration curve. Centrifuge or filter the solution if necessary to remove any particulate matter.
-
Derivatization Reagent (Vanillin-Sulfuric Acid): Prepare a 1% solution of vanillin in ethanol. Carefully add 2 mL of concentrated sulfuric acid to 100 mL of the ethanolic vanillin solution.[3]
Chromatographic Conditions
A summary of the validated chromatographic conditions is provided in the table below.
| Parameter | Description |
| Stationary Phase | HPTLC plates silica gel 60F-254 (20 x 10 cm) |
| Mobile Phase Option 1 | Toluene:Ethyl Acetate (85:15, v/v)[2] |
| Mobile Phase Option 2 | n-Hexane:Ethyl Acetate (8:2, v/v)[1] |
| Chamber Saturation | 20 minutes with the mobile phase in a twin-trough chamber |
| Application Volume | 1-5 µL (as required to be in the linear range) |
| Application Mode | Bandwise, 8 mm band length |
| Development Distance | 80 mm |
| Drying | Air dry the plate for 5 minutes. |
Derivatization and Densitometric Analysis
-
Derivatization: Immerse the dried plate in the vanillin-sulfuric acid reagent for 1 second. Heat the plate at 100°C for 3-5 minutes. This compound will appear as a colored spot.
-
Documentation: Capture images of the plate under white light and UV light at 366 nm.
-
Densitometric Scanning: Scan the plate in absorbance mode. While a specific wavelength for terpinen-4-ol with vanillin-sulfuric acid is not definitively cited, scanning in the visible range of 540 nm is recommended as a starting point, as related terpenoids show absorbance maxima in this region with this reagent. Wavelength optimization may be required.
Quantitative Data Summary
The following tables summarize the quantitative data from a validated HPTLC method for this compound.[2]
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 100-900 ng/spot[2] |
| Correlation Coefficient (r²) | 0.9949[2] |
| Limit of Detection (LOD) | 60 ng/spot[2] |
| Limit of Quantification (LOQ) | 100 ng/spot[2] |
| Retention Factor (Rf) | 0.62 ± 0.05 (using Toluene:Ethyl Acetate 85:15)[2] |
| Recovery | >99%[2] |
Experimental Workflow and Diagrams
The overall workflow for the HPTLC quantification of this compound is depicted below.
Caption: HPTLC workflow for this compound quantification.
The logical relationship for ensuring accurate quantification is outlined in the following diagram.
Caption: Logic diagram for quantitative HPTLC analysis.
References
Application Notes and Protocols for Assessing the Antibacterial Activity of (+)-Terpinen-4-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for evaluating the antibacterial properties of (+)-Terpinen-4-ol, a primary bioactive constituent of tea tree oil.[1][2] The methodologies outlined below are essential for determining the compound's potency and mechanism of action against a variety of bacterial pathogens.
Quantitative Antibacterial Activity
The antibacterial efficacy of this compound can be quantified using several standard assays. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against various bacterial strains.
Table 1: Minimum Inhibitory and Bactericidal Concentrations of this compound against various bacteria.
| Bacterial Strain | MIC (% v/v) | MBC (% v/v) | Reference |
| Staphylococcus aureus | 0.25 | 0.5 | [3] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 1.25 | Not Specified | [4] |
| Streptococcus agalactiae | 0.0098 (98 µg/mL) | 0.0196 (196 µg/mL) | [5] |
| Enterococcus faecalis | 0.25 | 1.0 | [6] |
| Porphyromonas gingivalis | 0.05 | 0.2 | [6] |
| Prevotella intermedia | 0.1 | 0.2 | [6] |
| Fusobacterium nucleatum | 0.25 | 0.5 | [6] |
| Legionella pneumophila | 0.06 - 0.125 | 0.25 - 0.5 | [7][8][9] |
| Escherichia coli | 0.31 - 2.50 | Not Specified | [4] |
| Pseudomonas aeruginosa | 2.5 | Not Specified | [4] |
Note: A substance is considered bactericidal when the ratio of MBC to MIC is ≤ 4.[3] For Staphylococcus aureus, the MIC/MBC ratio of 1:2 indicates a bactericidal action.[3]
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are based on established methods reported in the scientific literature.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.[3]
Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to ensure its solubility in the growth medium.
-
Bacterial Inoculum Preparation: Culture the test bacterium on an appropriate agar medium. Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Serial Dilution in 96-Well Plate:
-
Add 100 µL of cation-adjusted Mueller-Hinton Broth (or another suitable broth) to each well of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on.
-
The last well should contain only broth and no this compound, serving as a positive control for bacterial growth.
-
-
Inoculation: Add 5 µL of the prepared bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 35 ± 2 °C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Workflow for MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a continuation of the MIC assay.
Protocol:
-
Subculturing from MIC Plate: Following the determination of the MIC, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth.
-
Plating: Spot-plate the aliquots onto an appropriate agar medium (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plates at 37°C for 24 hours.
-
Result Interpretation: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Workflow for MBC Assay
Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC).
Time-Kill Curve Assay
This assay provides information on the rate at which an antibacterial agent kills a bacterium.
Protocol:
-
Bacterial Culture Preparation: Prepare a bacterial culture in the logarithmic growth phase and adjust the concentration to approximately 5 x 10⁵ CFU/mL in a suitable broth.
-
Exposure to this compound: Add this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC to separate flasks containing the bacterial culture.[10] A control flask with no this compound should also be included.
-
Sampling over Time: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw aliquots from each flask.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log₁₀ of CFU/mL against time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.[10]
Workflow for Time-Kill Assay
Caption: Workflow for the time-kill curve assay.
Anti-Biofilm Activity Assay
This assay assesses the ability of this compound to inhibit biofilm formation or eradicate pre-formed biofilms.
Protocol:
-
Biofilm Formation:
-
Dispense 200 µL of a bacterial suspension (adjusted to 1 x 10⁶ CFU/mL in a suitable growth medium, e.g., Tryptic Soy Broth supplemented with glucose) into the wells of a 96-well flat-bottomed microtiter plate.
-
To assess inhibition of biofilm formation, add various concentrations of this compound to the wells along with the bacterial suspension.
-
To assess eradication of pre-formed biofilms, first, incubate the plate for 24 hours to allow biofilm formation, then remove the planktonic cells and add fresh medium containing different concentrations of this compound.
-
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
Washing: After incubation, discard the medium and wash the wells gently with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Biofilm Quantification (Crystal Violet Staining):
-
Fix the biofilms with 200 µL of methanol for 15 minutes.
-
Remove the methanol and air-dry the plate.
-
Stain the biofilms with 200 µL of 0.1% crystal violet for 15 minutes.
-
Wash the wells with water to remove excess stain and air-dry.
-
Solubilize the bound dye with 200 µL of 33% acetic acid.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Compare the absorbance of the treated wells to the untreated control wells to determine the percentage of biofilm inhibition or reduction.
Workflow for Anti-Biofilm Assay
Caption: Workflow for assessing anti-biofilm activity.
Mechanism of Action
The antibacterial mechanism of this compound involves multiple cellular targets.[11] Studies have shown that it disrupts the bacterial cell membrane and wall, leading to increased permeability and leakage of intracellular components such as Ca²⁺ and Mg²⁺ ions and lactate dehydrogenase (LDH).[5][11] Furthermore, it has been suggested that this compound can interfere with the synthesis of proteins and DNA.[5][11] In S. aureus, penicillin-binding protein 2a (PBP2a) has been identified as a potential molecular target.[3]
Proposed Mechanism of Action of this compound
Caption: Proposed mechanisms of antibacterial action of this compound.
References
- 1. Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First Evidence of a Combination of Terpinen-4-ol and α-Terpineol as a Promising Tool against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Antibacterial Mechanism of Terpinen-4-ol Against Streptococcus agalactiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of the antimicrobial properties of terpinen-4-ol on apical periodontitis-associated bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Terpinen-4-ol, the Main Bioactive Component of Tea Tree Oil, as an Innovative Antimicrobial Agent against Legionella pneumophila [mdpi.com]
- 8. Terpinen-4-ol, the Main Bioactive Component of Tea Tree Oil, as an Innovative Antimicrobial Agent against Legionella pneumophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating (+)-Terpinen-4-ol Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction: (+)-Terpinen-4-ol, a major bioactive component of tea tree oil, has demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines.[1][2][3] Its potential as an anti-cancer agent stems from its ability to induce programmed cell death, or apoptosis, through multiple cellular pathways.[1][4][5] These application notes provide detailed protocols for key cell culture assays to evaluate the cytotoxic effects of this compound, along with a summary of reported quantitative data and a visualization of the implicated signaling pathways.
Quantitative Data Summary
The cytotoxic activity of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The IC50 values for this compound vary depending on the cell line and the duration of exposure.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time (hours) | Assay Used | Reference |
| A549 | Non-small cell lung cancer | 0.052% | 24 | MTT | [1] |
| CL1-0 | Non-small cell lung cancer | 0.046% | 24 | MTT | [1] |
| HL-60 | Human leukemia | 30 µM | Not Specified | MTT | [4] |
| MOLT-4 | Human leukemia | 155 µM | Not Specified | MTT | [4] |
| HCT116 | Colorectal cancer | Not specified, but dose-dependent inhibition observed up to 0.1% | 24 | WST-8 | [6][7] |
| RKO | Colorectal cancer | Not specified, but dose-dependent inhibition observed up to 0.1% | 24 | WST-8 | [7] |
| HaCaT | Keratinocyte | 0.5% | Not Specified | MTT | [2] |
| HSC-3 | Oral squamous cell carcinoma | 0.3% | Not Specified | MTT | [2] |
| SCC-25 | Oral squamous cell carcinoma | 0.45% | Not Specified | MTT | [2] |
| SF767 | Glioblastoma | Dose-dependent reduction in viability (25, 50, 100 µM) | Not Specified | MTT | [8][9] |
| HCECs | Human Corneal Epithelial Cells | Significant toxicity at 0.0125-0.05% | 0.25 - 72 | CCK-8 | [10] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[12]
Protocol:
-
Cell Seeding:
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.02% to 0.1%).[1]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24 hours).[1]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After incubation, carefully remove the MTT solution.
-
Add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[14]
-
Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 540 nm or 570-590 nm using a microplate reader.[1]
-
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[6][15][16]
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with this compound.
-
-
Sample Collection:
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a catalyst and a dye solution.
-
Add 100 µL of the LDH reaction mixture to each well containing the supernatant.[18]
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[16][17]
-
-
Absorbance Measurement:
Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Protocol:
-
Cell Seeding and Treatment:
-
Cell Harvesting and Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately by flow cytometry.
-
The cell populations are identified as follows:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Visualizations
Experimental Workflow
Caption: Workflow for evaluating this compound cytotoxicity.
Signaling Pathways of this compound Induced Apoptosis
This compound has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][5] It can also induce autophagy in some cell types.[4][19]
Caption: Signaling pathways of this compound induced cell death.
References
- 1. Terpinen-4-ol Induces Apoptosis in Human Nonsmall Cell Lung Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers | PLOS One [journals.plos.org]
- 4. journal.waocp.org [journal.waocp.org]
- 5. Induction of intrinsic and extrinsic apoptosis pathways in the human leukemic MOLT-4 cell line by terpinen-4-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Terpinen-4-ol inhibits colorectal cancer growth via reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Effect of Terpinen-4-ol on Human Corneal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. researchhub.com [researchhub.com]
- 13. researchgate.net [researchgate.net]
- 14. cyrusbio.com.tw [cyrusbio.com.tw]
- 15. scientificlabs.co.uk [scientificlabs.co.uk]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Terpinen-4-ol induces autophagic and apoptotic cell death in human leukemic HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of (+)-Terpinen-4-ol for Topical Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methodologies for formulating (+)-Terpinen-4-ol for topical delivery. The protocols outlined below are based on established methods for developing and evaluating topical formulations such as nanoemulsions and hydrogels, designed to enhance the skin permeation of this compound for various dermatological applications.
Introduction to this compound for Topical Delivery
This compound, a major active constituent of tea tree oil, is a monoterpene alcohol recognized for its potent antimicrobial, anti-inflammatory, and acaricidal properties.[1] Its therapeutic potential in dermatology is significant; however, its volatility and lipophilic nature present challenges for effective topical delivery. Formulation strategies are therefore crucial to enhance its stability, solubility, and permeation through the stratum corneum to reach the target site of action within the skin. Advanced delivery systems like nanoemulsions and gels can improve its bioavailability and patient compliance.
Formulation Strategies and Quantitative Data
Various formulation approaches can be employed to effectively deliver this compound topically. This section summarizes the quantitative data for two common formulation types: nanoemulsions and hydrogels.
Nanoemulsion Formulations
Nanoemulsions are transparent or translucent oil-in-water (O/W) or water-in-oil (W/O) dispersions of droplets, typically in the size range of 20-200 nm. They offer advantages such as high surface area, enhanced drug solubilization, and improved skin penetration.
Table 1: Composition of an Exemplary this compound Nanoemulsion
| Component | Function | Concentration (% w/w) |
| This compound | Active Pharmaceutical Ingredient (API) | 5.0 |
| Eucalyptus Oil | Oil Phase / Permeation Enhancer | 10.0 |
| Tween® 80 | Surfactant | 15.0 |
| Span® 80 | Co-surfactant | 5.0 |
| Purified Water | Aqueous Phase | q.s. to 100 |
Hydrogel Formulations
Hydrogels are three-dimensional polymeric networks that can absorb large amounts of water. They are widely used for topical drug delivery due to their biocompatibility, cooling effect, and ease of application.
Table 2: Composition of an Exemplary this compound Hydrogel
| Component | Function | Concentration (% w/w) |
| This compound | Active Pharmaceutical Ingredient (API) | 2.0 |
| Carbopol® 940 | Gelling Agent | 1.0 |
| Propylene Glycol | Co-solvent / Humectant | 10.0 |
| Triethanolamine | Neutralizing Agent | q.s. to pH 6.0-6.5 |
| Purified Water | Aqueous Phase | q.s. to 100 |
Experimental Protocols
This section provides detailed protocols for the preparation and evaluation of this compound topical formulations.
Protocol for Preparation of this compound Nanoemulsion
This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using the spontaneous emulsification method.
Materials:
-
This compound
-
Eucalyptus oil
-
Tween® 80
-
Span® 80
-
Purified water
-
Magnetic stirrer
-
High-pressure homogenizer
Procedure:
-
Preparation of the Oil Phase: Accurately weigh this compound, eucalyptus oil, and Span® 80. Mix them in a beaker until a homogenous solution is formed.
-
Preparation of the Aqueous Phase: In a separate beaker, dissolve Tween® 80 in purified water.
-
Formation of Coarse Emulsion: Heat both the oil and aqueous phases to 60°C. Slowly add the oil phase to the aqueous phase under continuous stirring at 800 rpm for 15 minutes to form a coarse emulsion.[2]
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization at 10,000 psi for 5-7 cycles to reduce the droplet size and form a nanoemulsion.[3]
-
Characterization: Characterize the resulting nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and drug content.
Protocol for Preparation of this compound Hydrogel
This protocol details the preparation of a Carbopol® 940-based hydrogel.
Materials:
-
This compound
-
Carbopol® 940
-
Propylene glycol
-
Triethanolamine
-
Purified water
-
Mechanical stirrer
Procedure:
-
Dispersion of Gelling Agent: Disperse Carbopol® 940 in purified water with continuous stirring until a lump-free dispersion is obtained. Allow it to swell for 24 hours.[4][5]
-
Preparation of Drug Solution: In a separate beaker, dissolve this compound in propylene glycol.
-
Incorporation of Drug: Slowly add the drug solution to the Carbopol® dispersion under constant stirring until a homogenous mixture is formed.
-
Neutralization: Add triethanolamine dropwise to the mixture while stirring to neutralize the Carbopol® and form a transparent gel. Adjust the pH to 6.0-6.5.
-
Characterization: Evaluate the prepared hydrogel for its physical appearance, pH, viscosity, spreadability, and drug content.
Protocol for In Vitro Skin Permeation Study
This protocol describes the use of Franz diffusion cells to evaluate the skin permeation of this compound from topical formulations.
Materials:
-
Franz diffusion cells
-
Full-thickness skin (e.g., rat, porcine, or human cadaver skin)
-
Receptor medium (e.g., phosphate-buffered saline pH 7.4)
-
Formulation to be tested
-
Syringes and needles
-
Water bath with circulator
-
Analytical instrument (GC-MS or HPLC)
Procedure:
-
Skin Preparation: Thaw the frozen skin at room temperature. Carefully remove any subcutaneous fat and connective tissue. Cut the skin to an appropriate size to fit the Franz diffusion cells.
-
Franz Diffusion Cell Setup: Mount the prepared skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[6]
-
Receptor Compartment: Fill the receptor compartment with the receptor medium, ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 32 ± 1°C using a circulating water bath.[6]
-
Application of Formulation: Apply a known quantity (e.g., 10 mg/cm²) of the this compound formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
-
Sample Analysis: Analyze the collected samples for the concentration of this compound using a validated analytical method such as GC-MS or HPLC.
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.
Protocol for Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general procedure for the quantification of this compound in samples from skin permeation studies.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μm film thickness)
-
Autosampler
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 10°C/min, and hold for 5 minutes.
-
Injection Volume: 1 μL (splitless mode).
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mode: Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of this compound (e.g., m/z 71, 93, 111).
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or hexane). Prepare a series of working standard solutions by serial dilution.
-
Sample Preparation: Extract this compound from the receptor medium samples using a suitable organic solvent (e.g., hexane or ethyl acetate). Evaporate the solvent and reconstitute the residue in a known volume of the solvent.
-
Analysis: Inject the prepared standards and samples into the GC-MS system.
-
Quantification: Construct a calibration curve by plotting the peak area of the target ion against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
Experimental Workflows
Caption: Workflow for the formulation and evaluation of topical this compound delivery systems.
In Vitro Skin Permeation Study Workflow
Caption: Step-by-step workflow for conducting an in vitro skin permeation study.
Mechanism of Permeation Enhancement
Caption: Simplified mechanism of skin permeation enhancement by this compound.
References
Application Notes and Protocols for the Use of (+)-Terpinen-4-ol as a Standard in Essential Oil Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing (+)-Terpinen-4-ol as a standard for the accurate quantification of components in essential oil analysis. This document includes detailed experimental protocols, data presentation in tabular format, and visualizations of relevant biological pathways and experimental workflows.
Introduction
This compound is a monoterpenoid alcohol and a primary active constituent of various essential oils, most notably Tea Tree Oil (from Melaleuca alternifolia), where its concentration can range from 30% to 48%.[1] Its well-defined chemical and physical properties, commercial availability in high purity, and structural similarity to many other terpenoids make it an excellent internal and external standard for chromatographic analysis of essential oils. Accurate quantification of essential oil components is critical for quality control, authentication, and for understanding their therapeutic properties.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use as a standard.
| Property | Value |
| Molecular Formula | C₁₀H₁₈O |
| Molecular Weight | 154.25 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Herbaceous, peppery, with a pine-like note |
| Boiling Point | 209 °C |
| Density | 0.926 g/cm³ at 20 °C |
| Solubility | Slightly soluble in water; soluble in oils and alcohols |
| CAS Number | 562-74-3 |
Quantitative Data: this compound in Various Essential Oils
The concentration of this compound can vary significantly between different essential oils, influencing their aromatic profile and biological activity. The following table summarizes the typical concentration ranges of this compound found in several commercially important essential oils, as determined by Gas Chromatography (GC) analysis.
| Essential Oil | Botanical Name | Typical this compound Concentration (%) |
| Tea Tree Oil | Melaleuca alternifolia | 30.0 - 48.0[1] |
| Marjoram Oil | Origanum majorana | 15.0 - 25.0 |
| Nutmeg Oil | Myristica fragrans | 2.0 - 10.0 |
| Lavender Oil | Lavandula angustifolia | 0.5 - 9.9[2][3][4] |
| Juniper Berry Oil | Juniperus communis | 1.0 - 5.0[5] |
| Eucalyptus Oil | Eucalyptus spp. | 0.1 - 4.0 |
| Rosemary Oil | Rosmarinus officinalis | 0.5 - 2.0 |
| Peppermint Oil | Mentha × piperita | < 1.0 |
| Lemon Oil | Citrus limon | < 0.5 |
Experimental Protocols
Protocol for Quantitative Analysis of Essential Oils using GC-MS with this compound as an Internal Standard
This protocol details the use of this compound as an internal standard for the quantification of other components in an essential oil sample. The internal standard method helps to correct for variations in injection volume and instrument response.
Materials:
-
This compound (analytical standard, ≥99.5% purity)
-
Essential oil sample
-
Anhydrous sodium sulfate
-
Hexane or ethyl acetate (GC grade)
-
Volumetric flasks (10 mL, 25 mL)
-
Micropipettes
-
GC vials with inserts
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Preparation of Internal Standard Stock Solution (IS):
-
Accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with hexane or ethyl acetate. This creates a 5 mg/mL stock solution.
-
-
Preparation of Sample Solution:
-
Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.
-
Add 1.0 mL of the Internal Standard Stock Solution to the flask.
-
Dilute to the mark with the same solvent used for the IS.
-
Mix thoroughly.
-
If the essential oil contains water, pass the solution through a small column of anhydrous sodium sulfate to dry it.
-
-
GC-MS Analysis:
-
Set up the GC-MS system with an appropriate capillary column (e.g., HP-5MS, DB-5).
-
Typical GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: Increase at 3 °C/min to 240 °C
-
Hold at 240 °C for 5 minutes
-
-
Injection Volume: 1 µL (split or splitless mode, depending on concentration)
-
-
Typical MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-500
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
-
-
Data Analysis and Quantification:
-
Identify the peaks of the components of interest and the internal standard based on their retention times and mass spectra.
-
Integrate the peak areas of the analytes and the internal standard.
-
Calculate the Response Factor (RF) for each analyte relative to the internal standard using a calibration standard containing known concentrations of the analyte and the internal standard.
-
Calculate the concentration of each analyte in the essential oil sample using the following formula:
Concentration_analyte = (Area_analyte / Area_IS) * (Concentration_IS / RF_analyte) * (Volume_sample / Weight_sample)
-
Protocol for Creating a Calibration Curve using this compound as an External Standard
This protocol is suitable for quantifying this compound itself in an essential oil or for quantifying other components when an internal standard is not used.
Materials:
-
This compound (analytical standard, ≥99.5% purity)
-
Hexane or ethyl acetate (GC grade)
-
Volumetric flasks (10 mL)
-
Micropipettes
-
GC vials with inserts
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) or GC-MS
Procedure:
-
Preparation of Stock Standard Solution:
-
Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with hexane or ethyl acetate to create a 10 mg/mL stock solution.
-
-
Preparation of Calibration Standards:
-
Prepare a series of at least five calibration standards by serial dilution of the stock solution. For example, prepare concentrations of 0.1, 0.5, 1.0, 2.5, and 5.0 mg/mL.
-
-
Preparation of Sample Solution:
-
Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.
-
Dilute to the mark with the same solvent used for the calibration standards.
-
-
GC Analysis:
-
Analyze the calibration standards and the sample solution using the GC-FID or GC-MS under the same conditions as described in Protocol 4.1.
-
-
Data Analysis and Quantification:
-
Integrate the peak area of this compound in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve using the peak area of the analyte in the sample chromatogram.
-
Calculate the percentage of this compound in the original essential oil sample.
-
Visualizations
Experimental Workflow
Caption: Workflow for quantitative analysis of essential oils using this compound.
Anti-Inflammatory Signaling Pathway of Terpinen-4-ol
Terpinen-4-ol has been shown to exhibit anti-inflammatory properties by modulating key signaling pathways. One of the primary mechanisms involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.
Caption: Inhibition of the NF-κB inflammatory pathway by this compound.
Anti-Cancer Signaling Pathway of Terpinen-4-ol
Research suggests that Terpinen-4-ol can induce apoptosis (programmed cell death) in cancer cells through the modulation of the Mitogen-Activated Protein Kinase (MAPK) and other signaling pathways.
Caption: Proposed mechanism of this compound induced apoptosis in cancer cells.
Conclusion
This compound serves as a reliable and versatile standard for the quantitative analysis of essential oils. Its use, in conjunction with the detailed protocols provided, can significantly enhance the accuracy and reproducibility of research in natural product chemistry, quality control, and drug development. The elucidation of its biological activities, including its anti-inflammatory and anti-cancer effects, further underscores the importance of its accurate quantification in essential oils for therapeutic applications.
References
Application Notes and Protocols for In Vivo Efficacy Testing of (+)-Terpinen-4-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction: (+)-Terpinen-4-ol is a naturally occurring monoterpenoid and the primary active constituent of tea tree oil (Melaleuca alternifolia).[1][2] Extensive research has demonstrated its diverse pharmacological properties, including potent anti-inflammatory, anti-cancer, and anti-microbial activities.[1][2] These attributes position this compound as a promising therapeutic agent for a range of pathologies. This document provides detailed application notes and standardized protocols for designing and executing in vivo experiments to evaluate the efficacy of this compound.
The following sections outline experimental designs for its three primary therapeutic areas, including relevant signaling pathways, detailed methodologies for established animal models, and summaries of key quantitative data from existing literature.
Application Note 1: Anti-Cancer Efficacy
This compound has demonstrated significant anti-cancer effects in various cancer cell lines, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[3][4][5] Its primary mechanism involves the induction of apoptosis (programmed cell death) through mitochondria-mediated and p53-dependent pathways.[3] It also shows synergistic effects when combined with conventional chemotherapy and targeted biological agents.[6][7]
Signaling Pathway: p53-Dependent Apoptosis
This compound treatment elevates p53 levels, which in turn increases the Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3, culminating in apoptosis.[3]
Experimental Protocol: Human Tumor Xenograft Model
This model is the gold standard for evaluating the anti-tumor efficacy of a compound on human cancer cells in an in vivo environment.[8][9][10]
-
Animal Model:
-
Species/Strain: Immunocompromised mice (e.g., Athymic Nude, SCID, or NOD/SCID), 6-8 weeks old, female (often preferred for easier handling and less aggression).
-
Housing: Sterile conditions in an individually ventilated cage (IVC) system. Provide sterile food, water, and bedding. Maintain a 12-hour light/dark cycle.
-
-
Cell Culture and Implantation:
-
Cell Line: Select a relevant human cancer cell line (e.g., A549 for lung cancer, HCT116 or DLD1 for colorectal cancer).[3][4]
-
Preparation: Culture cells to ~80% confluency. Harvest using trypsin, wash with PBS, and resuspend in a sterile, serum-free medium or a mixture with Matrigel at a concentration of 5x10⁶ to 1x10⁷ cells per 100 µL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Grouping and Treatment:
-
Tumor Growth: Monitor tumor growth using calipers. Begin treatment when tumors reach a palpable volume (e.g., 100-150 mm³). Tumor volume (V) is calculated as V = (Length × Width²) / 2.
-
Randomization: Randomly assign mice to treatment groups (n=6-10 per group).
-
Groups:
-
Group 1: Vehicle Control (e.g., saline, DMSO/PBS solution).
-
Group 2: this compound (low dose, e.g., 0.1%).
-
Group 3: this compound (high dose, e.g., 1.0%).
-
Group 4: Positive Control (a standard-of-care chemotherapeutic agent).
-
-
Administration: Administer treatment via a clinically relevant route. Intratumoral (i.t.) injections have shown efficacy.[3][7] Administer twice weekly for 3-4 weeks.
-
-
Endpoint Measurements:
-
Tumor Volume: Measure tumor volume 2-3 times per week.
-
Body Weight: Record body weight at the same frequency to monitor toxicity.
-
Final Analysis: At the end of the study, euthanize mice. Excise tumors, weigh them, and process for further analysis (e.g., histology, Western blot, TUNEL assay for apoptosis).[3]
-
Data Presentation: Anti-Cancer Efficacy
| Cell Line (Cancer Type) | In Vitro IC50 | Animal Model | Treatment & Dose | Outcome | Reference |
| A549 (Lung) | 0.052% | A549 Xenograft | 0.1% (i.t.) | Significant tumor growth inhibition; increased TUNEL-positive cells | [3] |
| CL1-0 (Lung) | 0.046% | N/A | N/A | N/A | [3] |
| HCT116 (Colorectal) | 661 µM | HCT116 Xenograft | 0.2% + Cetuximab | 63% reduction in tumor volume vs. control | [4][7] |
| RKO (Colorectal) | 381 µM | N/A | N/A | N/A | [4] |
| DLD1 (Colorectal) | N/A | DLD1 Xenograft | 0.1% and 1.0% (i.t.) | 40% and 70% reduction in tumor volume, respectively | [7] |
Application Note 2: Anti-Inflammatory Efficacy
This compound exhibits significant anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[11][12][13] This is achieved, in part, through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11][14]
Signaling Pathway: NF-κB Inhibition
In response to inflammatory stimuli like LPS, the IKK complex is activated, leading to the phosphorylation and degradation of IκBα. This releases NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound is believed to interfere with this cascade, preventing NF-κB activation.[14][15]
Experimental Protocol: Carrageenan-Induced Paw Edema Model
This is a widely used and well-characterized model for screening acute anti-inflammatory activity.[16][17][18]
-
Animal Model:
-
Species/Strain: Wistar rats or Swiss albino mice (150-200g for rats, 20-25g for mice).
-
Housing: Standard housing conditions with free access to food and water. Acclimatize for at least one week before the experiment.
-
-
Grouping and Treatment:
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Randomization: Randomly divide animals into groups (n=6 per group).
-
Groups:
-
Group 1: Vehicle Control (e.g., 1% Tween 80 in saline, p.o.).
-
Group 2: this compound (e.g., 30 mg/kg, p.o.).
-
Group 3: this compound (e.g., 60 mg/kg, p.o.).
-
Group 4: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
-
Administration: Administer the test compounds orally (p.o.) or intraperitoneally (i.p.) 60 minutes before inducing inflammation.
-
-
Induction and Measurement:
-
Induction: Inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection using the plethysmometer.
-
-
Data Analysis:
-
Calculate Edema: Paw Edema = (Paw volume at time 't') - (Initial paw volume).
-
Calculate Percent Inhibition: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] × 100.
-
Cytokine Analysis: At the end of the experiment, blood can be collected for ELISA-based measurement of TNF-α, IL-1β, and other cytokines.
-
Data Presentation: Anti-Inflammatory Efficacy
| Model | Animal | Dose (Route) | Parameter Measured | Result | Reference |
| Freund's Adjuvant-Induced Arthritis | Rat | 60 mg/kg (s.c.) | Paw Volume | 73.42% reduction | [1] |
| Freund's Adjuvant-Induced Arthritis | Rat | 60 mg/kg (s.c.) | Paw Thickness | 69.94% reduction | [1] |
| LPS-activated monocytes (in vitro) | Human | 0.125% | Pro-inflammatory Cytokines | Significant reduction of PGE2, IL-1β, IL-8, IL-10, TNF-α | [1] |
| Histamine-induced inflammation | Human | Topical | Vasodilation & Plasma Extravasation | Modified the inflammatory response | [2] |
Application Note 3: Anti-Microbial Efficacy
This compound possesses broad-spectrum anti-microbial activity against various pathogens, including bacteria (Staphylococcus aureus, Streptococcus agalactiae) and fungi (Candida albicans).[19][20][21] Its mechanism of action involves the disruption of microbial cell membrane integrity, leading to increased permeability and loss of intracellular contents.[22][23]
Mechanism of Action: Bacterial Cell Disruption
Due to its lipophilic nature, this compound integrates into the bacterial cytoplasmic membrane, disrupting its structure and function. This leads to leakage of ions (Ca²⁺, Mg²⁺) and essential macromolecules, ultimately causing cell death.[22][23]
Experimental Protocol: Murine Skin Infection Model
This model is suitable for evaluating the efficacy of topical anti-microbial agents.
-
Animal Model:
-
Species/Strain: BALB/c or SKH1 (hairless) mice, 6-8 weeks old.
-
Housing: Standard conditions. If using haired mice, shave a small area on the dorsal side 24 hours before infection.
-
-
Bacterial Culture and Infection:
-
Strain: Staphylococcus aureus (e.g., ATCC 25923 or a clinical MRSA isolate).
-
Preparation: Grow bacteria to mid-log phase in Tryptic Soy Broth (TSB). Centrifuge, wash, and resuspend in sterile PBS to a concentration of ~1x10⁸ CFU/mL.
-
Infection: Anesthetize the mice. Create a small, superficial abrasion on the shaved dorsal skin with a sterile needle. Apply 10 µL of the bacterial suspension (~1x10⁶ CFU) to the wound.
-
-
Grouping and Treatment:
-
Timing: Begin treatment 2-4 hours post-infection.
-
Groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., cream/ointment base).
-
Group 2: this compound (e.g., 1% in vehicle).
-
Group 3: this compound (e.g., 5% in vehicle).
-
Group 4: Positive Control (e.g., Mupirocin 2% ointment).
-
-
Administration: Apply a standardized amount (e.g., 20 mg) of the topical formulation to the infected area once or twice daily for 3-5 days.
-
-
Endpoint Measurements:
-
Visual Scoring: Score the lesion daily for signs of infection (erythema, swelling, pus formation).
-
Bacterial Load (CFU): At the end of the study, euthanize the animals. Excise a standard area (e.g., 8-mm punch biopsy) of the infected skin. Homogenize the tissue in sterile PBS, perform serial dilutions, and plate on appropriate agar (e.g., Mannitol Salt Agar). Incubate for 24-48 hours and count the colonies to determine the CFU/gram of tissue.
-
Data Presentation: Anti-Microbial Efficacy
| Organism | In Vitro MIC | In Vitro MBC | Animal Model | Treatment & Dose | Outcome | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | S. aureus | 0.25% (v/v) | 0.5% (v/v) | N/A | N/A | Bactericidal activity confirmed |[24] | | S. agalactiae | 98 µg/mL | 196 µg/mL | N/A | N/A | Damaged cell membrane and wall |[20][22] | | C. albicans | 0.015-0.06% (v/v) | N/A | Rat Vaginal Infection | 1% (intravaginal) | Accelerated fungal clearance |[21] | | L. pneumophila | 0.06-0.125% (v/v) | 0.25-0.5% (v/v) | N/A | N/A | 100% killing within 10 minutes (at 0.5%) |[21][25] |
References
- 1. researchgate.net [researchgate.net]
- 2. ijpjournal.com [ijpjournal.com]
- 3. Terpinen-4-ol Induces Apoptosis in Human Nonsmall Cell Lung Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Terpinen-4-ol inhibits colorectal cancer growth via reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers | PLOS One [journals.plos.org]
- 8. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpbs.com [ijpbs.com]
- 10. cris.tau.ac.il [cris.tau.ac.il]
- 11. caringsunshine.com [caringsunshine.com]
- 12. Terpinen-4-ol and alpha-terpineol (tea tree oil components) inhibit the production of IL-1β, IL-6 and IL-10 on human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. repositorio.unesp.br [repositorio.unesp.br]
- 16. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 17. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 18. semanticscholar.org [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. The Antibacterial Mechanism of Terpinen-4-ol Against Streptococcus agalactiae | Semantic Scholar [semanticscholar.org]
- 21. preprints.org [preprints.org]
- 22. The Antibacterial Mechanism of Terpinen-4-ol Against Streptococcus agalactiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. taylorandfrancis.com [taylorandfrancis.com]
- 24. Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Application Notes and Protocols for the Enantioselective Analysis of (+)-Terpinen-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terpinen-4-ol, a monoterpene alcohol, is a key bioactive constituent of several essential oils, most notably tea tree oil (from Melaleuca alternifolia). It exists as two enantiomers, (+)-terpinen-4-ol and (-)-terpinen-4-ol. These stereoisomers can exhibit different biological and pharmacological properties, making their selective analysis and quantification critical in drug development, quality control of natural products, and various research applications. The determination of the enantiomeric excess (% ee) is crucial for the authentication of essential oils and for understanding the structure-activity relationships of the individual enantiomers.
This document provides detailed application notes and experimental protocols for the enantioselective analysis of this compound using two primary analytical techniques: Chiral Gas Chromatography (GC) and Chiral Capillary Electrophoresis (CE).
Key Analytical Techniques
The enantioselective analysis of this compound is predominantly achieved using chromatographic and electrophoretic techniques that employ a chiral selector to differentiate between the enantiomers.
-
Chiral Gas Chromatography (GC): This is a widely used and robust method for the separation of volatile chiral compounds like terpinen-4-ol. The separation is achieved on a capillary column coated with a chiral stationary phase (CSP), typically a cyclodextrin derivative.
-
Chiral Capillary Electrophoresis (CE): CE offers a high-efficiency alternative for the separation of enantiomers. In this technique, a chiral selector is added to the background electrolyte, which interacts differently with each enantiomer, leading to different migration times.
Data Presentation
The enantiomeric distribution of terpinen-4-ol can vary depending on the natural source of the essential oil. The following tables summarize representative quantitative data for the enantiomeric composition of terpinen-4-ol in different essential oils.
Table 1: Enantiomeric Distribution of Terpinen-4-ol in Tea Tree Oil (Melaleuca alternifolia)
| Enantiomer | Percentage (%) | Reference |
| This compound | 68.2 - 72.8 | [1] |
| (-)-Terpinen-4-ol | 27.2 - 31.8 | [1] |
Table 2: Enantiomeric Distribution of Terpinen-4-ol in Juniperus oxycedrus L. Essential Oil
| Enantiomer | Percentage of Total Terpinen-4-ol | Reference |
| This compound | 22.54 | [2] |
| (-)-Terpinen-4-ol | 77.46 | [2] |
Experimental Protocols
Protocol 1: Enantioselective Analysis of Terpinen-4-ol by Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the quantification of terpinen-4-ol enantiomers in essential oils and other complex matrices.
Instrumentation:
-
Gas Chromatograph equipped with a Mass Spectrometric detector (GC-MS)
-
Autosampler
Materials:
-
Chiral GC Column: HP-chiral-20B (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent cyclodextrin-based chiral column.[2]
-
Carrier Gas: Helium (99.999% purity)
-
Solvent: n-Hexane (GC grade)
-
Standards: Racemic terpinen-4-ol, this compound, and (-)-terpinen-4-ol
Sample Preparation:
-
Dilute the essential oil sample in n-hexane. A typical dilution is 1:100 (v/v).[2]
-
For quantitative analysis, prepare a series of calibration standards of the individual enantiomers and the racemic mixture in n-hexane.
-
Filter the diluted sample and standards through a 0.22 µm syringe filter prior to injection.
GC-MS Conditions:
| Parameter | Value |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 1:50 or 1:100 |
| Carrier Gas Flow Rate | 1 mL/min (constant flow) |
| Oven Temperature Program | 60°C (hold for 1 min), then ramp to 200°C at 2°C/min, hold for 5 min. |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-350 |
Data Analysis:
-
Identify the peaks corresponding to the terpinen-4-ol enantiomers based on their retention times, confirmed by the analysis of individual enantiomeric standards.
-
Integrate the peak areas of the (+)- and (-)-enantiomers.
-
Calculate the percentage of each enantiomer and the enantiomeric excess (% ee) using the following formulas:
-
% Enantiomer = (Area of individual enantiomer / Total area of both enantiomers) x 100
-
% ee = |(% (+) enantiomer - % (-) enantiomer)|
-
Protocol 2: Enantioselective Analysis of Terpinen-4-ol by Chiral Capillary Electrophoresis (CE)
This protocol provides a representative method for the enantioseparation of terpinen-4-ol using CE with a cyclodextrin-based chiral selector. Since terpinen-4-ol is a neutral compound, Micellar Electrokinetic Chromatography (MEKC) is employed.
Instrumentation:
-
Capillary Electrophoresis system with a UV detector
Materials:
-
Capillary: Fused-silica capillary, 50 µm i.d., effective length 40 cm.
-
Background Electrolyte (BGE): 25 mM sodium borate buffer (pH 9.2) containing 30 mM sodium dodecyl sulfate (SDS) and 15 mM beta-cyclodextrin (β-CD).
-
Rinse Solutions: 0.1 M NaOH, deionized water.
-
Solvent: Methanol (HPLC grade)
-
Standards: Racemic terpinen-4-ol, this compound, and (-)-terpinen-4-ol.
Sample Preparation:
-
Dissolve the terpinen-4-ol sample or standard in methanol to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
CE Conditions:
| Parameter | Value |
| Capillary Conditioning | Rinse with 0.1 M NaOH (5 min), deionized water (5 min), and BGE (10 min) before the first use. Between runs, rinse with 0.1 M NaOH (2 min), deionized water (2 min), and BGE (5 min). |
| Injection | Hydrodynamic injection at 50 mbar for 5 seconds. |
| Separation Voltage | 20 kV |
| Capillary Temperature | 25°C |
| Detection Wavelength | 200 nm |
Data Analysis:
-
Identify the migration times of the terpinen-4-ol enantiomers by running the individual standards.
-
Calculate the resolution (Rs) between the enantiomer peaks to assess the quality of the separation.
-
For quantitative analysis, construct a calibration curve by plotting the peak area against the concentration of each enantiomer.
Visualizations
The following diagrams illustrate the logical workflow for the enantioselective analysis of this compound.
Caption: Workflow for Chiral GC-MS Analysis of Terpinen-4-ol.
Caption: Workflow for Chiral CE-MEKC Analysis of Terpinen-4-ol.
References
Application of (+)-Terpinen-4-ol in Biofilm Inhibition Assays: A Guide for Researchers
For Immediate Release
Introduction
(+)-Terpinen-4-ol, a major bioactive component of tea tree oil, has garnered significant attention for its broad-spectrum antimicrobial and, notably, its potent anti-biofilm properties. Biofilms, structured communities of microorganisms encased in a self-produced matrix, pose a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in biofilm inhibition assays. It summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes relevant pathways and workflows.
Mechanism of Action
This compound exerts its anti-biofilm activity through a multi-faceted approach. In Gram-negative bacteria such as Pseudomonas aeruginosa, it has been shown to interfere with quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation.[1] Studies indicate that this compound can downregulate key QS genes, leading to a reduction in virulence factors and biofilm development.[1]
In Gram-positive bacteria like Bacillus cereus, this compound has been found to upregulate interspecies quorum sensing signals, specifically diketopiperazines (DKPs) and diffusing signaling factors (DSFs).[2] This upregulation disrupts the normal signaling cascade, leading to the suppression of biofilm formation.[2] The compound also reduces extracellular matrix synthesis, particularly exopolysaccharides, and inhibits swarming motility and protease activity in B. cereus.[2]
For Staphylococcus aureus, molecular docking studies suggest that penicillin-binding protein 2a (PBP2a), a key enzyme in cell wall synthesis, is a potential target of terpinen-4-ol.[3][4] By interfering with cell wall synthesis, it can inhibit bacterial growth and subsequent biofilm formation.[3] Against the oral pathogen Streptococcus mutans, terpinen-4-ol has been shown to modulate the expression of genes involved in adherence, such as gbpA.[5][6]
In the context of the fungal pathogen Candida albicans, this compound disrupts the mitochondrial membrane, leading to the blockage of biofilm respiration and inhibition of enzyme activity.[7][8]
Quantitative Data Summary
The efficacy of this compound against various microbial biofilms is summarized in the tables below. These values have been compiled from multiple studies to provide a comparative overview.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound
| Microorganism | Strain | MIC | MBC | Reference |
| Staphylococcus aureus | ATCC 25923 & others | 0.25% (v/v) | 0.5% (v/v) | [3][4] |
| Bacillus cereus | - | 8 µmol/mL (growth) | - | [2] |
| Candida albicans | ATCC 11231 | 5 µg/mL | 10 µg/mL | [9] |
Table 2: Biofilm Inhibition and Eradication Concentrations of this compound
| Microorganism | Strain | Assay | Concentration | % Inhibition/Eradication | Reference |
| Staphylococcus aureus | ATCC 25923 & others | Biofilm Formation Inhibition | 0.5x MIC (0.125% v/v) | >80% | [3] |
| Staphylococcus aureus | ATCC 25923 & others | Biofilm Formation Inhibition | 2x MIC (0.5% v/v) | ~90% | [3] |
| Staphylococcus aureus | MTCC-740 | Biofilm Formation Inhibition | Sub-MIC | 67.77 ± 2.95% | [10] |
| Klebsiella pneumoniae | MTCC-109 | Biofilm Formation Inhibition | Sub-MIC | 56.12 ± 2.78% | [10] |
| Bacillus cereus | - | 50% Biofilm Inhibitory Conc. | 2 µmol/mL | 50% | [2] |
| Candida albicans | ATCC 11231 | Minimum Biofilm Eradication Conc. | 10 µg/mL | Effective Eradication | [7][9] |
| Streptococcus mutans | - | Biofilm Inhibition | 0.24% | Effective Inhibition | [6] |
| Lactobacillus acidophilus | - | Biofilm Inhibition | 0.95% | Effective Inhibition | [6] |
Experimental Protocols
This section provides detailed protocols for key biofilm inhibition assays.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial/fungal culture in logarithmic growth phase
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Mueller-Hinton Broth (MHB))
-
This compound stock solution
-
Resazurin solution (optional, for viability indication)
-
Plate reader
Procedure:
-
Prepare serial two-fold dilutions of this compound in the growth medium in the wells of a 96-well plate.[10] The concentration range should be selected based on expected efficacy.
-
Inoculate each well with a standardized microbial suspension (e.g., 1 x 10^6 CFU/mL).[11]
-
Include a positive control (microorganism in medium without the compound) and a negative control (medium only).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity. Alternatively, add a viability indicator like resazurin and measure the absorbance or fluorescence.[12]
Protocol 2: Biofilm Formation Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of this compound to inhibit biofilm formation.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial/fungal culture
-
Growth medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution
-
95% Ethanol or 33% Acetic Acid
-
Plate reader
Procedure:
-
Dispense 100 µL of microbial suspension (e.g., 1 x 10^6 CFU/mL) into the wells of a 96-well plate.[5][11]
-
Add 100 µL of different concentrations of this compound (typically at sub-MIC levels) to the wells.[10] Include untreated controls.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.[5]
-
Carefully remove the planktonic cells by gently washing the wells three times with sterile PBS.[11]
-
Fix the remaining biofilm by adding 200 µL of methanol (99%) to each well and incubating for 15-20 minutes.[11][12]
-
Aspirate the methanol and allow the plate to air dry.[11]
-
Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubating for 10-15 minutes at room temperature.[11][13]
-
Remove the crystal violet solution and wash the wells with distilled water until the control wells are free of excess stain.[13]
-
Solubilize the bound dye by adding 200 µL of 95% ethanol or 33% acetic acid to each well.[11][12]
-
Measure the absorbance at a wavelength of 570-620 nm using a plate reader.[11]
-
Calculate the percentage of biofilm inhibition using the formula: % Inhibition = [1 - (OD of treated well / OD of control well)] x 100.[11]
Protocol 3: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM allows for the visualization of biofilm architecture and cell viability within the biofilm after treatment with this compound.
Materials:
-
6-well plates with sterile coverslips
-
Bacterial/fungal culture
-
Growth medium
-
This compound
-
Fluorescent stains (e.g., SYTO 9 and propidium iodide for live/dead staining)
-
Confocal microscope
Procedure:
-
Place a sterile coverslip in each well of a 6-well plate.
-
Add 2 mL of the microbial suspension and the desired concentration of this compound to the wells.
-
Incubate for 24-72 hours to allow biofilm formation on the coverslip.[13]
-
Gently wash the coverslips with PBS to remove planktonic cells.
-
Stain the biofilms with a mixture of fluorescent dyes (e.g., SYTO 9 for live cells and propidium iodide for dead cells) according to the manufacturer's instructions.
-
Mount the coverslip on a microscope slide.
-
Visualize the biofilm using a confocal laser scanning microscope to assess changes in biofilm structure and cell viability.[6][13]
Visualizations
The following diagrams illustrate the experimental workflow for biofilm inhibition assays and a simplified signaling pathway affected by this compound.
Biofilm Inhibition Assay Workflow
Simplified Signaling Pathways
References
- 1. Terpinen-4-ol attenuates quorum sensing regulated virulence factors and biofilm formation in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Bacillus cereus Biofilm Formation by Upregulating the Interspecies Quorum Sensing Signals Diketopiperazines and Diffusing Signaling Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial effects of terpinen-4-ol against oral pathogens and its capacity for the modulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Characterization, antibiofilm, and mechanism of action of novel PEG-stabilized lipid nanoparticles loaded with terpinen-4-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpjournal.com [ijpjournal.com]
- 10. pknaiklab.in [pknaiklab.in]
- 11. Biofilm inhibition assay [bio-protocol.org]
- 12. Video: A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries [jove.com]
- 13. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Anti-inflammatory Effects of (+)-Terpinen-4-ol In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction: (+)-Terpinen-4-ol is a monoterpene and the primary active component of tea tree oil ( Melaleuca alternifolia ), which is well-regarded for its antiseptic and anti-inflammatory properties.[1][2][3] Emerging in vitro evidence highlights its potential as a targeted anti-inflammatory agent. Studies show that this compound can significantly suppress the production of key pro-inflammatory mediators, including cytokines and nitric oxide, in various immune cell models.[3][4][5][6] Its mechanism of action involves the modulation of critical inflammatory signaling cascades such as the NF-κB, MAPK, and mTOR pathways.[6][7][8] These application notes provide detailed protocols for researchers to investigate and quantify the anti-inflammatory effects of this compound in a laboratory setting.
Data Summary: In Vitro Anti-inflammatory Effects of this compound
The following tables summarize the quantitative effects of this compound on the production of inflammatory mediators and cell viability as documented in the scientific literature.
Table 1: Effect of this compound on Inflammatory Mediator Production
| Cell Line | Inflammatory Stimulus | Mediator | Concentration of this compound | Observed Effect | Reference |
| Human Peripheral Blood Monocytes | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-10 | Equivalent to 0.125% TTO | ~50% suppression | [3] |
| Human Peripheral Blood Monocytes | Lipopolysaccharide (LPS) | Prostaglandin E2 (PGE2) | Equivalent to 0.125% TTO | ~30% suppression | [3] |
| Human Peripheral Blood Monocytes | Lipopolysaccharide (LPS) | IL-8 | Not specified | Suppression observed | [3][9] |
| U937 (Human Macrophages) | Lipopolysaccharide (LPS) | IL-1β, IL-6, IL-10 | 0.0073% - 0.059% | Significant reduction | [4][5] |
| U937 (Human Macrophages) | Lipopolysaccharide (LPS) | TNF-α | Up to 0.059% | No significant effect | [4][5] |
| RAW 264.7 (Murine Macrophages) | Lipopolysaccharide (LPS) | IL-6, TNF-α (mRNA) | 12.5 - 100 µmol/L | Dose-dependent decrease | [6] |
| RAW 264.7 (Murine Macrophages) | Candida albicans (heat-killed) | Cytokines | 800 µg/mL | Significant inhibition | [10] |
| HepG2 (Human Liver Cells) | Ethanol (8%) | IL-6 | 13 - 1300 µM | 40-60% suppression | [11] |
Note: In this study, terpinen-4-ol was identified as the primary active water-soluble component of Tea Tree Oil (TTO) responsible for the observed effects.[3]
Table 2: Cytotoxicity Data for this compound
| Cell Line | Assay | IC50 Value | Incubation Time | Reference |
| A549 (Human Lung Cancer) | MTT | 0.052% | 24 hours | [12] |
| CL1-0 (Human Lung Cancer) | MTT | 0.046% | 24 hours | [12] |
| RAW 264.7 (Murine Macrophages) | CCK-8 | >800 µmol/L | 24 hours | [6] |
| U937 (Human Macrophages) | Not specified | Cytotoxic at 0.119% and 0.238% | Not specified | [2] |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for assessing the anti-inflammatory properties of this compound and the key signaling pathways it modulates.
Caption: General experimental workflow for in vitro anti-inflammatory studies.
Caption: Putative anti-inflammatory signaling pathways of this compound.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol outlines the general procedure for culturing immune cells and treating them with this compound and an inflammatory stimulus.
-
Cell Lines:
-
Culture Conditions:
-
Culture cells in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Treatment Procedure:
-
Seed cells in appropriate culture plates (e.g., 96-well for viability/ELISA, 6-well for Western blot) and allow them to adhere overnight.
-
Prepare stock solutions of this compound in a suitable solvent like DMSO. Ensure the final solvent concentration in the culture medium is non-toxic (typically ≤ 0.1%).
-
Pre-treat the cells by replacing the old medium with fresh medium containing various non-toxic concentrations of this compound for 1-2 hours.
-
Introduce the inflammatory stimulus, typically Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.[6][14]
-
Incubate the cells for a specified period (e.g., 6-24 hours) depending on the endpoint being measured.[6]
-
Protocol 2: Cell Viability Assessment (MTT Assay)
It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity. The MTT assay is a standard colorimetric method for this purpose.[12]
-
Materials: MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Seed cells (e.g., 5 × 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.[6]
-
Treat cells with a range of this compound concentrations for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control group.
-
Protocol 3: Measurement of Nitric Oxide (NO) Production (Griess Assay)
This assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[13][15]
-
Materials: Griess Reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water), Sodium Nitrite (NaNO₂) standard.
-
Procedure:
-
Following cell treatment (Protocol 1), collect 50-100 µL of culture supernatant from each well.
-
Mix the supernatant with an equal volume of Griess Reagent in a new 96-well plate.[13]
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Protocol 4: Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying secreted cytokines like TNF-α, IL-6, and IL-1β in the culture supernatant.[5][16][17]
-
Materials: Commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6).
-
Procedure:
-
Collect the cell culture supernatant after the treatment period.
-
Perform the ELISA according to the manufacturer's instructions provided with the kit.[17][18]
-
Briefly, this involves adding the supernatant and standards to wells pre-coated with a capture antibody, followed by incubation with a detection antibody, an enzyme conjugate (e.g., HRP), and finally a substrate solution to produce a colorimetric signal.
-
Measure the absorbance at the specified wavelength (usually 450 nm).
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
Protocol 5: Analysis of Signaling Pathways (Western Blot)
Western blotting is used to detect and quantify changes in the expression and phosphorylation (activation) of key proteins in inflammatory signaling pathways, such as NF-κB (p65, p-IκB) and MAPK (p-p38, p-ERK).[6]
-
Materials: Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors), primary antibodies (e.g., anti-p-NF-κB, anti-NF-κB, anti-β-actin), HRP-conjugated secondary antibodies, ECL substrate.
-
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensity using software like ImageJ, normalizing to a loading control like β-actin. A recent study demonstrated that this compound treatment decreased the phosphorylation of mTOR, IκB, and NF-κB in LPS-stimulated RAW264.7 cells.[6]
-
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. repositorio.unesp.br [repositorio.unesp.br]
- 5. Terpinen-4-ol and alpha-terpineol (tea tree oil components) inhibit the production of IL-1β, IL-6 and IL-10 on human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scite.ai [scite.ai]
- 9. ijpjournal.com [ijpjournal.com]
- 10. Suppression of inflammatory reactions by terpinen-4-ol, a main constituent of tea tree oil, in a murine model of oral candidiasis and its suppressive activity to cytokine production of macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Terpinen-4-ol Targets HIF-1α/TGF-β1/TNF-α Axis to Attenuate Ethanol-Induced Hepatotoxicity: Network Pharmacology and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Terpinen-4-ol Induces Apoptosis in Human Nonsmall Cell Lung Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mjas.analis.com.my [mjas.analis.com.my]
- 14. mdpi.com [mdpi.com]
- 15. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Measurement of tumor necrosis factor-alpha, interleukin-6, Fas ligand, interleukin-1α, and interleukin-1β in the aqueous humor of patients with open angle glaucoma using multiplex bead analysis - PMC [pmc.ncbi.nlm.nih.gov]
(+)-Terpinen-4-ol as a Substrate for Enzymatic Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Terpinen-4-ol, a major bioactive monoterpenoid found in the essential oil of the tea tree (Melaleuca alternifolia), has garnered significant interest for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Understanding the enzymatic fate of this compound is crucial for elucidating its mechanism of action, pharmacokinetic profile, and potential drug interactions. This document provides a comprehensive overview of this compound as a substrate for various enzymatic reactions, complete with detailed experimental protocols and a summary of available quantitative data.
I. Enzymatic Metabolism of this compound
This compound undergoes metabolism by several enzyme systems, primarily the cytochrome P450 (CYP) superfamily. These reactions predominantly involve oxidation, leading to the formation of various hydroxylated and epoxidated metabolites. Additionally, while direct evidence for extensive glucuronidation is still emerging, the presence of a hydroxyl group makes it a potential substrate for UDP-glucuronosyltransferases (UGTs).
Cytochrome P450-Mediated Metabolism
In humans, the liver is the primary site of this compound metabolism, where it is oxidized by microsomal CYP enzymes. The major enzymes involved are CYP2A6 and CYP3A4, with minor contributions from CYP1A2.[1][2][3][4] The primary metabolites identified from the action of these enzymes are:
Bacterial enzymes, such as the engineered CYP102A1 from Bacillus megaterium, have also been shown to hydroxylate this compound, producing novel derivatives like 1,4-dihydroxy-p-menth-2-ene.[5][6] In insects, such as the common cutworm (Spodoptera litura), terpinen-4-ol enantiomers are hydroxylated at the C-7 position.
UDP-Glucuronosyltransferase (UGT)-Mediated Conjugation
UGTs are a family of enzymes that catalyze the conjugation of a glucuronic acid moiety to a substrate, a critical step in the detoxification and elimination of xenobiotics.[7][8] As this compound possesses a hydroxyl group, it is a potential substrate for UGT-mediated glucuronidation. While specific studies detailing the kinetics of this compound glucuronidation are limited, this pathway represents a plausible route for its phase II metabolism.
II. Quantitative Data on Enzymatic Reactions
Table 1: Kinetic Parameters for the Metabolism of Terpinen-4-ol by Cytochrome P450 Enzymes
| Enzyme Source | Substrate | Metabolite(s) | Km (μM) | Vmax (nmol/min/nmol P450) | kcat (min-1) | Vmax/Km or kcat/Km | Reference(s) |
| Human Liver Microsomes (Sample HH-18) | (-)-Terpinen-4-ol | (-)-(1S,2R,4R)-1,2-epoxy-p-menthan-4-ol | - | - | - | 2.49 μL/min/nmol P450 | [9] |
| Recombinant Human CYP2A6 | (-)-Terpinen-4-ol | (-)-(1S,2R,4R)-1,2-epoxy-p-menthan-4-ol | 91 | 13.9 | - | - | [9] |
| Engineered B. megaterium CYP102A1 (M179 Mutant) | This compound | 1,4-dihydroxy-p-menth-2-ene (M1) | 3400 | - | 58.7 | 17 min-1∙mM-1 | [5] |
| Engineered B. megaterium CYP102A1 (M179 Mutant) | This compound | Mono-hydroxylated product (M2) | 3200 | - | 281 | 88 min-1∙mM-1 | [5] |
Table 2: Optimal Reaction Conditions for Terpinen-4-ol Hydroxylation by Engineered CYP102A1
| Parameter | Optimal Value | Reference(s) |
| pH | 7.0 | [5] |
| Temperature | 30°C | [5] |
III. Experimental Protocols
Protocol for In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol provides a general framework for assessing the metabolism of this compound in a pooled human liver microsomal system.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
Incubator/water bath set to 37°C
-
LC-MS/MS or GC-MS system for metabolite analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, pre-incubate the HLMs (final protein concentration typically 0.5-1.0 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.
-
Add this compound to the incubation mixture at the desired final concentration. It is recommended to test a range of concentrations to determine kinetic parameters.
-
Initiate the enzymatic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 5, 15, 30, and 60 minutes) with gentle shaking.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for analysis.
-
Analyze the formation of metabolites using a validated LC-MS/MS or GC-MS method.
Protocol for this compound Metabolism using Recombinant Human CYP Enzymes
This protocol is designed for determining the specific contribution of individual CYP isoforms to the metabolism of this compound.
Materials:
-
This compound
-
Recombinant human CYP enzymes (e.g., CYP2A6, CYP3A4) co-expressed with NADPH-cytochrome P450 reductase
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH
-
Acetonitrile (ACN)
-
Incubator/water bath set to 37°C
-
LC-MS/MS or GC-MS system
Procedure:
-
Prepare a stock solution of this compound.
-
In a microcentrifuge tube, combine the recombinant CYP enzyme (at a final concentration typically in the pmol range) and potassium phosphate buffer.
-
Add this compound to the mixture.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Incubate at 37°C for the desired time.
-
Terminate the reaction with ice-cold acetonitrile.
-
Process the samples as described in the HLM protocol (steps 7-9).
Protocol for Screening this compound as a UGT Substrate
This protocol provides a general method to screen for the potential glucuronidation of this compound.
Materials:
-
This compound
-
Pooled human liver microsomes or recombinant UGT enzymes
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
Uridine 5'-diphospho-glucuronic acid (UDPGA)
-
Alamethicin (a pore-forming agent to disrupt microsomal vesicles)
-
Acetonitrile (ACN)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound.
-
In a microcentrifuge tube, combine the microsomes or recombinant UGTs, Tris-HCl buffer, MgCl2, and alamethicin.
-
Add this compound to the mixture.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding UDPGA.
-
Incubate at 37°C for a specified time.
-
Terminate the reaction with ice-cold acetonitrile.
-
Process the samples and analyze for the formation of a terpinen-4-ol glucuronide conjugate by LC-MS/MS.
IV. Signaling Pathways and Biological Effects
This compound has been shown to modulate several key signaling pathways, contributing to its anti-inflammatory and other biological effects.
Anti-inflammatory Signaling
This compound exerts anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines in activated macrophages. Studies have shown that it can reduce the levels of Interleukin-1β (IL-1β), IL-6, and IL-10 in lipopolysaccharide (LPS)-stimulated human macrophages. Interestingly, this effect does not appear to be mediated through the canonical NF-κB or p38 MAPK signaling pathways. Instead, recent evidence suggests that this compound may regulate glutamine metabolism and inhibit the phosphorylation of mTOR in inflamed macrophages.
Caption: Anti-inflammatory action of this compound in macrophages.
Plant Defense Signaling: Phenylpropanoid Pathway
In plants, this compound can act as a signaling molecule to enhance disease resistance. It has been shown to activate the phenylpropanoid metabolism pathway in strawberry fruit. This pathway is crucial for the biosynthesis of a wide range of secondary metabolites, including flavonoids, lignins, and other phenolic compounds that play a role in plant defense against pathogens.
Caption: Activation of the phenylpropanoid pathway by this compound.
V. Experimental Workflow
The following diagram illustrates a general workflow for investigating this compound as a substrate for enzymatic reactions.
Caption: General workflow for studying this compound's enzymatic fate.
VI. Conclusion
This compound is a substrate for several key drug-metabolizing enzymes, particularly CYP2A6 and CYP3A4. Its metabolism leads to the formation of oxidized derivatives. While quantitative kinetic data for its interaction with human CYPs is an area requiring further investigation, the provided protocols offer a robust framework for such studies. Furthermore, the elucidation of its effects on inflammatory and plant defense signaling pathways provides valuable insights into its biological activities. A deeper understanding of the enzymatic reactions involving this compound will be instrumental in its development as a therapeutic agent.
References
- 1. Metabolism of this compound by cytochrome P450 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of this compound by cytochrome P450 enzymes in human liver microsomes. | Semantic Scholar [semanticscholar.org]
- 3. A broad-spectrum substrate for the human UDP-glucuronosyltransferases and its use for investigating glucuronidation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucuronidation of OTS167 in Humans Is Catalyzed by UDP-Glucuronosyltransferases UGT1A1, UGT1A3, UGT1A8, and UGT1A10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of Mono-Hydroxylated Derivatives of Terpinen-4-ol by Bacterial CYP102A1 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comprehensive review of UDP-glucuronosyltransferase and esterases for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Synergistic Effects of (+)-Terpinen-4-ol with Antibiotics
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Terpinen-4-ol, a major active constituent of tea tree oil, has demonstrated significant antimicrobial properties.[1] Of particular interest is its potential to act synergistically with conventional antibiotics, which could enhance the efficacy of existing treatments, combat antimicrobial resistance, and potentially reduce dose-related toxicity. These application notes provide detailed protocols for investigating the synergistic effects of this compound with various antibiotics.
Data Presentation: Synergistic Activity of this compound with Antibiotics
The synergistic potential of this compound has been evaluated against various bacterial strains in combination with different classes of antibiotics. The Fractional Inhibitory Concentration Index (FICI) is a common metric used to quantify synergy. A FICI of ≤ 0.5 is indicative of synergy, >0.5 to <1 suggests an additive effect, 1 to <4 indicates indifference, and a FICI ≥ 4 signifies antagonism.
| Bacterial Strain | Antibiotic | FICI | Interpretation |
| Staphylococcus aureus | Cefazolin | 0.50 | Synergy |
| Staphylococcus aureus | Oxacillin | 0.32 | Synergy |
| Staphylococcus aureus | Meropenem | 0.50 | Synergy |
| Staphylococcus aureus | Gentamicin | 1.06 | Indifference |
| Staphylococcus aureus | Vancomycin | - | Indifference |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Erythromycin | - | Synergy |
| Escherichia coli | Erythromycin | - | Synergy |
| Klebsiella pneumoniae | Erythromycin | - | Synergy |
Note: Specific FICI values for all combinations were not available in the provided search results. The table reflects the reported interpretations of synergy, additivity, indifference, or antagonism.
Experimental Protocols
Checkerboard Microdilution Assay
This method is used to determine the in vitro synergistic activity of two antimicrobial agents against a specific bacterial strain.
Materials:
-
This compound
-
Antibiotic of interest
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Incubator (37°C)
-
Micropipettes and sterile tips
-
Resazurin solution (optional, for viability assessment)
Protocol:
-
Preparation of Antimicrobial Solutions:
-
Prepare stock solutions of this compound and the antibiotic in a suitable solvent (e.g., DMSO, ensuring the final concentration does not inhibit bacterial growth).
-
Perform serial two-fold dilutions of both agents in CAMHB to achieve a range of concentrations above and below their predetermined Minimum Inhibitory Concentrations (MICs).
-
-
Plate Setup:
-
In a 96-well plate, add 50 µL of CAMHB to each well.
-
Along the x-axis (e.g., columns 1-10), create a gradient of the antibiotic concentrations by adding 50 µL of each dilution.
-
Along the y-axis (e.g., rows A-G), create a gradient of this compound concentrations by adding 50 µL of each dilution.
-
This creates a checkerboard matrix where each well contains a unique combination of concentrations of the two agents.
-
Include control wells:
-
Drug-free growth control (media and inoculum only).
-
Sterility control (media only).
-
MIC of this compound alone.
-
MIC of the antibiotic alone.
-
-
-
Inoculation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of the bacterial suspension to each well (except the sterility control).
-
-
Incubation:
-
Seal the plate to prevent evaporation and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, visually inspect the wells for turbidity to determine the MIC of each agent alone and in combination. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent:
-
FIC of Agent A = MIC of Agent A in combination / MIC of Agent A alone
-
FIC of Agent B = MIC of Agent B in combination / MIC of Agent B alone
-
-
Calculate the FICI by summing the individual FICs: FICI = FIC of Agent A + FIC of Agent B.
-
Interpret the FICI as described in the introduction.
-
Time-Kill Curve Assay
This dynamic assay provides information on the rate of bacterial killing over time when exposed to antimicrobial agents, alone and in combination.
Materials:
-
This compound
-
Antibiotic of interest
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile test tubes or flasks
-
Shaking incubator (37°C)
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates for colony counting
-
Timer
Protocol:
-
Inoculum Preparation:
-
Grow a bacterial culture to the logarithmic phase in CAMHB.
-
Dilute the culture to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in several flasks containing fresh CAMHB.
-
-
Experimental Setup:
-
Prepare flasks with the following conditions:
-
Growth control (no antimicrobial agent).
-
This compound alone (at a specific concentration, e.g., 0.5 x MIC, 1 x MIC).
-
Antibiotic alone (at a specific concentration, e.g., 0.5 x MIC, 1 x MIC).
-
Combination of this compound and the antibiotic at the same concentrations as the individual agents.
-
-
-
Time-Course Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume of each dilution onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 (100-fold) decrease in CFU/mL at a specific time point for the combination compared to the most active single agent.
-
Bactericidal activity is defined as a ≥ 3-log10 (99.9%) reduction in the initial inoculum.
-
Visualizations
Caption: Workflow for Investigating Synergistic Effects.
Caption: Proposed Mechanism of Synergistic Action.
Mechanism of Synergistic Action
The synergistic effect of this compound with antibiotics is likely multifactorial.[2] Evidence suggests that this compound disrupts the bacterial cell membrane and wall, leading to increased permeability.[3] This disruption may facilitate the entry of antibiotics into the bacterial cell, enhancing their access to intracellular targets.
Furthermore, studies indicate that this compound may interfere with bacterial DNA and protein synthesis.[3][4] A key proposed mechanism for its synergy with β-lactam antibiotics is the potential inhibition of Penicillin-Binding Protein 2a (PBP2a), a crucial enzyme for cell wall synthesis in methicillin-resistant Staphylococcus aureus (MRSA).[2] By potentially targeting PBP2a and disrupting the cell membrane, this compound could lower the defenses of bacteria, making them more susceptible to the action of conventional antibiotics. The inhibition of other mechanisms, such as efflux pumps, by natural products is also a possible contributor to this synergistic activity.[2]
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antibacterial Mechanism of Terpinen-4-ol Against Streptococcus agalactiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Antibacterial Mechanism of Terpinen-4-ol Against Streptococcus agalactiae | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Development of Nanocarrier Systems for (+)-Terpinen-4-ol Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(+)-Terpinen-4-ol (T4O), a major bioactive component of tea tree oil, has garnered significant attention for its broad-spectrum antimicrobial, anti-inflammatory, and anticancer properties. However, its clinical application is often limited by its high volatility, poor water solubility, and potential for skin irritation at high concentrations. Encapsulation of T4O into nanocarrier systems presents a promising strategy to overcome these limitations by enhancing its stability, improving its delivery to target sites, and enabling controlled release.
These application notes provide detailed protocols for the preparation and characterization of two distinct nanocarrier systems for T4O delivery: biodegradable zein nanoparticles and polyethylene glycol (PEG)-stabilized lipid nanoparticles. The information is intended to guide researchers in the formulation, characterization, and evaluation of these promising drug delivery platforms.
Data Presentation: Physicochemical Properties of this compound Nanocarriers
A summary of the key physicochemical parameters for different T4O-loaded nanocarrier systems is presented in the table below for easy comparison.
| Nanocarrier System | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Zein Nanoparticles | ~150 - 250 | < 0.3 | +30 to +50 | > 80 | ~5 - 15 | [1] |
| PEG-stabilized Lipid Nanoparticles | 397 | Homogeneous | +10 | High | High | [2] |
| Tea Tree Oil-loaded NLCs | Not Specified | Not Specified | Not Specified | Not Specified | 1.78 - 1.91 (as T4O) | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Zein Nanoparticles
This protocol describes the preparation of T4O-loaded zein nanoparticles using a modified antisolvent precipitation method.
Materials:
-
Zein (from corn)
-
This compound (T4O)
-
Ethanol (87%)
-
Deionized water
-
Surfactant (e.g., Poloxamer 407, Tween 80)
-
Magnetic stirrer
-
Syringe pump
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve zein in 87% ethanol to a final concentration of 5 mg/mL.
-
Add T4O to the zein solution at a desired concentration (e.g., 1 mg/mL).
-
Stir the mixture at room temperature for 30 minutes to ensure complete dissolution.
-
-
Preparation of the Aqueous Phase:
-
Prepare an aqueous solution containing a surfactant (e.g., 0.5% w/v Poloxamer 407).
-
-
Nanoparticle Formation:
-
Place the aqueous phase in a beaker on a magnetic stirrer set to a constant stirring speed (e.g., 800 rpm).
-
Using a syringe pump, add the organic phase dropwise into the aqueous phase at a controlled rate (e.g., 1 mL/min).
-
The formation of a milky-white suspension indicates the formation of nanoparticles.
-
-
Solvent Evaporation:
-
Continue stirring the suspension at room temperature for at least 4 hours in a fume hood to allow for the complete evaporation of ethanol.
-
-
Nanoparticle Purification:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the washing step twice to remove any unencapsulated T4O and excess surfactant.
-
-
Storage:
-
The purified nanoparticle suspension can be stored at 4°C for short-term use or lyophilized for long-term storage.
-
Protocol 2: Preparation of this compound Loaded PEG-Stabilized Lipid Nanoparticles
This protocol outlines the preparation of T4O-loaded PEG-stabilized lipid nanoparticles using a hot homogenization and ultrasonication method.
Materials:
-
Solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)
-
Liquid lipid (e.g., oleic acid, Miglyol® 812)
-
This compound (T4O)
-
PEGylated surfactant (e.g., Poloxamer 188, PEG-40 stearate)
-
Co-surfactant (e.g., soy lecithin, Tween 80)
-
Deionized water
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Probe sonicator
-
Water bath
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the solid lipid and liquid lipid together in a beaker by heating to 5-10°C above the melting point of the solid lipid.
-
Add T4O to the molten lipid mixture and stir until a clear, homogenous solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the PEGylated surfactant and co-surfactant in deionized water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the molten lipid phase under high-shear homogenization at 10,000 rpm for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
Nanoemulsion Formation:
-
Immediately subject the hot pre-emulsion to probe sonication at 40% amplitude for 5-10 minutes to reduce the droplet size and form a nanoemulsion. Maintain the temperature of the mixture during this step.
-
-
Nanoparticle Solidification:
-
Cool the resulting hot nanoemulsion in an ice bath or at room temperature under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Nanoparticle Purification and Storage:
-
Follow steps 5 and 6 from Protocol 1 for purification and storage.
-
Protocol 3: Characterization of Nanocarriers
A. Particle Size and Zeta Potential Analysis (Dynamic Light Scattering - DLS)
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters (e.g., temperature, scattering angle).
-
Perform the measurement to obtain the average particle size (Z-average), polydispersity index (PDI), and zeta potential.
B. Morphological Analysis (Transmission Electron Microscopy - TEM)
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the excess liquid to be wicked away with filter paper.
-
Negatively stain the sample with a solution of 2% phosphotungstic acid for 30-60 seconds.
-
Remove the excess staining solution with filter paper.
-
Allow the grid to air dry completely before imaging under the TEM.
C. Encapsulation Efficiency and Drug Loading Determination
-
Separate the unencapsulated T4O from the nanoparticle dispersion by ultracentrifugation (e.g., 15,000 rpm for 30 minutes).
-
Carefully collect the supernatant containing the free T4O.
-
Disrupt the nanoparticle pellet using a suitable solvent (e.g., ethanol) to release the encapsulated T4O.
-
Quantify the amount of T4O in both the supernatant and the disrupted pellet using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = (Total amount of T4O - Amount of free T4O) / Total amount of T4O x 100
-
DL (%) = (Weight of encapsulated T4O) / (Total weight of nanoparticles) x 100
-
Protocol 4: In Vitro Release Study
This protocol describes the in vitro release of T4O from nanocarriers using the dialysis bag method.
Materials:
-
Dialysis membrane (e.g., with a molecular weight cut-off of 12-14 kDa)
-
Phosphate-buffered saline (PBS, pH 7.4) or other suitable release medium
-
Magnetic stirrer with a stir bar
-
Thermostatically controlled water bath or incubator
Procedure:
-
Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Accurately measure a specific volume of the T4O-loaded nanoparticle suspension and place it inside the dialysis bag.
-
Securely seal both ends of the dialysis bag.
-
Immerse the dialysis bag in a beaker containing a known volume of the release medium (e.g., 100 mL of PBS, pH 7.4).
-
Place the beaker on a magnetic stirrer in a water bath set to 37°C and stir at a constant speed (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the collected samples for T4O content using a validated analytical method (e.g., HPLC).
-
Calculate the cumulative percentage of T4O released at each time point.
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Nanocarrier Preparation and Characterization
Caption: General workflow for the preparation and evaluation of T4O-loaded nanocarriers.
Proposed Anticancer Signaling Pathway of this compound
Caption: T4O induces apoptosis in cancer cells via the mitochondrial pathway.
Proposed Antimicrobial Mechanism of this compound
Caption: T4O exerts its antimicrobial effect by disrupting the bacterial cell membrane and inhibiting essential cellular processes.
References
- 1. Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization, antibiofilm, and mechanism of action of novel PEG-stabilized lipid nanoparticles loaded with terpinen-4-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Working with (+)-Terpinen-4-ol in Aqueous Systems
This guide provides researchers, scientists, and drug development professionals with practical solutions for overcoming the challenges associated with the low water solubility of (+)-Terpinen-4-ol in aqueous assays. Find answers to frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the water solubility of this compound?
This compound is sparingly soluble in water.[1] Its solubility is estimated to be approximately 387 mg/L at 25°C.[2][3][4][5] This low solubility can lead to challenges in achieving desired concentrations in aqueous buffers and cell culture media, potentially impacting the accuracy and reproducibility of experiments.
Q2: My this compound is not dissolving in my aqueous buffer. What can I do?
This is a common issue due to its hydrophobic nature.[6] Several methods can be employed to increase its solubility. The choice of method will depend on the specific requirements of your assay, such as the need for organic solvents, the desired concentration, and potential interactions with the experimental system. Common approaches include the use of co-solvents, surfactants, cyclodextrins, or formulating the compound as a nanoemulsion.
Q3: Are there any co-solvents that can be used to dissolve this compound for in vitro cell-based assays?
Yes, co-solvents are frequently used. Dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions.[7] For working solutions, it is crucial to ensure the final concentration of the co-solvent is low enough to not affect the cells. Typically, the final DMSO concentration is kept below 0.5% (v/v) in cell culture. Ethanol can also be used; for some essential oil components, the presence of 5% (v/v) ethanol has been shown to significantly increase their water solubility.[8]
Q4: How can I avoid using organic co-solvents in my assay?
If you need to avoid organic solvents, you can use solubilizing agents like cyclodextrins or formulate this compound into a nanoemulsion. Beta-cyclodextrin (β-CD) can form inclusion complexes with this compound, which significantly enhances its aqueous solubility and stability.[5][9][10][11] Nanoemulsions are another excellent option, where the oily compound is dispersed in an aqueous phase as very small droplets, often stabilized by a surfactant.[12][13]
Q5: Will the solubilization method affect the biological activity of this compound?
It is possible. The chosen vehicle or carrier system should be carefully evaluated for its own biological effects and for any potential to alter the activity of this compound. For instance, the encapsulation of essential oil components in liposomes has been shown to enhance their antimicrobial activities.[14] Always include a vehicle control in your experiments to account for any effects of the solubilizing agents themselves.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Media | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | - Increase the concentration of the co-solvent or solubilizing agent.- Prepare a more concentrated stock solution and use a smaller volume for dilution.- Consider using a different solubilization method, such as cyclodextrin complexation or nanoemulsion formulation.[14] |
| Cloudy Solution | Formation of an emulsion with large droplet sizes instead of a true solution or a stable nanoemulsion. | - If using a solubilizer, adjust the ratio of solubilizer to this compound (typically between 4:1 to 8:1).[15]- For nanoemulsions, optimize the surfactant concentration and energy input (e.g., sonication time/power).- Allow the solution to settle for up to 24-48 hours, as some preparations may clarify over time.[15] |
| Inconsistent Results | - Incomplete dissolution of this compound.- Instability of the preparation over time.- Volatility of the compound. | - Ensure complete dissolution of the stock solution before further dilution.- Prepare fresh working solutions for each experiment.[16]- Encapsulation methods like cyclodextrin inclusion complexes can reduce volatility and improve stability.[5][10] |
| Cell Toxicity in Control | The co-solvent or solubilizing agent is causing cytotoxicity. | - Perform a dose-response experiment with the vehicle alone to determine its non-toxic concentration range.- Reduce the final concentration of the co-solvent (e.g., DMSO < 0.5%).- Switch to a more biocompatible solubilization method. |
Quantitative Data Summary
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Reference |
| This compound | Water (25°C) | 387 mg/L | [2][4][5] |
| Thymol | Water | 0.48 g/L | [8] |
| Carvacrol | Water | 0.45 g/L | [8] |
| Eugenol | Water | 1.35 g/L | [8] |
| Thymol | 5% (v/v) Ethanol in Water | Significantly higher than in water | [8] |
| Carvacrol | 5% (v/v) Ethanol in Water | Significantly higher than in water | [8] |
| Eugenol | 5% (v/v) Ethanol in Water | Significantly higher than in water | [8] |
Table 2: Antimicrobial Activity (MIC) of Terpinen-4-ol Formulations
| Organism | Formulation | MIC (mg/mL) | Reference |
| Candida albicans (planktonic) | Terpinen-4-ol | 4.53 | [17] |
| Candida albicans (planktonic) | Terpinen-4-ol in Liquid Crystalline System | 1.06 | [17] |
| Candida albicans (biofilm) | Terpinen-4-ol | 4.53 | [17] |
| Candida albicans (biofilm) | Terpinen-4-ol in Liquid Crystalline System | 1.06 - 2.31 | [17] |
| Staphylococcus aureus | Terpinen-4-ol in DMSO | 1.25% (v/v) | [7][18] |
| Escherichia coli | Terpinen-4-ol in DMSO | 0.31 - 2.50% (v/v) | [7][18] |
| Pseudomonas aeruginosa | Terpinen-4-ol in DMSO | 2.5% (v/v) | [7][18] |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (for in vivo studies)
This protocol is adapted for preparing a clear solution for animal studies.
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Add Co-solvents: In a step-wise manner, add the following solvents, ensuring the solution is mixed thoroughly after each addition:
-
Add 40% of the final volume as PEG300 to the DMSO stock.
-
Add 5% of the final volume as Tween-80.
-
-
Add Aqueous Phase: Add 45% of the final volume as saline (0.9% NaCl in ddH₂O) to reach the final desired concentration.
-
Final Check: The final solution should be clear. If precipitation occurs, gentle heating or sonication can be applied. It is recommended to prepare this working solution fresh on the day of use.[16]
Protocol 2: Preparation of a Nanoemulsion by Spontaneous Emulsification
This method is suitable for creating a solvent-free aqueous dispersion of this compound.
-
Organic Phase Preparation: Mix this compound with a surfactant (e.g., Tween 80). A common starting ratio is 1:2 to 1:4 (oil:surfactant).
-
Aqueous Phase Preparation: Prepare the desired aqueous buffer or cell culture medium.
-
Emulsification: While vigorously stirring the aqueous phase (e.g., with a magnetic stirrer at 2000 rpm), add the organic phase dropwise.
-
Homogenization: Continue stirring for at least 30 minutes to allow for the formation of a stable nanoemulsion.[12]
-
Characterization (Optional but Recommended): Characterize the nanoemulsion for droplet size and polydispersity index (PDI) using dynamic light scattering (DLS) to ensure consistency. A droplet size under 200 nm is generally desirable.[12]
Protocol 3: Formation of a this compound/β-Cyclodextrin Inclusion Complex
This protocol uses co-precipitation to create a water-soluble powder of the complex.
-
Dissolve β-Cyclodextrin: Prepare a 1 mM solution of β-cyclodextrin by dissolving it in a 2:1 (v/v) mixture of deionized water and ethanol. Stir at 55°C until fully dissolved.[10][19]
-
Add this compound: Prepare a 1 mM solution of this compound. Add this solution dropwise to the β-cyclodextrin solution while stirring at room temperature.
-
Complex Formation: Continue stirring the mixture for 4 hours at room temperature.
-
Precipitation: Refrigerate the solution at 4°C for at least 3 hours to encourage the precipitation of the inclusion complex.[10][19]
-
Collection and Drying: Collect the precipitate by vacuum filtration. Dry the collected powder in an oven at a low temperature (e.g., 35-40°C) for 24 hours.
-
Storage: Store the dried complex in a desiccator at room temperature to prevent moisture absorption.[10][19] The resulting powder can be directly dissolved in aqueous media.
Visualized Workflows and Pathways
Caption: Workflow for preparing a this compound nanoemulsion.
Caption: this compound inhibits the NF-κB signaling pathway.[20]
References
- 1. preprints.org [preprints.org]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. ijpjournal.com [ijpjournal.com]
- 6. Human Metabolome Database: Showing metabocard for p-Menth-1-en-4-ol (HMDB0035833) [hmdb.ca]
- 7. mdpi.com [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Controlled Release and Antibacterial Performance of Terpinen-4-ol/β-CD Liquid Bandages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer, antioxidant, and antibacterial effects of nanoemulsion of Origanum majorana essential oil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Essential Oils Loaded in Nanosystems: A Developing Strategy for a Successful Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. formulabotanica.com [formulabotanica.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Terpinen-4-ol and nystatin co-loaded precursor of liquid crystalline system for topical treatment of oral candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. First Evidence of a Combination of Terpinen-4-ol and α-Terpineol as a Promising Tool against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Optimizing GC-MS parameters for (+)-Terpinen-4-ol detection in complex mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of (+)-Terpinen-4-ol in complex mixtures.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound.
Question: I am observing poor peak shape (tailing) for my this compound peak. What are the potential causes and solutions?
Answer:
Peak tailing for polar compounds like this compound is a common issue in GC-MS analysis. It can be caused by several factors, often related to active sites within the GC system.
Potential Causes and Solutions:
| Cause | Diagnostic Clue | Recommended Action |
| Active Sites in the Inlet | Tailing is more pronounced for polar analytes like alcohols. | Use an ultra-inert inlet liner or a liner with deactivation. Replace the liner and septum regularly. |
| Column Contamination | Gradual decrease in peak performance over several injections. | Condition the column at a high temperature. If that fails, trim the first few centimeters of the column from the inlet side. |
| Incompatible Stationary Phase | Persistent tailing even with a clean system. | For polar analytes like this compound, a polar stationary phase (e.g., DB-Wax) can improve peak shape.[1] |
| Improper Column Installation | Broad or tailing peaks for all compounds. | Ensure the column is cut cleanly and installed at the correct depth in the injector and detector. |
Question: My this compound peak is co-eluting with another compound. How can I improve the resolution?
Answer:
Co-elution is a frequent challenge in the analysis of complex mixtures like essential oils, where numerous isomers with similar properties are present.[2]
Troubleshooting Co-elution:
| Strategy | Action | Expected Outcome |
| Modify Temperature Program | Decrease the initial oven temperature ramp rate (e.g., from 10°C/min to 3°C/min).[3] | Increased retention time and improved separation of early-eluting compounds. |
| Change Column Polarity | Switch from a non-polar (e.g., DB-5ms) to a polar (e.g., DB-Wax) column, or vice-versa.[1][4] | Altered elution order and potentially resolved co-eluting peaks due to different compound-phase interactions. |
| Adjust Carrier Gas Flow Rate | Optimize the linear velocity of the carrier gas (Helium is commonly used). | Improved column efficiency, leading to narrower peaks and better resolution. |
| Confirm with Retention Index | Analyze a series of n-alkanes under the same conditions to calculate the Retention Index (RI) of your peaks and compare with library values.[5] | Provides a more reliable identification than mass spectral matching alone, helping to confirm the identity of co-eluting compounds. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended GC-MS parameters for the analysis of this compound?
A1: The optimal parameters can vary depending on the specific instrument and the complexity of the sample matrix. However, the following table summarizes typical starting conditions reported in various studies.
Table 1: Recommended GC-MS Parameters for this compound Analysis
| Parameter | Setting 1 | Setting 2 | Setting 3 |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm)[6] | HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm)[3] | DB-HeavyWAX (polar)[7] |
| Injector Temperature | 220 °C[6] | 250 °C[1] | 250 °C |
| Carrier Gas | Helium[6] | Helium[3] | Helium |
| Flow Rate | 1.3 mL/min (constant flow)[6] | 1.0 mL/min (constant flow)[3] | - |
| Oven Temperature Program | 60°C for 1.3 min, then 3°C/min to 246°C[6] | 60°C, then 3°C/min to 240°C[3] | 70°C, then 2°C/min to 270°C[1] |
| MS Transfer Line Temp. | 250 °C[6] | 300 °C[5] | - |
| Ion Source Temperature | 230 °C[6] | 250 °C[5] | 230 °C[1] |
| Ionization Mode | Electron Impact (EI) at 70 eV[1] | Electron Impact (EI) at 70 eV | Electron Impact (EI) at 70 eV |
| Mass Range | 33-500 m/z[5] | - | - |
Q2: How should I prepare my complex sample (e.g., essential oil) for this compound analysis?
A2: A simple dilution is often sufficient for the analysis of essential oils.
Experimental Protocol: Sample Preparation
-
Sample Dilution: Dilute the essential oil sample to a concentration of approximately 1% in a suitable volatile solvent such as acetone, hexane, or ethanol.[5]
-
Vortexing: Vortex the diluted sample for 30 seconds to ensure homogeneity.
-
Filtering (Optional): If the sample contains particulate matter, filter it through a 0.45 µm syringe filter to prevent contamination of the GC inlet.
-
Transfer: Transfer the diluted sample to a 2 mL autosampler vial for injection.
Q3: What are the characteristic mass spectral fragments for this compound?
A3: The mass spectrum of this compound shows several characteristic ions that are useful for its identification. The principal ions include the molecular ion (M+) at m/z 154, and fragment ions at m/z 139, 137, 136, and 121.[8]
Visualized Workflows
Caption: Workflow for this compound analysis.
Caption: Logic for resolving co-eluting peaks.
References
- 1. One moment, please... [vipsen.vn]
- 2. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. leco.co.th [leco.co.th]
- 6. mdpi.com [mdpi.com]
- 7. gcms.cz [gcms.cz]
- 8. uav.ro [uav.ro]
Minimizing volatility of (+)-Terpinen-4-ol during in vitro experiments
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to ensure the stable and effective use of (+)-Terpinen-4-ol in in vitro experiments by minimizing its inherent volatility.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered volatile and what does that mean for my experiments?
A1: this compound is considered moderately to highly volatile due to its relatively high vapor pressure and a boiling point of approximately 209-213°C.[1][2][3] In an experimental context, particularly in open or poorly sealed multi-well plates incubated at 37°C, this volatility can lead to significant evaporative loss of the compound from the culture medium.[4] This effectively lowers the concentration that your cells are exposed to, leading to underestimation of bioactivity, poor reproducibility, and inconsistent results.
Q2: How can the volatility of this compound lead to inaccurate experimental outcomes?
A2: The volatility of this compound can compromise results in several ways:
-
Concentration Instability: The effective concentration of the compound in the cell culture medium can decrease over the incubation period, leading to dose-response data that does not reflect the intended concentrations.
-
Well-to-Well Cross-Contamination: In multi-well plate formats, evaporated compound from a treatment well can adsorb into adjacent control or different-dose wells, potentially causing unintended biological effects and confounding the results.[4]
-
Inconsistent Bioactivity: The loss of compound can lead to a perceived reduction or complete lack of biological effect, making it difficult to determine the true potency of this compound.
Q3: What is the best solvent for preparing a stock solution of this compound?
A3: this compound has low solubility in water (approx. 386.6 mg/L) but is soluble in organic solvents like ethanol and DMSO.[1][5] For cell culture applications, preparing a high-concentration primary stock solution in 100% DMSO or ethanol is recommended. This stock can then be serially diluted in the appropriate cell culture medium to achieve the final desired concentrations. Always ensure the final concentration of the organic solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: Does this compound interact with or absorb into standard plastic labware like polystyrene plates?
A4: As a lipophilic molecule, this compound has the potential to adsorb to the surface of polystyrene labware.[4] This process can reduce the bioavailable concentration of the compound in the aqueous cell culture medium. While many studies successfully use polystyrene plates[6][7], this potential for absorption should be considered. To mitigate this, it is advisable to prepare dilutions in glass tubes immediately before adding them to the experimental plate.[7]
Physicochemical Properties of this compound
The following table summarizes key properties of this compound, which are critical for understanding its behavior in an experimental setting.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₈O | [2][8] |
| Molecular Weight | 154.25 g/mol | [2][8] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Boiling Point | 209 - 213 °C at 760 mmHg | [1][2][3] |
| Vapor Pressure | ~0.048 mmHg at 25°C | [1][2] |
| Flash Point | 79 °C (174 °F) | [1][2] |
| Water Solubility | ~386.6 mg/L at 25°C (Slightly soluble) | [1] |
| Solubility in Organics | Soluble in alcohol, DMSO, oils | [1][2][5] |
| LogP (o/w) | ~3.26 | [2] |
Troubleshooting Guide
Problem: My results are inconsistent, or the observed bioactivity of this compound is lower than expected.
This is the most common issue when working with volatile compounds. Follow this troubleshooting workflow to identify and mitigate the source of the problem.
References
- 1. This compound, 2438-10-0 [thegoodscentscompany.com]
- 2. Terpinen-4-ol | C10H18O | CID 11230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Terpinen-4-ol [sitem.herts.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ScenTree - Terpinen-4-ol (CAS N° 562-74-3) [scentree.co]
Addressing matrix effects in the analysis of (+)-Terpinen-4-ol from biological samples
Welcome to the technical support center for the analysis of (+)-Terpinen-4-ol in biological samples. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., salts, proteins, phospholipids from plasma or urine).[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantification.[1][3] For a volatile compound like this compound, these interferences can lead to erroneous pharmacokinetic and toxicological data.
Q2: What are the most common biological matrices that cause significant matrix effects for terpene analysis?
A2: Complex biological fluids like plasma, blood, urine, and tissue homogenates are known to cause significant matrix effects.[1][4] Plasma and blood are particularly challenging due to high concentrations of proteins and phospholipids, which can suppress the instrument signal.[5]
Q3: How can I determine if my analysis is suffering from matrix effects?
A3: A standard method is to perform a post-extraction spike comparison.[2] This involves comparing the peak area of an analyte spiked into a blank, extracted matrix sample with the peak area of the same analyte in a neat (clean) solvent. A significant difference in the peak areas (typically >15%) indicates the presence of matrix effects.[1][2] A value less than 100% suggests ion suppression, while a value greater than 100% indicates ion enhancement.[1]
Q4: Is an internal standard necessary for the analysis of this compound?
A4: Yes, using an appropriate internal standard (IS) is highly recommended. An ideal IS is a stable isotope-labeled version of the analyte, as it has nearly identical chemical properties and chromatographic behavior, allowing it to compensate for variations during sample preparation and for matrix effects.[5] If a stable isotope is unavailable, a structural analog with similar physicochemical properties (e.g., n-tridecane for GC-MS) can be used.[6][7]
Q5: Which analytical technique is better for this compound, GC-MS or LC-MS/MS?
A5: Both techniques can be used, but GC-MS is more traditional for volatile terpenes like this compound.[7][8] LC-MS/MS is also a viable option, particularly when analyzing both volatile and less-volatile terpenes or when direct injection of a liquid extract is preferred.[9] The choice often depends on available instrumentation, required sensitivity, and the overall analytical workflow. Electrospray ionization (ESI) used in LC-MS is often more susceptible to matrix effects than the ionization techniques used in GC-MS.[1][3]
Troubleshooting Guide: Common Issues & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Fronting, Splitting) | Matrix Overload: High concentration of matrix components co-eluting with the analyte.[10] Active Sites: Interaction of this compound with active sites in the GC inlet or column. Sample Solvent Incompatibility: Sample solvent is too strong or immiscible with the mobile phase (LC).[10] | Improve Sample Cleanup: Implement a more rigorous sample preparation method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences.[5][6] Dilute the Sample: Diluting the sample can reduce the concentration of matrix components and mitigate the effect.[3][11] Use a Guard Column: Protect the analytical column from strongly retained matrix components.[10] Check Instrument Conditions: Ensure the GC inlet liner is clean and deactivated. Optimize LC mobile phase to be compatible with the sample solvent.[12] |
| Low or Inconsistent Analyte Recovery | Inefficient Extraction: The chosen extraction solvent or pH is not optimal for this compound. Analyte Degradation: this compound may be sensitive to temperature or pH during sample processing.[12] Matrix Effect (Ion Suppression): Co-eluting matrix components are suppressing the analyte signal in the mass spectrometer.[1] | Optimize Extraction Method: Test different extraction solvents (e.g., ethyl acetate, hexane) and adjust the pH to ensure this compound is in a neutral state for efficient extraction.[5][6][13] Use Matrix-Matched Calibration: Prepare calibration standards in a blank biological matrix that has undergone the same extraction procedure as the samples. This helps compensate for consistent recovery loss and matrix effects.[6] Employ an Internal Standard: Use a stable isotope-labeled or a suitable analog internal standard to correct for variability.[5] |
| High Signal Variability (%RSD) | Matrix Heterogeneity: Inconsistent composition of the biological matrix between samples.[6] Inconsistent Sample Preparation: Variations in extraction time, temperature, or solvent volumes.[6] Matrix Effect (Suppression or Enhancement): The degree of ion suppression or enhancement varies from sample to sample.[1] | Standardize Protocols: Follow a validated and standardized sample preparation protocol consistently.[6] Consider using automated sample preparation systems to improve precision.[14] Thorough Homogenization: Ensure the sample is fully homogenized before taking an aliquot for extraction.[6] Effective Sample Cleanup: Use advanced sample cleanup techniques like SPE to remove the variable interfering components.[5] |
| Signal Enhancement (Peak area higher than expected) | Matrix Effect (Ion Enhancement): Co-eluting matrix components are enhancing the ionization of this compound, leading to an artificially high signal.[1] | Improve Chromatographic Separation: Modify the GC or LC gradient to better separate the analyte from the interfering matrix components.[11] Matrix-Matched Calibration: This is essential to ensure that the calibration standards are affected by the same degree of enhancement as the unknown samples.[6] Dilute the Sample: Dilution reduces the concentration of the enhancing components.[11] |
Quantitative Data Summary
The following tables summarize typical performance data from validated methods for terpene analysis in biological and other complex matrices.
Table 1: Example Method Validation & Performance Parameters
| Parameter | Matrix | Method | Result | Citation |
|---|---|---|---|---|
| Linearity (r²) | Cannabis | GC-MS | > 0.99 | [7] |
| Linearity (r²) | Plasma | GC-MS | ≥ 0.995 | [13] |
| Linearity (r²) | Hops Extract | LC-MS/MS | > 0.990 | [9] |
| Recovery | Cannabis | Ethyl Acetate Extraction | 95.0–105.7% (for most terpenes) | [7] |
| Repeatability (%RSD) | Cannabis | GC-MS | 0.32–8.47% | [7] |
| LLOQ | Cannabis | GC-MS | 0.75 µg/mL | [7] |
| LLOQ | Plasma | GC-MS | 5 ng/mL | [13] |
| LOD | Hops Extract | LC-MS/MS | 25 ppb (monoterpenes) |[9] |
Table 2: Impact of Sample Preparation on Recovery & Matrix Effects
| Sample Prep Method | Matrix | Analyte | Recovery (%) | Matrix Effect (%) | Citation |
|---|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Honey | Terpenes | 75 - 120% | Not specified | [15] |
| Solid-Phase Extraction (SPE) | Blood | THC | > 85% | < 15% | [4] |
| Protein Precipitation (PPT) | Plasma | Enalapril | Not specified | ~30-35% (Ion Suppression) | [1] |
| Dilution (10,000-fold) | Not specified | Not specified | 82 - 98% | Complete elimination possible |[3] |
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is a generalized procedure based on common LLE methods.[5][13]
-
Sample Aliquoting: Pipette 100 µL of plasma sample into a 2 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the internal standard working solution (e.g., Methyl salicylate at 0.5 µg/mL or an appropriate stable isotope-labeled standard) to the plasma sample.
-
Extraction: Add 500 µL of an immiscible organic solvent (e.g., n-hexane or ethyl acetate).
-
Vortexing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean glass vial.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., ethyl acetate for GC-MS, or mobile phase for LC-MS).
-
Analysis: Inject an aliquot of the reconstituted sample into the GC-MS or LC-MS/MS system.
Protocol 2: Preparation of Matrix-Matched Calibration Standards
This protocol is essential for accurately quantifying analytes in the presence of matrix effects.[6]
-
Obtain Blank Matrix: Source a batch of the same biological matrix (e.g., plasma) that is confirmed to be free of this compound.
-
Process Blank Matrix: Process the blank matrix using the exact same extraction procedure as the unknown samples (e.g., Protocol 1). After the evaporation step (Step 7), the dried extracts are ready for spiking.
-
Prepare Stock Solution: Create a high-concentration stock solution of this compound in a pure solvent (e.g., methanol or ethyl acetate).
-
Create Calibration Series: Prepare a series of working standard solutions by serially diluting the stock solution.
-
Spike Dried Extracts: Add a small, known volume of each working standard solution to the dried blank matrix extracts.
-
Add Internal Standard & Reconstitute: Add the internal standard to each calibrant and then reconstitute the mixture in the final analysis solvent (as in Step 8 of Protocol 1). The final concentrations should cover the expected range of the unknown samples.
-
Construct Calibration Curve: Analyze the matrix-matched calibrants and construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration.
Visual Workflows and Diagrams
Caption: General workflow for the analysis of this compound.
Caption: Decision tree for troubleshooting inaccurate results.
Caption: Method for quantitatively assessing matrix effects.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. uav.ro [uav.ro]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. agilent.com [agilent.com]
- 11. youtube.com [youtube.com]
- 12. Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis | Terpene Belt Farms [terpenebeltfarms.com]
- 13. researchgate.net [researchgate.net]
- 14. gcms.cz [gcms.cz]
- 15. Terpenes in food and plant samples: Updates on sampling, pretreatment and analysis techniques - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Enhancing the Bioavailability of (+)-Terpinen-4-ol for In Vivo Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the in vivo delivery of the lipophilic compound, (+)-Terpinen-4-ol. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the main obstacles to achieving adequate oral bioavailability of this compound?
A1: The primary challenges in achieving high oral bioavailability for this compound stem from its physicochemical properties. As a lipophilic monoterpene, it has low aqueous solubility, which limits its dissolution in gastrointestinal fluids and subsequent absorption.[1][2] Furthermore, like many lipophilic compounds, it may be susceptible to first-pass metabolism in the liver, where a significant portion of the absorbed compound is metabolized before reaching systemic circulation, thereby reducing its overall bioavailability.[1]
Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the challenges of poor solubility and potential first-pass metabolism. These include:
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as nanoemulsions, self-emulsifying drug delivery systems (SEDDS), and solid lipid nanoparticles (SLNs) can significantly improve the oral bioavailability of lipophilic drugs.[2][3] These systems enhance solubilization in the gastrointestinal tract and can facilitate lymphatic transport, which partially bypasses the liver's first-pass metabolism.
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the compound, which can lead to an improved dissolution rate.[4]
-
Inclusion Complexes: Complexation with cyclodextrins can enhance the aqueous solubility of poorly soluble compounds by encapsulating the lipophilic molecule within a hydrophilic shell.[1]
-
Suspensions: A study has shown that a suspension formulation of terpinen-4-ol was effective in an in vivo cancer model, suggesting this can be a viable approach.[2]
Q3: Are there any theoretical predictions for the oral bioavailability of this compound?
A3: In silico analysis based on Lipinski's rule of five suggests that this compound has a high potential for good oral bioavailability.[5] The molecule has a molecular weight of 154.25 g/mol , a topological polar surface area (TPSA) of 20.23 Ų, and only one rotatable bond, all of which are favorable for oral absorption.[5] However, these are theoretical predictions, and experimental validation is crucial due to factors like poor solubility.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Studies
-
Symptom: Inconsistent and low plasma concentrations of this compound after oral administration in animal models.
-
Possible Cause 1: Poor Dissolution: The compound is not dissolving sufficiently in the gastrointestinal fluid.
-
Troubleshooting Steps:
-
Formulation Enhancement: If using a simple suspension, consider developing a nanoemulsion or a SEDDS formulation to improve solubilization.
-
In Vitro Dissolution Testing: Perform in vitro dissolution studies with the current formulation in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid) to assess the release profile. If dissolution is slow or incomplete, formulation optimization is necessary.
-
Particle Size Analysis: If using a solid formulation, ensure that the particle size is minimized and controlled.
-
-
Possible Cause 2: Extensive First-Pass Metabolism: The compound is being heavily metabolized by the liver before reaching systemic circulation.
-
Troubleshooting Steps:
-
Lipid-Based Formulations: Employ LBDDS to promote lymphatic uptake, which can help bypass the liver.
-
Co-administration with Inhibitors: In exploratory studies, consider co-administration with known inhibitors of relevant cytochrome P450 enzymes to assess the impact of first-pass metabolism. However, this is not a long-term formulation strategy.
-
Issue 2: Difficulty in Quantifying this compound in Plasma Samples
-
Symptom: Inconsistent or non-reproducible results from the bioanalytical method (e.g., GC-MS).
-
Possible Cause 1: Inefficient Extraction: The extraction method from the plasma matrix is not efficient.
-
Troubleshooting Steps:
-
Optimize Extraction Solvent: Test different organic solvents to ensure efficient extraction of the lipophilic this compound from the aqueous plasma matrix.
-
Validate Extraction Recovery: Perform validation experiments to determine the recovery of the analyte at different concentrations. A mean recovery of over 90% is generally considered good.[6]
-
-
Possible Cause 2: Analyte Instability: this compound may be unstable in the biological matrix or during sample processing.
-
Troubleshooting Steps:
Quantitative Data Presentation
Table 1: Pharmacokinetic Parameters of this compound Following Intravenous Administration in Rats (2 mg/kg)
| Parameter | Value (Mean ± SD) | Reference |
| Cmax (μg/mL) | 6.30 ± 1.90 | [6][9] |
| AUC (μg·h/mL) | 0.18 ± 0.08 | [8] |
| t1/2 (h) | 1.80 ± 0.32 | [6] |
| Clearance (mL/h/kg) | 476.71 ± 58.26 | [8] |
| Volume of Distribution (mL/kg) | 1245 ± 294 | [8] |
This intravenous data provides a baseline for absolute bioavailability calculations when oral formulations are developed.
Experimental Protocols
Protocol 1: Preparation of a this compound Nanoemulsion
This protocol is a general guideline for preparing an oil-in-water (O/W) nanoemulsion using a high-pressure homogenization method.
Materials:
-
This compound (oil phase)
-
Carrier oil (e.g., medium-chain triglycerides)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol P)
-
Purified water (aqueous phase)
Procedure:
-
Oil Phase Preparation: Accurately weigh this compound, carrier oil, surfactant, and co-surfactant. Mix them in a beaker and stir gently with a magnetic stirrer until a homogenous oil phase is obtained.
-
Aqueous Phase Preparation: Prepare the required volume of purified water.
-
Coarse Emulsion Formation: Gradually add the aqueous phase to the oil phase while stirring at a moderate speed (e.g., 500 rpm) for 10-15 minutes to form a coarse emulsion.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at a specified pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 5-10 cycles).[10]
-
Characterization:
-
Droplet Size and Polydispersity Index (PDI): Analyze the nanoemulsion using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge of the droplets to assess stability.
-
Morphology: Visualize the nanoemulsion droplets using Transmission Electron Microscopy (TEM).
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a basic procedure for evaluating the oral bioavailability of a this compound formulation.
Animals:
-
Male Sprague-Dawley or Wistar rats (e.g., 250-300 g)
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize the animals for at least one week before the experiment. Fast the animals overnight (12-18 hours) with free access to water before dosing.
-
Dosing:
-
Oral Group: Administer the this compound formulation (e.g., nanoemulsion) orally via gavage at a predetermined dose.
-
Intravenous Group (for absolute bioavailability): Administer a solution of this compound in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein.
-
-
Blood Sampling: Collect blood samples (e.g., 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Collect the samples into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated GC-MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, t1/2, and oral bioavailability (F%).
Protocol 3: GC-MS Quantification of this compound in Plasma
This is a general protocol for the quantification of this compound in plasma samples.
Materials:
-
Plasma samples
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)
-
Extraction solvent (e.g., ethyl acetate)
-
GC-MS system with a suitable capillary column
Procedure:
-
Sample Preparation:
-
Thaw the plasma samples on ice.
-
To a known volume of plasma (e.g., 100 µL), add the internal standard solution.
-
Add the extraction solvent, vortex for a few minutes, and then centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.[8]
-
-
GC-MS Analysis:
-
Inject the reconstituted sample into the GC-MS system.
-
Use an appropriate temperature program for the GC oven to achieve good separation of the analyte and IS.
-
Set the mass spectrometer to operate in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions for this compound and the IS.[7]
-
-
Quantification:
-
Generate a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the IS with the calibration curve.
-
Signaling Pathway and Workflow Diagrams
Caption: Workflow for enhancing this compound bioavailability.
Caption: KRAS signaling pathway and its modulation.
Caption: NF-κB signaling pathway and its modulation.
References
- 1. ijpjournal.com [ijpjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive review on the pharmacological prospects of Terpinen-4-ol: From nature to medicine and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Plasma and dermal pharmacokinetics of terpinen-4-ol in rats following intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nanoemulsion preparation [protocols.io]
Technical Support Center: Optimization of (+)-Terpinen-4-ol Extraction from Plant Material
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of (+)-Terpinen-4-ol from plant materials, most commonly Tea Tree (Melaleuca alternifolia).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound?
A1: The primary methods for extracting this compound from plant material are steam distillation, hydrodistillation, solvent extraction, and supercritical CO2 extraction.[1][2][3] Steam distillation is the most traditional and widely used method for obtaining essential oils, including tea tree oil, which is rich in Terpinen-4-ol.[2][4][5] Solvent extraction and supercritical CO2 extraction are alternative methods that can offer higher yields or selectivity under optimized conditions.[1][6]
Q2: What is the typical yield of essential oil and concentration of this compound from Melaleuca alternifolia?
A2: The typical yield of essential oil from Melaleuca alternifolia leaves using steam distillation is around 1-2% of the wet weight of the plant material.[1] The concentration of this compound in the essential oil is typically around 30-45%.[4][7] However, these values can vary depending on the plant material, growing conditions, and the extraction method and parameters used.
Q3: How can I increase the purity of this compound in my extract?
A3: To increase the purity of this compound, fractional distillation of the essential oil is a common and effective method.[7] This technique separates compounds based on their different boiling points, allowing for the enrichment of Terpinen-4-ol. One study demonstrated an increase in Terpinen-4-ol content from 39.23% to 95.77% using vacuum fractional distillation.[7]
Q4: What analytical methods are used to quantify this compound in an extract?
A4: Gas chromatography-mass spectrometry (GC-MS) is the most common and accurate method for identifying and quantifying the components of essential oils, including this compound.[8][9] Gas chromatography-flame ionization detection (GC-FID) is also used for quantification.[8] For simpler and faster analysis, thin-layer chromatography (TLC) and high-performance thin-layer chromatography (HPTLC) can be employed.[8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Essential Oil | 1. Improper plant material preparation: Leaves not sufficiently macerated or packed too tightly in the distillation apparatus.[10][11] 2. Inadequate extraction time: The duration of the distillation or extraction is too short.[10][12] 3. Incorrect extraction parameters: Suboptimal temperature, pressure, or solvent choice.[6][13][14] | 1. Optimize plant material preparation: For distillation, ensure leaves are cut into small pieces without being completely pulverized.[4] Pack the material to allow for even steam penetration.[10][11] 2. Increase extraction time: Extend the distillation or extraction duration. Most of the oil is typically extracted in the first 30 minutes, but longer times can increase the yield.[10][11] Monitor the output to determine the optimal time. 3. Optimize parameters: Adjust temperature, pressure (for supercritical CO2 extraction), and solvent polarity (for solvent extraction) based on the chosen method. Refer to the detailed protocols below. |
| Low Concentration of this compound | 1. Degradation of the compound: High temperatures during extraction can degrade heat-sensitive compounds like Terpinen-4-ol.[14] 2. Suboptimal extraction method: The chosen method may not be selective for Terpinen-4-ol. 3. Poor quality plant material: The starting plant material may have a naturally low concentration of the target compound. | 1. Use lower extraction temperatures: Consider vacuum distillation to lower the boiling point or use extraction methods that operate at lower temperatures, such as supercritical CO2 extraction at moderate temperatures.[6][7] 2. Select a more selective method: Supercritical CO2 extraction can be highly selective by adjusting the density of the CO2.[6] Fractional distillation after initial extraction is also highly effective for purification.[7] 3. Source high-quality plant material: Ensure the plant material is from a reputable source and has been harvested and stored correctly to preserve its chemical profile. |
| Presence of Impurities in the Extract | 1. Co-extraction of unwanted compounds: The solvent or extraction conditions may be non-selective.[13] 2. Hydrolysis or degradation of components: Water and heat in hydrodistillation and steam distillation can lead to the formation of artifacts.[15] | 1. Optimize solvent polarity: In solvent extraction, use a solvent with a polarity that favors the dissolution of Terpinen-4-ol over impurities. Petroleum ether and n-hexane have shown good results.[13] 2. Refine the extract: Post-extraction purification methods like fractional distillation are recommended to remove impurities.[7] |
| Inconsistent Results Between Batches | 1. Variability in plant material: Differences in the age, harvest time, and storage of the plant material can affect the chemical composition. 2. Inconsistent extraction parameters: Failure to precisely control temperature, time, pressure, and solvent-to-solid ratio. | 1. Standardize plant material: Use plant material from the same source and harvest time, and ensure consistent drying and storage conditions. 2. Maintain strict control over parameters: Carefully monitor and control all extraction parameters for each batch to ensure reproducibility. |
Data Presentation
Table 1: Comparison of Extraction Methods for this compound from Melaleuca alternifolia
| Extraction Method | Typical Essential Oil Yield (%) | Typical this compound Concentration (%) | Advantages | Disadvantages |
| Steam Distillation | 1 - 2[4] | ~45[4] | Well-established, relatively simple, and cost-effective.[2] | Can lead to thermal degradation of some compounds.[14] |
| Hydrodistillation | Similar to Steam Distillation | Similar to Steam Distillation | Simpler setup than steam distillation.[16] | Potential for hydrolysis of some compounds.[15] |
| Solvent Extraction (n-hexane) | 0.96[13] | 35.32[13] | Can achieve high yields. | Requires post-extraction solvent removal, potential for solvent residue. |
| Solvent Extraction (Petroleum Ether) | 1.06[13] | 22.57[13] | Can achieve high yields. | Requires post-extraction solvent removal, potential for solvent residue. |
| Supercritical CO2 Extraction | Variable (dependent on parameters) | Can be highly selective for Terpinen-4-ol[6] | High purity of extract, solvent-free, tunable selectivity.[6][17] | High initial equipment cost.[17] |
Experimental Protocols
Steam Distillation
Objective: To extract essential oil rich in this compound from Melaleuca alternifolia leaves.
Materials:
-
Fresh or dried leaves of Melaleuca alternifolia
-
Distillation apparatus (still, condenser, separator)
-
Heating source (e.g., heating mantle)
-
Distilled water
-
Anhydrous sodium sulfate
Methodology:
-
Preparation of Plant Material: Cut fresh or dried leaves into small pieces to increase the surface area for steam penetration.[4]
-
Apparatus Setup: Set up the steam distillation apparatus. Place the plant material in the still on a perforated grid above the boiling water level.
-
Distillation: Heat the water to generate steam, which will pass through the plant material, volatilizing the essential oils. The steam and oil vapor mixture then travels to the condenser.
-
Condensation and Separation: The condenser cools the vapor, turning it back into a liquid mixture of water and essential oil. This mixture is collected in a separator (e.g., a Clevenger-type apparatus), where the oil, being less dense, will separate and form a layer on top of the water.
-
Collection and Drying: Collect the essential oil layer. To remove any residual water, add a small amount of anhydrous sodium sulfate, let it stand, and then decant the oil.
-
Storage: Store the essential oil in a sealed, dark glass vial at a cool temperature to prevent degradation.
Solvent Extraction (Soxhlet)
Objective: To extract this compound from Melaleuca alternifolia using a solvent.
Materials:
-
Dried and powdered leaves of Melaleuca alternifolia
-
Soxhlet extractor
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Solvent (e.g., n-hexane or petroleum ether)[13]
-
Rotary evaporator
Methodology:
-
Preparation of Plant Material: Dry the leaves and grind them into a fine powder.
-
Soxhlet Setup: Place the powdered plant material in a thimble and insert it into the Soxhlet extractor. Attach the round-bottom flask containing the solvent to the bottom of the extractor and the condenser to the top.
-
Extraction: Heat the solvent in the round-bottom flask. The solvent will vaporize, rise into the condenser, liquefy, and drip into the thimble containing the plant material. The solvent will extract the desired compounds. Once the Soxhlet chamber is full, the solvent and extracted compounds will siphon back into the round-bottom flask. This cycle is repeated for several hours.
-
Solvent Removal: After the extraction is complete, remove the solvent from the extract using a rotary evaporator under reduced pressure.
-
Storage: Store the concentrated extract in a sealed, dark glass vial at a cool temperature.
Supercritical CO2 Extraction
Objective: To selectively extract this compound from Melaleuca alternifolia using supercritical carbon dioxide.
Materials:
-
Dried and ground leaves of Melaleuca alternifolia
-
Supercritical fluid extraction (SFE) system
-
High-pressure CO2 source
Methodology:
-
Preparation of Plant Material: Dry and grind the leaves to a consistent particle size.
-
SFE System Setup: Load the ground plant material into the extraction vessel of the SFE system.
-
Extraction Parameters: Set the desired extraction parameters. For selective extraction of this compound, conditions such as a pressure of 0.25 g/mL scCO2 density and a chamber temperature of 110°C have been found to be effective.[6]
-
Extraction Process: Pump liquid CO2 into the system, where it is heated and pressurized to a supercritical state. The supercritical CO2 then passes through the extraction vessel, dissolving the Terpinen-4-ol.
-
Separation: The CO2-extract mixture flows into a separator where the pressure is reduced, causing the CO2 to return to a gaseous state and leaving behind the extracted oil. The gaseous CO2 can be recycled.
-
Collection: Collect the extract from the separator.
-
Storage: Store the extract in a sealed, dark glass vial at a cool temperature.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: A logical troubleshooting guide for low yield or purity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. us.typology.com [us.typology.com]
- 5. making.com [making.com]
- 6. Supercritical Fluid Extraction (SFE) of Monoterpenes from the Leaves of Melaleuca alternifolia (Tea Tree) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Tea Tree Essential Oil: How to Make – Sally’s Organics [sallysorganics.com]
- 11. How to Make Tea Tree Oil: 14 Steps (with Pictures) - wikiHow [wikihow.com]
- 12. UQ eSpace [espace.library.uq.edu.au]
- 13. researchgate.net [researchgate.net]
- 14. Critical Extraction Parameters for Maximizing Oil Yield from Spent Coffee Grounds [mdpi.com]
- 15. Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. earthyard.com.au [earthyard.com.au]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Stabilizing (+)-Terpinen-4-ol During Storage
For researchers, scientists, and drug development professionals, ensuring the stability of chemical compounds is paramount to experimental success and product efficacy. This technical support center provides guidance on preventing the degradation of (+)-Terpinen-4-ol, a bioactive monoterpene alcohol, during storage.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound in a question-and-answer format.
Q1: I've noticed a decrease in the purity of my this compound sample over time. What could be the cause?
A1: The decrease in purity is likely due to chemical degradation. This compound is susceptible to degradation through several pathways, with oxidation being the most prominent.[1][2][3] Factors such as exposure to air (oxygen), elevated temperatures, and light can accelerate this process. Improper storage, such as in loosely sealed containers or in transparent vials left on the lab bench, can significantly contribute to its degradation.
Q2: What are the primary degradation products I should be aware of?
A2: The main degradation products of this compound result from oxidation. These include the formation of epoxides and diols. Specific identified degradation products are (+)-(1R, 2S, 4S)-1,2-epoxy-p-menthan-4-ol, (+)-(1S, 2R, 4S)-1,2-epoxy-p-menthan-4-ol, and (4S)-p-menth-1-en-4,8-diol.[1] The presence of these compounds can be monitored using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to assess the stability of your sample.
Q3: My this compound sample has developed a slightly different odor. Is this related to degradation?
A3: Yes, a change in odor can be an indicator of chemical degradation. As this compound degrades into other compounds, the overall aroma profile of the sample can change. It is advisable to perform an analytical purity check if you observe any sensory changes in your sample.
Q4: Can the type of storage container affect the stability of this compound?
A4: Absolutely. To minimize degradation, this compound should be stored in airtight containers to prevent exposure to atmospheric oxygen.[4] Glass containers, particularly amber or other UV-blocking glass, are recommended to protect the compound from light-induced degradation.[4] It is also advisable to fill the container as much as possible to minimize the headspace, which contains air. For long-term storage, flushing the container with an inert gas like nitrogen or argon before sealing can provide an extra layer of protection against oxidation.
Frequently Asked Questions (FAQs)
What are the ideal storage temperatures for this compound?
For long-term storage, it is recommended to store this compound at -20°C.[5][6] For routine laboratory use, storage in a cool, dry, and dark place, away from direct sunlight, is crucial.[4] Some suppliers recommend storage under an inert gas.[5]
How does light exposure affect the stability of this compound?
Exposure to light, particularly UV light, can provide the energy to initiate and accelerate degradation reactions, primarily oxidation. Therefore, it is critical to store this compound in light-resistant containers, such as amber glass vials, and in a dark environment.
Is this compound sensitive to pH?
While the primary degradation pathway is oxidation, the stability of this compound can also be influenced by pH, especially in solution. Forced degradation studies often include acidic and basic conditions to assess stability. It is advisable to buffer solutions containing this compound to a neutral pH if they are to be stored for any length of time.
Can I use antioxidants to prevent the degradation of this compound?
The use of synthetic antioxidants such as butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT), as well as natural antioxidants like tocopherols (Vitamin E), is a common practice to stabilize compounds prone to oxidation.[7][8][9][10] While specific quantitative data on their effectiveness for pure this compound is limited in publicly available literature, their general mechanism of scavenging free radicals makes them suitable candidates for enhancing its stability.[9] Experimentation with small amounts of your sample would be necessary to determine the optimal type and concentration of antioxidant for your specific application.
Quantitative Data on Stability
While specific kinetic data for the degradation of pure this compound under various storage conditions is not extensively available in the literature, the following table summarizes qualitative stability information and general recommendations.
| Parameter | Condition | Observation/Recommendation | Source(s) |
| Temperature | -20°C | Recommended for long-term storage and as a primary reference standard. | [5][6] |
| Room Temperature | Store in a cool, dry place. A shelf life of 24 months is suggested when stored properly in airtight containers away from direct sunlight. | [4] | |
| Light | Direct Sunlight/UV Light | Promotes degradation. Storage in amber or light-blocking containers is essential. | [4] |
| Atmosphere | Air (Oxygen) | Prone to oxidation. Store in airtight containers. For long-term storage, consider flushing with an inert gas. | [4][5] |
| Container | Plastic | Not ideal. | |
| Glass (Amber) | Recommended for optimal protection from light and for being chemically inert. | [4] |
Experimental Protocols
Protocol 1: Stability Indicating GC-MS Method for this compound
This protocol outlines a general method for the analysis of this compound and its degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a suitable volatile solvent (e.g., hexane, ethyl acetate, or dichloromethane) to a final concentration of approximately 1 mg/mL.
-
If an internal standard is used for quantification, add a known concentration of the internal standard (e.g., benzyl alcohol) to the sample solution.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless mode can be optimized).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp rate: 5 °C/min to 180 °C.
-
Ramp rate: 20 °C/min to 280 °C, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
3. Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Search for the characteristic mass spectra of known degradation products.
-
Quantify the amount of this compound and its degradation products by integrating the peak areas. The percentage of degradation can be calculated by comparing the peak area of this compound in a stored sample to that of a freshly prepared standard or a sample at time zero.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the degradation pathways and for developing stability-indicating analytical methods.[11][12][13][14][15]
1. Acidic Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and analyze by GC-MS as described in Protocol 1.
2. Basic Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M sodium hydroxide.
-
Follow the same incubation and analysis procedure as for acidic hydrolysis, neutralizing the aliquots with 0.1 M hydrochloric acid before analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a solution containing 3% hydrogen peroxide.
-
Keep the solution at room temperature and protect it from light.
-
Analyze aliquots at specified time intervals by GC-MS.
4. Thermal Degradation:
-
Place a neat sample of this compound in a controlled temperature oven (e.g., 60 °C or 80 °C).
-
At specified time points, remove a small amount of the sample, prepare it as described in Protocol 1, and analyze by GC-MS.
5. Photolytic Degradation:
-
Expose a solution of this compound (in a photostable solvent like acetonitrile) in a quartz cuvette to a light source within a photostability chamber.
-
The light source should comply with ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to exclude light.
-
Analyze both the exposed and control samples at various time points by GC-MS.
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Workflow for a stability study of this compound.
References
- 1. Production of Mono-Hydroxylated Derivatives of Terpinen-4-ol by Bacterial CYP102A1 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Terpinen-4-OL - High Purity Pharma Grade at Best Price [naturalaroma.co.in]
- 5. 4-萜烯醇 primary reference standard | Sigma-Aldrich [sigmaaldrich.com]
- 6. Terpinen-4-ol | 562-74-3 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]
- 10. 80 Effectiveness of naturally sourced mixed tocopherols as an antioxidant when compared to Bha and Bht in fresh pork sausage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. longdom.org [longdom.org]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. rjptonline.org [rjptonline.org]
Refinement of cell-based assays to account for (+)-Terpinen-4-ol's properties
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and refined protocols for conducting cell-based assays with (+)-Terpinen-4-ol, a volatile monoterpene with known anti-cancer and anti-inflammatory properties.[1][2] Special consideration is given to its unique physicochemical properties to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs): Understanding this compound's Properties
Q1: What are the key properties of this compound that can affect my cell-based assays?
A1: Three primary properties of this compound require special attention:
-
Volatility: As a component of essential oils, this compound has a high vapor pressure.[3][4] In standard multi-well plates, this can lead to evaporation and vapor transition between wells, causing concentration gradients (especially the "edge effect") and yielding inconsistent results.[3] The compound's effects can be exerted in both liquid and vapor phases.[5]
-
Solubility: this compound is slightly soluble in water but soluble in organic solvents like DMSO and ethanol, as well as oils.[6][7] Preparing a stable and homogenous stock solution in your culture medium is critical. Precipitation or phase separation can lead to inaccurate dosing.
-
Cytotoxicity: this compound induces cell death, primarily through apoptosis, in a dose-dependent manner across various cancer cell lines.[1][8][9] However, its potency can vary significantly between cell types, necessitating preliminary dose-response experiments for each new cell line.
Q2: How should I prepare and store this compound stock solutions?
A2: To ensure consistency, prepare a high-concentration primary stock solution in a suitable solvent like DMSO.[6] Use newly opened, high-quality DMSO, as hygroscopic (water-absorbing) DMSO can affect solubility.[6] For working solutions, dilute the primary stock in complete culture medium immediately before use. It is crucial to vortex or mix thoroughly to ensure homogeneity. To avoid degradation, store the primary stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles and protect it from light.[6]
Q3: What is a typical effective concentration range for this compound in cell culture?
A3: The effective concentration varies widely depending on the cell line and assay duration. IC50 values (the concentration required to inhibit 50% of cell growth) have been reported from approximately 381 µM to over 5,000 µM.[8] For example, in non-small cell lung cancer cells (A549), the IC50 was estimated at 0.052% (v/v), while for colorectal cancer cells (RKO), it was 381 µM.[1][8] Always perform a dose-response curve for your specific cell line to determine the optimal concentration range.
Troubleshooting Guide: Common Issues and Solutions
Q4: My cell viability results are highly variable, especially in the outer wells of the plate. What's causing this?
A4: This is likely due to the high volatility of this compound.[3] The compound can evaporate from the media, leading to a decrease in the effective concentration over time. This effect is often more pronounced in the outer wells of a microplate (the "edge effect"). The vapor can also cross-contaminate adjacent wells.
-
Solution:
-
Seal the Plates: Use adhesive plate seals or vapor barrier mats (e.g., EVA Capmat) to minimize evaporation and vapor transition.[3]
-
Minimize Headspace: Use the appropriate volume of media for your plate format to reduce the air-to-liquid ratio.
-
Avoid Outer Wells: If the problem persists, avoid using the outer rows and columns of your plate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.[10]
-
Reduce Incubation Time: If biologically feasible, shorten the assay duration to limit the extent of evaporation.
-
Q5: I am observing unexpected cytotoxicity even in my low-dose wells or vehicle controls.
A5: This could be due to cross-contamination from high-concentration wells via the vapor phase or issues with your vehicle control.
-
Solution:
-
Plate Layout: Design your plate layout strategically. Separate high-concentration wells from low-concentration and control wells as much as possible.[3]
-
Proper Sealing: Ensure plates are sealed properly as described above to prevent vapor cross-contamination.[3]
-
Vehicle Control Validation: Run a vehicle-only control (e.g., media with the highest concentration of DMSO used) to confirm that the solvent itself is not causing cytotoxicity.
-
Thorough Mixing: Ensure the compound is fully dissolved and mixed in the media before adding it to the cells. Pockets of high concentration can cause localized toxicity.
-
Q6: The biological effect of this compound seems to decrease over the course of a long-term experiment (e.g., >48 hours). Why?
A6: This is likely due to the compound's volatility and potential instability in culture medium over extended periods. The effective concentration of this compound may be decreasing due to evaporation.
-
Solution:
-
Replenish the Medium: For long-term assays, consider replacing the culture medium with freshly prepared this compound solution every 24-48 hours.
-
Use a Closed System: For specialized applications, consider using an engineered culture vessel designed to minimize the loss of volatile compounds.[11]
-
Quantitative Data Summary
The cytotoxic effects of this compound have been quantified in various cell lines. The following table summarizes reported IC50 values.
| Cell Line | Cancer Type | Assay Duration | IC50 Value | Citation |
| A549 | Non-small Cell Lung Cancer | 24 hours | 0.052% (v/v) | [1] |
| CL1-0 | Non-small Cell Lung Cancer | 24 hours | 0.046% (v/v) | [1] |
| HCT116 | Colorectal Cancer | 24 hours | 661 µM | [8] |
| RKO | Colorectal Cancer | 24 hours | 381 µM | [8] |
| CCD 841 CoN | Normal Colon Epithelial | 24 hours | 5,347 µM | [8] |
| HSC-3 | Oral Squamous Cell Carcinoma | Not Specified | 0.3% (v/v) | [12] |
| SCC-25 | Oral Squamous Cell Carcinoma | Not Specified | 0.45% (v/v) | [12] |
| HaCaT | Keratinocyte (Normal) | Not Specified | 0.5% (v/v) | [12] |
Recommended Experimental Protocols
Protocol 1: MTT Cell Viability Assay for this compound
This protocol is adapted to account for the volatility of this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock immediately before use. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Cell Treatment: Carefully remove the old medium and add 100 µL of the freshly prepared compound dilutions to the respective wells.
-
Plate Sealing (CRITICAL STEP): Immediately seal the plate with a sterile, adhesive plate sealer that is resistant to organic solvents or an EVA Capmat to prevent evaporation and vapor leakage.[3]
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, carefully remove the seal. Remove the treatment medium and add 100 µL of fresh medium containing MTT reagent (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Reseal the plate and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the seal and add 100 µL of MTT solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well. Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 540-570 nm using a microplate reader.
Protocol 2: Western Blot for Signaling Pathway Analysis
Methodology:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentrations of this compound for the specified time. To minimize volatile loss in this larger format, ensure the dish lids are well-sealed and minimize the time the incubator is open.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-Caspase-3, anti-Bax, anti-Bcl-2, anti-p-NF-κB) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 9. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing Workflows and Signaling Pathways
Experimental and Troubleshooting Workflows
Caption: Workflow for cell-based assays with volatile this compound.
Signaling Pathways Modulated by this compound
Studies indicate that this compound can induce apoptosis through the intrinsic (mitochondrial) pathway and modulate key inflammatory signaling pathways.[1][13][14]
1. Intrinsic Apoptotic Pathway
This compound treatment has been shown to increase the Bax/Bcl-2 ratio, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and caspase-3, culminating in apoptosis.[1] This process can be p53-dependent.[1]
Caption: Intrinsic apoptosis pathway induced by this compound.
2. Anti-Inflammatory Signaling Pathway
In inflammatory models, such as LPS-stimulated macrophages, this compound can inhibit the mTOR and NF-κB signaling pathways.[13][14] This leads to a reduction in the production of pro-inflammatory cytokines.
Caption: Anti-inflammatory action of this compound via mTOR/NF-κB.
References
- 1. Terpinen-4-ol Induces Apoptosis in Human Nonsmall Cell Lung Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. ijpjournal.com [ijpjournal.com]
- 5. preprints.org [preprints.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Terpinen-4-ol | C10H18O | CID 11230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Terpinen-4-ol inhibits colorectal cancer growth via reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. foreverest.net [foreverest.net]
Improving the yield and purity of synthetic (+)-Terpinen-4-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of synthetic (+)-Terpinen-4-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: Several synthetic routes are available, each with its own advantages and challenges. The most common starting materials include:
-
1,4-Cineole: This method typically involves an E2 elimination reaction.[1][2][3]
-
Terpinolene: Synthesis from terpinolene can be achieved through photo-oxidation or a multi-step process involving epoxidation, isomerization, and hydrogenation.[4][5]
-
Limonene: Acid-catalyzed hydration of limonene can yield Terpinen-4-ol, though this route may suffer from low selectivity and the formation of isomers.[4][6]
-
Enzymatic Synthesis: Biocatalytic routes using engineered enzymes offer high selectivity under mild reaction conditions.[6]
Q2: How can I improve the purity of my synthesized Terpinen-4-ol?
A2: Achieving high purity often requires a robust purification strategy. A highly effective method for enriching Terpinen-4-ol is vacuum fractional distillation .[7][8] This technique has been shown to increase the purity of Terpinen-4-ol to over 95%.[7][8][9] Other chromatographic techniques, such as column chromatography, can also be employed for purification.
Q3: What are the major isomers or byproducts I should be aware of during synthesis?
A3: The formation of isomers is a common challenge in terpene synthesis.[4] Depending on the synthetic route, you may encounter isomers such as α-terpineol, γ-terpineol, and other terpene hydrocarbons. The choice of starting material, reagents, and reaction conditions significantly influences the product distribution. For instance, synthesis from limonene is known to produce a mixture of isomers.[4]
Troubleshooting Guides
Low Yield
Problem: The overall yield of this compound is significantly lower than expected.
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. For the E2 elimination of 1,4-cineole, a temperature range of 100-140°C is often preferred.[1][2] Enzymatic reactions typically have a narrower optimal temperature range, for instance, 25-30°C for some CYP enzymes.[6] |
| Incorrect Reagent Stoichiometry | Ensure the correct molar ratios of reactants. For the synthesis from 1,4-cineole, a slight excess of the elimination reagent is often beneficial.[1] |
| Poor Quality Starting Materials or Reagents | Verify the purity of your starting materials and reagents. Impurities can lead to side reactions and lower yields. |
| Incomplete Reaction | Monitor the reaction progress using techniques like GC-MS. If the reaction has stalled, consider extending the reaction time or adding fresh catalyst/reagent. For the synthesis from 1,4-cineole, reaction times can range from 1 to 12 hours.[1] |
| Product Degradation | Some terpenes can be sensitive to prolonged exposure to harsh conditions (e.g., high temperatures or strong acids/bases). Minimize reaction time and temperature where possible. |
| Enzyme Inactivity (for enzymatic synthesis) | Confirm the activity of your enzyme. Ensure the presence of necessary cofactors (e.g., NADPH for P450 enzymes) and that the pH of the reaction buffer is optimal.[10] |
| Product Inhibition (for enzymatic synthesis) | High concentrations of the product can inhibit enzyme activity. Consider in-situ product removal techniques.[10] |
Low Purity
Problem: The final product contains a high percentage of isomers and other impurities.
| Potential Cause | Recommended Solution |
| Non-Selective Reaction Conditions | Adjust reaction conditions to favor the formation of the desired isomer. For instance, in the synthesis from 1,4-cineole, the reaction temperature can influence the isomer ratio.[3] |
| Isomerization During Workup or Purification | Avoid acidic conditions during workup, as they can promote isomerization of terpenes. Use neutralized water for washing and consider using a milder purification technique. |
| Inefficient Purification | Optimize your purification method. For vacuum fractional distillation, the choice of column, packing material, and operating pressure are critical for achieving good separation.[7][8] A 300-mm Hempel column with Fenske helices at 60 mmHg has been shown to be effective.[7] |
| Contamination from Solvents or Equipment | Ensure all glassware is thoroughly cleaned and dried. Use high-purity solvents for extraction and purification. |
| Side Reactions | The presence of water or other nucleophiles can lead to undesired side products. Ensure anhydrous conditions if the reaction is moisture-sensitive. |
Experimental Protocols
Synthesis of Terpinen-4-ol from 1,4-Cineole via E2 Elimination
This protocol is based on the method described in patent EP0152757B1.
Materials:
-
1,4-Cineole
-
Lithium wire
-
1,3-Diaminopropane
-
Water
-
Nitrogen gas
-
Reaction flask with stirrer, condenser, thermometer, and nitrogen inlet
Procedure:
-
Charge the reaction flask with 1,3-diaminopropane, lithium wire, and 1,4-cineole under a nitrogen atmosphere. A suitable molar ratio is approximately 3:1:1 (amine:lithium:cineole).[1]
-
Heat the mixture with stirring to 110°C and maintain this temperature for approximately 9 hours.[1]
-
Monitor the reaction progress by gas chromatography.
-
Once the reaction is complete, cool the mixture to about 50°C.
-
Carefully add water to hydrolyze the intermediate lithium-terpinenate.
-
Stir the mixture at 80°C for 30 minutes.[1]
-
Transfer the product mass to a distillation apparatus.
-
Remove the bulk of the amine and any terpene hydrocarbons by distillation under reduced pressure (e.g., 20 mm Hg).[1]
-
Wash the residue with water to obtain crude Terpinen-4-ol.
-
Purify the crude product by vacuum fractional distillation.
Purification of Terpinen-4-ol by Vacuum Fractional Distillation
This protocol is based on the study by Le et al. (2021).[7]
Equipment:
-
Vacuum fractional distillation setup
-
Hempel column (e.g., 300-mm)
-
Column packing (e.g., small Fenske helices)
-
Heating mantle
-
Vacuum pump
-
Manometer
Procedure:
-
Set up the vacuum fractional distillation apparatus with the packed Hempel column.
-
Charge the distillation flask with the crude Terpinen-4-ol.
-
Reduce the system pressure to the desired level (e.g., 60 mmHg).[7]
-
Begin heating the distillation flask.
-
Collect the different fractions as they distill. The fraction containing Terpinen-4-ol will distill at a specific temperature and pressure.
-
Analyze the purity of each fraction using GC-MS to identify the fraction with the highest concentration of Terpinen-4-ol.
Quantitative Data Summary
| Synthesis Route | Starting Material | Key Reagents/Catalysts | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reported Purity (%) | Reference |
| E2 Elimination | 1,4-Cineole | Lithium, 1,3-Diaminopropane | 110 | 9 | 88 | 80.6 (crude) | [1] |
| E2 Elimination | 1,4-Cineole | Sodium amide, Ethylenediamine | 110 | 1 | - | 72.2 | [1] |
| Isomerization/Hydrogenation | Terpinolene Epoxide | nanotitania, Pd/C | 200 (isomerization) | 1 (isomerization) | >60 | Isomer-free | [4] |
| Purification | Crude Tea Tree Oil | - | - | - | 75 (recovery) | 95.77 | [7][8] |
Visualizations
Caption: Workflow for the synthesis of this compound from 1,4-Cineole.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
- 1. EP0152757B1 - Preparation of terpinen-4-ol - Google Patents [patents.google.com]
- 2. EP0152757A2 - Preparation of terpinen-4-ol - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. researchgate.net [researchgate.net]
- 5. Terpinen-4-ol - Wikipedia [en.wikipedia.org]
- 6. Production of Mono-Hydroxylated Derivatives of Terpinen-4-ol by Bacterial CYP102A1 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enriching terpinen-4-ol from tea tree (Melaleuca alternifolia) oil using vacuum fractional distillation: Effect of column and packings on the separation | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Strategies to reduce inter-assay variability in (+)-Terpinen-4-ol bioactivity testing
Welcome to the technical support center for (+)-Terpinen-4-ol bioactivity testing. This resource is designed to assist researchers, scientists, and drug development professionals in reducing inter-assay variability and ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of inter-assay variability in this compound bioactivity assays?
A1: Inter-assay variability in bioactivity testing for compounds like this compound can arise from several factors, which can be broadly categorized as biological, technical, and environmental.
-
Biological Variability:
-
Cell Line Integrity: Genetic and phenotypic drift can occur in cell lines with high passage numbers, leading to altered responses to treatment.[1][2][3] It is crucial to use cells within a narrow passage range.
-
Cell Health and Confluency: The metabolic state and density of cells at the time of the experiment significantly impact results.[3][4] Stressed or overly confluent cells will respond differently than healthy, logarithmically growing cells.[3]
-
-
Technical Variability:
-
Reagent Quality and Consistency: Variations in the quality and lot of media, serum, and other critical reagents can introduce significant variability.[1][3][5]
-
Pipetting and Seeding Accuracy: Inconsistent cell seeding and inaccurate pipetting are major sources of error.[1][2]
-
Compound Stability and Solubility: this compound is a lipophilic compound.[6] Improper dissolution or storage can lead to inconsistent concentrations.
-
-
Environmental and Procedural Variability:
Q2: How can I minimize variability between different experimental runs (inter-assay variability)?
A2: Minimizing inter-assay variability requires rigorous standardization of the experimental protocol.
-
Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all aspects of the assay, from cell culture to data analysis.[1]
-
Cell Culture Standardization:
-
Reagent Management:
-
Inclusion of Controls: Always include positive and negative controls on every plate to monitor assay performance and for data normalization.[1][2]
Q3: My results for the anti-inflammatory activity of this compound are inconsistent. What could be the cause?
A3: Inconsistent results in anti-inflammatory assays are often linked to the cellular model and the inflammatory stimulus.
-
Cellular Response: Ensure your cell model (e.g., macrophages) is responsive to the inflammatory stimulus (e.g., lipopolysaccharide - LPS). The level of activation can vary between experiments.
-
Stimulus Preparation: The preparation and concentration of the inflammatory agent (e.g., LPS) should be consistent.
-
Timing of Treatment: The timing of this compound treatment relative to the inflammatory stimulus can significantly affect the outcome.
Q4: I am observing high variability in my antimicrobial (MIC/MBC) assays for this compound. What should I check?
A4: High variability in antimicrobial assays can be due to several factors.
-
Inoculum Preparation: The density of the bacterial inoculum must be standardized.
-
Compound Solubility: Due to its lipophilic nature, this compound may not be fully soluble in aqueous media, leading to inaccurate concentrations.[6] The use of a solubilizing agent like DMSO (at a non-toxic concentration) is recommended.
-
Incubation Time and Temperature: Ensure consistent incubation parameters as these can affect both bacterial growth and the activity of the compound.[7]
Troubleshooting Guides
Issue 1: High Coefficient of Variation (CV > 15%) in Replicate Wells
| Possible Cause | Troubleshooting Steps |
| Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques (e.g., reverse pipetting for viscous solutions).[1] - Ensure consistent speed and depth of tip immersion. |
| Uneven Cell Seeding | - Ensure the cell suspension is homogenous by gentle mixing before and during plating.[1] - Allow plates to sit at room temperature for a short period before incubation to allow for even cell settling. |
| Inadequate Reagent Mixing | - Gently mix the plate after adding reagents to ensure uniform distribution. |
| Edge Effects | - Avoid using the outer wells of the microplate for experimental samples.[3][5] - Fill the outer wells with sterile media or PBS to create a humidity barrier.[1] |
Issue 2: Inconsistent Dose-Response Curves Between Experiments
| Possible Cause | Troubleshooting Steps |
| Cell Passage Number | - Use cells from a consistent and narrow range of passage numbers.[1][3] |
| Reagent Variability | - Use the same lot of critical reagents for the duration of a study.[3] - If a new lot must be used, perform a bridging study to ensure consistency. |
| Compound Degradation | - Prepare fresh dilutions of this compound for each experiment. - Store stock solutions appropriately and avoid multiple freeze-thaw cycles.[5] |
| Instrument Performance | - Perform regular calibration and maintenance of plate readers and other instruments.[5] |
Quantitative Data Summary
Table 1: Reported Bioactivity of this compound
| Bioactivity | Cell Line/Organism | Observed Effect | Concentration/Dosage |
| Anticancer | Colorectal, Pancreatic, Prostate, Gastric Cancer Cells | Significant growth inhibition (10-90%) in a dose-dependent manner.[6][8] | 0.005% - 0.1% |
| Antimicrobial (Bactericidal) | Staphylococcus aureus | MIC: 0.25% (v/v), MBC: 0.5% (v/v).[9] | 0.25% - 0.5% (v/v) |
| Antimicrobial (Bactericidal) | Legionella pneumophila | MIC: 0.06-0.125% (v/v), MBC: 0.25-0.5% (v/v).[7] | 0.06% - 0.5% (v/v) |
| Anti-inflammatory | LPS-activated human monocytes | Diminished production of TNF-α, IL-1β, IL-8, IL-10, and PGE2.[6] | Not specified |
| Anti-inflammatory | LPS-stimulated human macrophages | Significantly reduced production of IL-1β, IL-6, and IL-10.[10][11] | Not specified |
Experimental Protocols
Protocol 1: General Cell-Based Bioactivity Assay
This protocol provides a general framework for assessing the bioactivity of this compound on adherent cell lines.
-
Cell Seeding:
-
Harvest cells from a culture flask at 70-80% confluency and within a pre-defined low passage number range.
-
Perform a cell count and assess viability using a method like trypan blue exclusion.
-
Dilute the cell suspension to the desired seeding density (e.g., 5 x 10^4 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.[1]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (e.g., ≤ 0.5% DMSO).[1]
-
Include vehicle control (medium with solvent) and untreated control wells.
-
Remove the medium from the cells and add 100 µL of the compound dilutions.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Endpoint Measurement (Example: MTT Assay for Viability):
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other wells.
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the determination of the MIC of this compound against a bacterial strain.
-
Inoculum Preparation:
-
Culture the bacterial strain overnight in a suitable broth medium.
-
Adjust the optical density of the bacterial culture to a 0.5 McFarland standard.[12]
-
-
Compound Dilution:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the broth medium.
-
-
Inoculation:
-
Add a standardized volume of the bacterial inoculum to each well.[12]
-
-
Incubation:
-
Incubate the plate at 37°C for 24 hours.[12]
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[12]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. biocompare.com [biocompare.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. ijpjournal.com [ijpjournal.com]
- 7. mdpi.com [mdpi.com]
- 8. Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Terpinen-4-ol and alpha-terpineol (tea tree oil components) inhibit the production of IL-1β, IL-6 and IL-10 on human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Comparative Study of Antibacterial, Antibiofilm, Antiswarming and Antiquorum Sensing Activities of Origanum vulgare Essential Oil and Terpinene-4-ol against Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to Validated HPTLC Methods for (+)-Terpinen-4-ol Determination in Formulations
This guide provides a detailed comparison of a validated High-Performance Thin-Layer Chromatography (HPTLC) method for the quantification of (+)-Terpinen-4-ol in various formulations against alternative analytical techniques. The information is intended for researchers, scientists, and drug development professionals seeking robust and efficient analytical solutions.
Introduction
This compound is a major bioactive monoterpenoid found in various essential oils, most notably tea tree oil (Melaleuca alternifolia), and is recognized for its significant antimicrobial and anti-inflammatory properties.[1][2] Accurate and precise quantification of this compound in pharmaceutical and cosmeceutical formulations is crucial for ensuring product quality and efficacy. While Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly employed for this purpose, HPTLC presents a simpler, faster, and more cost-effective alternative.[3][4][5] This guide focuses on a validated HPTLC method and compares its performance with other analytical approaches.
Experimental Protocols
Validated HPTLC Method for this compound
This method is designed for the determination of tea tree oil content in cosmeceutical formulations by quantifying its principal active constituent, this compound.[6][7]
1. Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of this compound in methanol. Create a series of working standards by diluting the stock solution to achieve a concentration range of 100-900 ng/spot.
-
Sample Solution: Accurately weigh a quantity of the formulation and extract the analyte using a suitable solvent like methanol. The final concentration should be adjusted to fall within the linear range of the calibration curve.
2. Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: Toluene and ethyl acetate in a ratio of 85:15 (v/v).[6][7]
-
Application: Apply the standard and sample solutions as bands on the HPTLC plate using an automated applicator.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase vapor for a specific distance.
-
Densitometric Analysis: After development, dry the plate and scan it using a densitometer at a specified wavelength to quantify the separated spots. The Rf value of terpinen-4-ol is approximately 0.62 ± 0.05.[6]
3. Validation Parameters: The method should be validated according to ICH guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).
Data Presentation: Method Performance Comparison
The following table summarizes the performance characteristics of the validated HPTLC method and compares it with typical performance data for alternative methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
| Parameter | Validated HPTLC Method | Alternative Methods (GC-MS, HPLC) | References |
| Linearity Range | 100-900 ng/spot | Typically wider, e.g., 10-1000 µg/mL | [6][7] |
| Correlation Coefficient (r²) | 0.9949 | > 0.995 | [6][7] |
| Limit of Detection (LOD) | 60 ng/spot | Generally lower (ng/mL to pg/mL range) | [6] |
| Limit of Quantitation (LOQ) | 100 ng/spot | Generally lower (ng/mL to µg/mL range) | [6] |
| Accuracy (Recovery) | > 99% | Typically 98-102% | [6] |
| Precision (RSD) | < 2% | < 2% | [6][8] |
| Analysis Time per Sample | Shorter (simultaneous analysis of multiple samples) | Longer (sequential analysis) | [3][4][5] |
| Cost per Analysis | Lower | Higher | [3][4][5] |
| Solvent Consumption | Lower | Higher | [9] |
Methodology Comparison
HPTLC offers distinct advantages in terms of speed and cost-effectiveness, particularly for routine quality control of multiple samples.[3][4][5] While GC-MS provides the most accurate results for identifying and quantifying volatile compounds like terpenes, it can be more time-consuming and expensive.[3][4][5] HPLC is another powerful separation technique, but like GC, it involves sequential analysis.[10][11]
The choice of method often depends on the specific requirements of the analysis. For high-throughput screening and routine quality control of formulations, HPTLC is a highly suitable technique. For detailed chemical profiling and research purposes where high sensitivity is paramount, GC-MS or HPLC may be preferred.
Visualizations
Experimental Workflow for Validated HPTLC Method
References
- 1. Exploring the Antibacterial, Anti-Inflammatory, and Antioxidant Properties of the Natural Food Supplement “Protegol” as a Supportive Strategy in Respiratory Tract Infections [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Combined 2D-MGD TLC/HPTLC Method for the Separation of Terpinen-4-ol and α-Terpineol from Tea Tree, Melaleuca alternifolia, Essential Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. thctestkits.com [thctestkits.com]
- 11. cannabissciencetech.com [cannabissciencetech.com]
A Comparative Analysis of (+)-Terpinen-4-ol and Tea Tree Oil: A Guide for Researchers
An in-depth examination of the bioactive properties of (+)-Terpinen-4-ol versus its natural source, tea tree oil, reveals distinct advantages for the isolated compound in antimicrobial, anti-inflammatory, and anticancer applications. This guide provides a comprehensive comparison supported by experimental data to inform future research and drug development.
This compound, the primary bioactive constituent of tea tree oil (TTO), consistently demonstrates activity that is either comparable to or more potent than the essential oil complex from which it is derived. This analysis delves into the quantitative and mechanistic differences between the two, offering valuable insights for researchers in pharmacology and therapeutic development.
Antimicrobial Activity: Enhanced Efficacy of the Isolated Compound
Experimental evidence strongly indicates that this compound is the principal agent of tea tree oil's antimicrobial properties. In direct comparative studies, this compound often exhibits lower Minimum Inhibitory Concentrations (MICs) against a range of pathogenic microorganisms, signifying greater potency.
| Microorganism | This compound MIC (% v/v) | Tea Tree Oil MIC (% v/v) | Reference |
| Legionella pneumophila | 0.06 - 0.125 | 0.125 - 0.5 | [1] |
| Meticillin-resistant Staphylococcus aureus (MRSA) | Significantly lower than TTO | - | |
| Coagulase-negative staphylococci (CoNS) | Significantly lower than TTO | - |
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of this compound and Tea Tree Oil. This table highlights the superior or equivalent antimicrobial efficacy of this compound compared to tea tree oil against various bacterial strains.
Anti-inflammatory Effects: A Key Role in Cytokine Modulation
Both this compound and tea tree oil have demonstrated the ability to suppress the production of pro-inflammatory cytokines. Studies have identified this compound as the major component responsible for the anti-inflammatory effects of tea tree oil.[2][3][4] Both agents have been shown to inhibit the NF-κB and ERK1/2 signaling pathways, which are critical in the inflammatory response.[[“]] While direct comparative IC50 values for cytokine inhibition are not extensively documented in a head-to-head format, the consensus in the scientific literature points to this compound as the key driver of these effects. Research has shown that the water-soluble components of tea tree oil, primarily this compound, can significantly suppress the production of TNFα, IL-1β, and IL-10 by approximately 50% in LPS-activated human monocytes.[2]
Anticancer Potential: Targeting Cancer Cells Through Apoptosis
In the realm of oncology, this compound has emerged as a promising therapeutic agent, often demonstrating greater or equivalent cytotoxic activity against cancer cell lines compared to tea tree oil. The proposed mechanism of action for this compound involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of the mitochondrial pathway.[6][7]
| Cell Line | This compound IC50 | Tea Tree Oil IC50 | Reference |
| Colorectal Cancer (HCT116) | 661 µM | Not specified | [6] |
| Colorectal Cancer (RKO) | 381 µM | Not specified | [6] |
| Human Melanoma (M14) | Effective at 0.005-0.03% | Effective at 0.005-0.03% | [8] |
| Non-small Cell Lung Cancer (A549) | 0.052% | Not specified | |
| Non-small Cell Lung Cancer (CL1-0) | 0.046% | Not specified |
Table 2: Comparative Anticancer Activity (IC50) of this compound and Tea Tree Oil. This table summarizes the cytotoxic effects of this compound and tea tree oil on various cancer cell lines. Note that direct comparisons within the same study are limited.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of this compound and tea tree oil is commonly determined using the broth microdilution method.
A standardized suspension of the test microorganism is added to wells of a microtiter plate containing serial dilutions of the test compounds. The plate is then incubated under optimal conditions for microbial growth. The MIC is recorded as the lowest concentration of the test substance that inhibits visible growth of the microorganism.
MTT Assay for Cell Viability
The cytotoxic effects of this compound and tea tree oil on cancer cells are frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength after solubilization.
LPS-Induced Cytokine Release Assay
The anti-inflammatory properties are evaluated by measuring the inhibition of cytokine release from immune cells, such as macrophages, stimulated with lipopolysaccharide (LPS).
Immune cells are pre-treated with various concentrations of the test compounds before being stimulated with LPS, a potent inducer of inflammation. The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) released into the cell culture supernatant is then quantified using an enzyme-linked immunosorbent assay (ELISA).
Signaling Pathways
Anticancer Signaling Pathway of this compound
This compound exerts its anticancer effects primarily through the induction of apoptosis, which is mediated by an increase in intracellular reactive oxygen species (ROS). This oxidative stress triggers the intrinsic mitochondrial pathway of apoptosis.
Anti-inflammatory Signaling Pathway of Tea Tree Oil
Tea tree oil, largely due to its this compound content, mitigates inflammation by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of the expression of genes encoding pro-inflammatory cytokines.
References
- 1. mdpi.com [mdpi.com]
- 2. Research Portal [researchportal.murdoch.edu.au]
- 3. ijpjournal.com [ijpjournal.com]
- 4. Terpinen-4-ol, the main component of the essential oil of Melaleuca alternifolia (tea tree oil), suppresses inflammatory mediator production by activated human monocytes | Semantic Scholar [semanticscholar.org]
- 5. consensus.app [consensus.app]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Terpinen-4-ol inhibits colorectal cancer growth via reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Terpinen-4-ol, the main component of Melaleuca alternifolia (tea tree) oil inhibits the in vitro growth of human melanoma cells. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Analytical Methods for (+)-Terpinen-4-ol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of common analytical methods for the quantification of (+)-Terpinen-4-ol, a key bioactive terpene alcohol found in various essential oils, notably Tea Tree Oil. The selection of a suitable analytical method is critical for quality control, formulation development, and pharmacokinetic studies. This document objectively compares the performance of High-Performance Thin-Layer Chromatography (HPTLC), Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) for this purpose, supported by a synthesis of published validation data.
Quantitative Performance Comparison
The following table summarizes the key validation parameters for different analytical methods used for the quantification of this compound. These parameters are essential for assessing the reliability, sensitivity, and accuracy of each method.
| Method | Linearity (r²) | Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (%RSD) |
| HPTLC | 0.9949[1][2] | 100-900 ng[1][2] | 60 ng[1][2] | 100 ng[1][2] | >99%[2] | Not explicitly stated |
| GC-FID | 0.9989 | 2.5-15 µL/mL | 0.20 µg/mL | 2.5 µg/mL | 100.23-100.85% | Intra-day: 1.73%, Inter-day: 1.77% |
| GC-MS | >0.999[3] | Five concentrations (range not specified)[3] | Not explicitly stated | Not explicitly stated | 98.3-101.60%[3] | Intra-day & Inter-day: ≤2.56%[3] |
| HPLC | Not explicitly stated for this compound | Not explicitly stated for this compound | 0.54-11.65 μg/ml (for various terpenes)[4] | 2.30-35.60 μg/ml (for various terpenes)[4] | 91.06-109.20% (for various terpenes)[4] | Not explicitly stated |
Note: Data for HPLC is for a mix of 22 essential oil components, including (-)-terpinen-4-ol, as a direct validation study for this compound was not available in the immediate search results.[4] The performance is expected to be similar.
Methodology Overview
The choice between these methods often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural confirmation. Gas chromatography is generally preferred for volatile compounds like terpenes.[5][6]
-
GC-MS is considered the gold standard for the analysis of volatile compounds due to its high separation efficiency and the structural information provided by the mass spectrometer.[5]
-
GC-FID is a robust and reliable quantitative technique, often considered more accurate for quantification than GC-MS in total ion chromatogram (TIC) mode.[7]
-
HPTLC offers a simpler, faster, and more cost-effective alternative for simultaneous analysis of multiple samples.[2]
-
HPLC is typically used for non-volatile or thermally labile compounds, but can be adapted for terpene analysis, especially when simultaneous analysis with non-volatile compounds is required.[5][8]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are representative experimental protocols for each of the discussed methods.
HPTLC Method for this compound Quantification
This protocol is based on a validated method for the determination of tea tree oil content by analyzing for terpinen-4-ol.[1][2]
-
Stationary Phase: TLC aluminum plates precoated with silica gel 60F-254.[1][2]
-
Sample and Standard Preparation: Prepare standard solutions of this compound in a suitable solvent (e.g., methanol) to cover the linear range (100-900 ng). Prepare sample solutions by extracting the matrix containing this compound.
-
Application: Apply samples and standards as bands onto the HPTLC plate.
-
Mobile Phase: Toluene and ethyl acetate in a ratio of 85:15 (v/v).[1][2]
-
Development: Develop the plate in a suitable chromatography chamber.
-
Densitometric Analysis: After development, dry the plate and scan it using a densitometer at an appropriate wavelength.
GC-FID Method for this compound Quantification
This protocol describes a headspace GC-FID method, which is suitable for volatile compounds in complex matrices.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector and a headspace autosampler.
-
Column: A suitable capillary column for terpene analysis.
-
Carrier Gas: Helium.
-
Temperatures:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Program: Isothermal at 130 °C.
-
-
Internal Standard: Benzyl alcohol can be used as an internal standard.
-
Sample Preparation: Prepare calibration standards of this compound with the internal standard in a suitable solvent. Prepare sample solutions similarly.
-
Injection: Use a split injection mode.
GC-MS Method for this compound Quantification
This method provides both quantification and structural confirmation of this compound.[3]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column is typically used for terpene analysis.
-
Carrier Gas: Helium.
-
Temperatures:
-
Injector and transfer line temperatures should be optimized to prevent degradation.
-
Oven temperature program: Start at a lower temperature and ramp up to elute all compounds of interest.
-
-
Mass Spectrometer Parameters: Operate in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity.
-
Sample Preparation: Similar to the GC-FID method, prepare calibration standards and sample solutions with an appropriate internal standard.
HPLC Method for this compound Quantification
While less common for volatile terpenes, HPLC can be used, especially for simultaneous analysis with other non-volatile compounds.[4]
-
Instrumentation: An HPLC system with a UV or MS detector.
-
Column: A C18 reversed-phase column is commonly used.[4]
-
Mobile Phase: A gradient of water (with a modifier like formic acid) and an organic solvent like acetonitrile or methanol.[4]
-
Detection: UV detection at a low wavelength (around 200-220 nm) or mass spectrometry for higher selectivity.
-
Sample Preparation: Dissolve standards and extracted samples in the mobile phase or a compatible solvent. Filtration of the sample solution is recommended.
Visualizing the Cross-Validation Workflow
A systematic approach is necessary for the cross-validation of different analytical methods. The following diagram illustrates a typical workflow.
Caption: Workflow for the cross-validation of analytical methods.
Conclusion
The choice of an analytical method for the quantification of this compound should be guided by the specific analytical needs.
-
GC-MS is highly specific and sensitive, making it ideal for research and development where identification and quantification of trace amounts are crucial.[3]
-
GC-FID offers excellent quantitative performance and is a cost-effective and robust method for routine quality control.
-
HPTLC is a high-throughput and economical option suitable for screening large numbers of samples, for instance, in the early stages of product development.[2]
-
HPLC can be a viable alternative, particularly when the simultaneous analysis of this compound with non-volatile compounds is desired, which can streamline laboratory workflows.[5]
Ultimately, a thorough validation according to ICH guidelines is necessary to ensure that the chosen method is fit for its intended purpose.[8][9] This comparative guide serves as a starting point for researchers and scientists to make an informed decision based on the specific requirements of their application.
References
- 1. researchgate.net [researchgate.net]
- 2. A validated HPTLC method for determination of tea tree oil from cosmeceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] New method development and validation for Simultaneous determination of 3 terpenoids ( Terpineol , Limonene , α-Terpinene ) in Black cardamom by HPLC | Semantic Scholar [semanticscholar.org]
- 4. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. phytochemia.com [phytochemia.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique | Drug Analytical Research [seer.ufrgs.br]
The Superior Efficacy of (+)-Terpinen-4-ol: A Comparative Analysis Against Other Monoterpenes
For Immediate Release
[City, State] - A comprehensive review of existing experimental data reveals that (+)-Terpinen-4-ol, a primary bioactive constituent of Tea Tree Oil, demonstrates superior efficacy in various therapeutic applications when compared to other monoterpenes. This comparison guide synthesizes findings from multiple studies to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of its performance in antimicrobial, anti-inflammatory, and anticancer activities.
Antimicrobial Activity: A Clear Leader in Pathogen Inhibition
This compound consistently exhibits potent bactericidal and fungicidal properties, often surpassing other monoterpenes such as α-terpineol, 1,8-cineole, and linalool. Its efficacy is attributed to its ability to disrupt the cytoplasmic membranes of microorganisms, leading to cell lysis.[1]
Table 1: Comparative Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Monoterpenes against Various Pathogens
| Microorganism | This compound | α-Terpineol | 1,8-Cineole | Linalool | Reference |
| Staphylococcus aureus | 0.25% (v/v) (MIC) | 1.25% (v/v) (MIC) | - | - | [2][3] |
| Methicillin-resistant S. aureus (MRSA) | 0.5% (v/v) (MBC) | - | - | - | [4] |
| Escherichia coli | 0.31-2.50% (v/v) (MIC) | 0.15-1.25% (v/v) (MIC) | - | - | [2][3] |
| Pseudomonas aeruginosa | 2.5% (v/v) (MIC) | 1.25->2.5% (v/v) (MIC) | - | - | [3] |
| Candida albicans | - | - | - | - | |
| Legionella pneumophila | 0.06-0.125% (v/v) (MIC) | - | - | - | [5] |
| Streptococcus mutans | 0.24% (inhibited biofilm) | - | - | - | [6] |
| Lactobacillus acidophilus | 0.95% (inhibited biofilm) | - | - | - | [6] |
Experimental Protocol: Broth Microdilution Method for MIC and MBC Determination
The antimicrobial activity of monoterpenes is commonly determined using the broth microdilution method.
Anti-inflammatory Effects: Modulating Key Signaling Pathways
This compound has demonstrated significant anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines.[7][8][9] Studies on LPS-activated human monocytes show that this compound can reduce the levels of TNF-α, IL-1β, IL-6, IL-8, IL-10, and PGE2.[4][7] This effect is often more pronounced compared to other monoterpenes like α-terpineol and 1,8-cineole.[7]
Table 2: Comparative Anti-inflammatory Activity of Monoterpenes
| Cytokine/Mediator | Cell Line | This compound | α-Terpineol | 1,8-Cineole | Reference |
| TNF-α | LPS-activated human monocytes | ~50% reduction | - | - | [7] |
| IL-1β | LPS-activated human monocytes | ~50% reduction | - | - | [7] |
| IL-10 | LPS-activated human monocytes | ~50% reduction | - | - | [7] |
| PGE2 | LPS-activated human monocytes | ~30% reduction | - | - | [7] |
| IL-1β | LPS-stimulated U937 macrophages | Significant reduction | Significant reduction | - | [8][9] |
| IL-6 | LPS-stimulated U937 macrophages | Significant reduction | Significant reduction | - | [8][9] |
| IL-10 | LPS-stimulated U937 macrophages | Significant reduction | Significant reduction | - | [8][9] |
Signaling Pathway: Inhibition of NF-κB Activation
A key mechanism underlying the anti-inflammatory effects of this compound involves the inhibition of the NF-κB signaling pathway.[4][7]
Experimental Protocol: Cytokine Production Assay in Macrophages
-
Cell Culture: Human monocytic cell lines (e.g., U937) are differentiated into macrophages.
-
Stimulation: Macrophages are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: Cells are treated with varying concentrations of this compound and other monoterpenes.
-
Cytokine Measurement: After a specific incubation period, the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
Antitumor Activity: Potent Cytotoxicity and Synergistic Effects
This compound has demonstrated significant dose-dependent growth inhibition of various cancer cell lines, including colorectal, pancreatic, prostate, and gastric cancers.[10][11] Notably, it exhibits synergistic effects when combined with standard chemotherapeutic agents.
Table 3: Comparative Antitumor Activity of Monoterpenes
| Cancer Cell Line | This compound | Other Monoterpenes | Effect | Reference |
| Colorectal (DLD1, HCT116) | 0.005-0.1% | - | 10-90% growth inhibition | [10][11] |
| Colorectal (DLD1) | 0.01% (+ Cetuximab 1µM) | - | 85-90% growth inhibition | [10][11] |
| Colorectal (HCT116) | 0.01% (+ Cetuximab 1µM) | - | 80% growth inhibition | [10][11] |
| Colorectal | (+ 0.5µM Fluorouracil) | - | 91% synergistic inhibitory effect | [10][11] |
| Colorectal | (+ 0.2µM Oxaliplatin) | - | 83% synergistic inhibitory effect | [10][11] |
| Human M14 melanoma | - | - | Cytotoxicity | [12] |
| Hep G2, HeLa, MOLT-4, K-562, CTVR-1 | - | α-Terpineol | Significant cytotoxicity | [12] |
| P388 mouse leukemia | - | Citral | Cytotoxicity | [12] |
| Hep-2 | - | Carvone | Inhibition of viability and proliferation | [12] |
Experimental Protocol: MTT Assay for Cell Viability
The cytotoxic effects of monoterpenes on cancer cells are frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Conclusion
The compiled data strongly indicates that this compound possesses a superior efficacy profile compared to many other monoterpenes across antimicrobial, anti-inflammatory, and antitumor applications. Its potent biological activity, particularly its synergistic potential with existing drugs, positions it as a promising candidate for further investigation and development in the pharmaceutical and therapeutic industries. Researchers are encouraged to consider these comparative data in the design of future studies and the development of novel therapeutic strategies.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. First Evidence of a Combination of Terpinen-4-ol and α-Terpineol as a Promising Tool against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. Terpinen-4-ol, the Main Bioactive Component of Tea Tree Oil, as an Innovative Antimicrobial Agent against Legionella pneumophila [mdpi.com]
- 6. Antimicrobial effects of terpinen-4-ol against oral pathogens and its capacity for the modulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review on Anti-Inflammatory Activity of Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. foreverest.net [foreverest.net]
- 9. scispace.com [scispace.com]
- 10. Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers | PLOS One [journals.plos.org]
- 12. scispace.com [scispace.com]
A Comparative Guide to the Validation of GC-MS Methods for (+)-Terpinen-4-ol Analysis in Essential Oils
For researchers, scientists, and drug development professionals, the accurate quantification of specific compounds in essential oils is paramount for quality control, efficacy assessment, and regulatory compliance. (+)-Terpinen-4-ol is a key bioactive monoterpenoid found in various essential oils, notably Tea Tree Oil (Melaleuca alternifolia), and is recognized for its antimicrobial and anti-inflammatory properties. This guide provides a comparative overview of validated Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of this compound, alongside alternative analytical techniques, supported by experimental data.
Comparative Analysis of Analytical Methods
The quantification of this compound in the complex matrix of essential oils demands robust and validated analytical methods. While GC-MS is a widely used technique, other methods such as Gas Chromatography with Flame Ionization Detection (GC-FID) also offer viable alternatives. The choice of method often depends on the specific requirements of the analysis, including sensitivity, selectivity, and the availability of instrumentation.
Table 1: Comparison of GC-MS and GC-FID Method Validation Parameters for this compound Quantification
| Validation Parameter | GC-MS Method 1[1] | GC-MS Method 2[2] | GC-FID Method[3] |
| Linearity (R²) | > 0.999 | > 0.999 | 0.9989 |
| Concentration Range | Not Specified | 0.36 - 1.79 ppm | 2.5 - 15 µL/mL |
| Accuracy (% Recovery) | 98.3 - 101.60% | 101.22 - 111.44% | 100.23 - 100.85% |
| Precision (RSD) | Intraday & Interday: ≤ 2.56% | Intraday: < 1.5%, Interday: < 4.0% | Instrument: 1.77%, Intraday: 1.73%, Interday: 1.77% |
| Limit of Detection (LOD) | Not Specified | 0.0294 ppm | 0.20 µg/mL |
| Limit of Quantification (LOQ) | Not Specified | 0.0883 ppm | 2.5 µg/mL |
Key Observations:
-
Both GC-MS and GC-FID methods demonstrate excellent linearity with correlation coefficients (R²) approaching 1, indicating a strong correlation between concentration and instrument response.[1][2][3]
-
The accuracy, presented as percentage recovery, is high across all methods, falling within acceptable ranges for analytical method validation.[1][2][3]
-
Precision, measured by the Relative Standard Deviation (RSD), is consistently low, signifying good repeatability and reproducibility of the methods.[1][2][3]
-
The reported LOD and LOQ values for the GC-MS method are in the parts-per-million (ppm) range, while the GC-FID method reports them in µg/mL, highlighting the high sensitivity of both techniques.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are summarized protocols for the validation of a GC-MS method for this compound analysis.
GC-MS Method Validation Protocol
This protocol is a composite representation based on common practices in the cited literature.
-
Standard and Sample Preparation:
-
Prepare a stock solution of certified this compound standard in a suitable solvent such as methanol or hexane.
-
Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.
-
Prepare essential oil samples by diluting them in the same solvent to bring the expected concentration of this compound within the calibration range.
-
An internal standard (e.g., methyl salicylate) may be added to both standards and samples to improve precision.[2]
-
-
Chromatographic Conditions:
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: An initial temperature of 60°C, ramped to a final temperature of 240°C at a rate of 3-5°C/min.
-
Injector: Split/splitless injector at 250°C.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Conditions:
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 71, 93, 111). Full scan mode can be used for initial identification.
-
-
Validation Parameters:
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration. Perform a linear regression analysis to determine the R² value.
-
Accuracy: Perform recovery studies by spiking a blank matrix (a similar essential oil known to be free of or have a very low concentration of this compound) with known concentrations of the standard at three different levels (low, medium, high). The percentage recovery is calculated as: (measured concentration / spiked concentration) x 100.
-
Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicates of a sample at a single concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on three different days.
-
Calculate the RSD for the measurements.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for planning and execution. The following diagram illustrates the key stages in the validation of a GC-MS method for this compound.
Caption: Workflow for the validation of a GC-MS method.
This guide provides a foundational comparison and detailed protocols for the validation of GC-MS methods for the analysis of this compound in essential oils. The presented data and workflows are intended to assist researchers in developing and implementing robust analytical methods for quality control and research purposes.
References
Correlation of In Vitro and In Vivo Activity of (+)-Terpinen-4-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(+)-Terpinen-4-ol, a major active constituent of tea tree oil, has garnered significant scientific interest for its diverse pharmacological properties. This guide provides a comprehensive comparison of its in vitro and in vivo activities, focusing on its anti-inflammatory, antimicrobial, and anticancer effects. The information is presented to facilitate objective evaluation and support further research and development.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects both in laboratory settings and in living organisms. In vitro studies show its ability to modulate key inflammatory mediators. These findings are largely mirrored in in vivo models, suggesting a strong correlation.
Quantitative Data Summary: Anti-inflammatory Activity
| Assay Type | Model | Key Findings | Reference |
| In Vitro | Lipopolysaccharide (LPS)-activated human monocytes | Suppressed the production of TNF-α, IL-1β, IL-8, IL-10, and Prostaglandin E2.[1][2] | [1][2] |
| LPS-stimulated RAW264.7 macrophages | Significantly decreased the expression of IL-6 and TNF-α.[3] | [3] | |
| Macrophages with heat-killed C. albicans | Significantly inhibited cytokine production at 800 µg/mL.[4] | [4] | |
| In Vivo | Murine model of oral candidiasis | Suppressed the increase of myeloperoxidase activity and macrophage inflammatory protein-2.[4] | [4] |
| Dextran sulfate sodium (DSS)-induced colitis in mice | Alleviated disease activity index, colon length shortening, and pathological damage. Inhibited NF-κB and NLRP3 inflammasome activation.[5] | [5] | |
| Formaldehyde and CFA-induced arthritis in rats | Significantly inhibited paw and joint swelling. Attenuated IL-1β, TNF-α, IRAK, and NF-kB production.[6] | [6] |
Experimental Protocols
In Vitro: Inhibition of Cytokine Production in LPS-activated Monocytes Human peripheral blood monocytes are isolated and cultured. The cells are then stimulated with lipopolysaccharide (LPS) in the presence or absence of varying concentrations of this compound. After a specified incubation period (e.g., 40 hours), the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-8, and IL-10, as well as Prostaglandin E2, are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[2]
In Vivo: DSS-Induced Colitis Model in Mice Acute colitis is induced in mice by administering dextran sulfate sodium (DSS) in their drinking water. Mice are concurrently treated with this compound or a vehicle control. Disease activity index (DAI), which includes body weight loss, stool consistency, and rectal bleeding, is monitored daily. At the end of the study period, colonic tissue is collected for histological analysis to assess pathological damage and for biochemical assays to measure myeloperoxidase (MPO) activity, a marker of neutrophil infiltration. The expression of inflammatory mediators like NF-κB and components of the NLRP3 inflammasome are analyzed using techniques such as Western blotting or immunohistochemistry.[5]
Signaling Pathway
Caption: Inhibition of LPS-induced inflammatory signaling by this compound.
Antimicrobial Activity
This compound exhibits broad-spectrum antimicrobial activity against bacteria and fungi. In vitro susceptibility tests consistently demonstrate its efficacy, which has been validated in various in vivo infection models.
Quantitative Data Summary: Antimicrobial Activity
| Organism | In Vitro Metric | Value (% v/v) | In Vivo Model | Outcome | Reference |
| Staphylococcus aureus | MIC | 0.25 | - | - | [7] |
| MBC | 0.5 | - | - | [7] | |
| Candida albicans (azole-susceptible & resistant) | MIC₉₀ | 0.06 | Rat vaginal infection | Accelerated clearance of Candida | [8][9] |
| Legionella pneumophila | MIC | 0.06 - 0.125 | - | - | [10][11] |
| MBC | 0.25 - 0.5 | - | - | [10][11] | |
| Porphyromonas gingivalis | MIC | 0.05 | - | - | [12] |
| Prevotella intermedia | MIC | 0.1 | - | - | [12] |
| Fusobacterium nucleatum | MIC | 0.25 | - | - | [12] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MIC₉₀: MIC for 90% of isolates.
Experimental Protocols
In Vitro: Broth Microdilution Method for MIC Determination The antimicrobial activity of this compound is determined using a broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9] A serial dilution of this compound is prepared in a 96-well microtiter plate with a suitable broth medium. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions (e.g., temperature, time, and atmosphere). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9][10]
In Vivo: Rat Model of Vaginal Candidiasis Oophorectomized rats are treated with estrogen to induce a pseudoestrus state, making them susceptible to vaginal infection. The rats are then inoculated intravaginally with a suspension of Candida albicans. Treatment with this compound, a control vehicle, or a standard antifungal agent is initiated. The vaginal fungal burden is monitored over time by collecting vaginal fluid samples and culturing them on appropriate media to determine the number of colony-forming units (CFU).[8][13]
Experimental Workflow
Caption: Correlation workflow between in vitro and in vivo antimicrobial testing.
Anticancer Activity
This compound has demonstrated promising anticancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. These in vitro findings have been substantiated by in vivo studies showing tumor growth inhibition.
Quantitative Data Summary: Anticancer Activity
| Cancer Cell Line | In Vitro Assay | Key Findings | In Vivo Model | Treatment and Outcome | Reference |
| Human non-small cell lung cancer (A549, CL1-0) | MTT assay, Flow cytometry | Dose-dependent cytotoxicity; induced apoptosis via mitochondrial pathway.[14] | A549 xenografts in mice | Intratumoral injection significantly inhibited tumor growth.[14] | [14] |
| Colorectal cancer (HCT116, RKO) | WST-8 assay | IC₅₀ values of 661 µM (HCT116) and 381 µM (RKO).[15] | HCT116 xenografts in mice | Treatment with 0.2% terpinen-4-ol reduced tumor volume.[16] | [15][16] |
| Hepatocellular carcinoma (HepG2) | MTT assay, Flow cytometry | Dose-dependent cytotoxicity; induced apoptosis and sub-G1 cell cycle arrest.[17] | HepG2 xenografts in nude mice | 10 and 20 mg/kg doses decreased tumor weight and volume.[17][18] | [17][18] |
| Gastrointestinal Cancers | MTT assay | Dose-dependent growth inhibition (10-90% at 0.005-0.1%).[16][19] | - | - | [16][19] |
Experimental Protocols
In Vitro: MTT Assay for Cytotoxicity Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of this compound for a specified period (e.g., 24-72 hours). After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.[17]
In Vivo: Xenograft Tumor Model Cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice). Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. The treatment group receives this compound via a specified route (e.g., intratumoral injection, oral gavage, or intraperitoneal injection) at defined doses and schedules. The control group receives a vehicle. Tumor volume is measured regularly using calipers. At the end of the experiment, the mice are euthanized, and the tumors are excised and weighed.[14][17][18]
Signaling Pathway
Caption: Mitochondrial-mediated apoptosis pathway induced by this compound.[14]
References
- 1. ijpjournal.com [ijpjournal.com]
- 2. Research Portal [researchportal.murdoch.edu.au]
- 3. mdpi.com [mdpi.com]
- 4. Suppression of inflammatory reactions by terpinen-4-ol, a main constituent of tea tree oil, in a murine model of oral candidiasis and its suppressive activity to cytokine production of macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo and In Vitro Study on the Efficacy of Terpinen-4-ol in Dextran Sulfate Sodium-Induced Mice Experimental Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological evaluation of anti-arthritic potential of terpinen-4-ol using in vitro and in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo activity of terpinen-4-ol, the main bioactive component of Melaleuca alternifolia Cheel (tea tree) oil against azole-susceptible and -resistant human pathogenic Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo activity of terpinen-4-ol, the main bioactive component of Melaleuca alternifolia Cheel (tea tree) oil against azole-susceptible and -resistant human pathogenic Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Terpinen-4-ol, the Main Bioactive Component of Tea Tree Oil, as an Innovative Antimicrobial Agent against Legionella pneumophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro evaluation of the antimicrobial properties of terpinen-4-ol on apical periodontitis-associated bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Terpinen-4-ol Induces Apoptosis in Human Nonsmall Cell Lung Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Terpinen-4-ol inhibits colorectal cancer growth via reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers | PLOS One [journals.plos.org]
- 17. 4-Terpineol exhibits potent in vitro and in vivo anticancer effects in Hep-G2 hepatocellular carcinoma cells by suppressing cell migration and inducing apoptosis and sub-G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jbuon.com [jbuon.com]
- 19. Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Terpinen-4-ol Enantiomers: Unraveling Stereospecific Bioactivity
A comprehensive review of the current scientific literature reveals a significant gap in the direct comparative analysis of the biological activities of the individual enantiomers of Terpinen-4-ol: (+)-Terpinen-4-ol and (-)-Terpinen-4-ol. The majority of published research has been conducted on racemic Terpinen-4-ol, the mixture of both enantiomers. This guide, therefore, summarizes the known biological activities of racemic Terpinen-4-ol, presents the limited available comparative data for its enantiomers, and highlights the critical need for further research into their stereospecific effects.
Terpinen-4-ol, a monoterpenoid alcohol, is a primary active constituent of tea tree oil (Melaleuca alternifolia) and is recognized for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. As a chiral molecule, it exists in two mirror-image forms, or enantiomers: this compound and (-)-Terpinen-4-ol. While the therapeutic potential of racemic Terpinen-4-ol is well-documented, the specific contribution of each enantiomer to these effects remains largely uncharted territory.
Physicochemical Properties
A clear understanding of the physicochemical properties of each form is fundamental for any comparative study.
| Property | This compound | (-)-Terpinen-4-ol | Racemic Terpinen-4-ol |
| Molecular Formula | C₁₀H₁₈O | C₁₀H₁₈O | C₁₀H₁₈O |
| Molecular Weight | 154.25 g/mol | 154.25 g/mol | 154.25 g/mol |
| Appearance | Colorless liquid | Colorless liquid | Colorless to pale yellow liquid |
| Odor | Characteristic, pleasant | Characteristic, pleasant | Woody, spicy, slightly earthy |
| Boiling Point | ~212 °C | ~212 °C | ~212 °C |
| Density | ~0.934 g/cm³ at 20°C | ~0.934 g/cm³ at 20°C | ~0.934 g/cm³ at 20°C |
| Optical Rotation | Positive (+) | Negative (-) | 0 |
Comparative Biological Activities: A Research Gap
Despite the importance of stereochemistry in pharmacology, direct comparisons of the biological activities of (+)- and (-)-Terpinen-4-ol are scarce. The vast majority of studies have utilized the racemic mixture, leaving the specific roles of each enantiomer ambiguous.
Antimicrobial Activity
Limited research suggests potential differences in the antimicrobial potency of the enantiomers. A study comparing racemic Terpinen-4-ol and the L-isomer ((-)-Terpinen-4-ol) against methicillin-resistant Staphylococcus aureus (MRSA) and coagulase-negative staphylococci (CoNS) found that the racemic mixture exhibited more potent bactericidal activity than the (-)-enantiomer alone. This finding suggests a possible synergistic or additive effect between the two enantiomers, or that the (+)-enantiomer possesses stronger antimicrobial properties. However, without studies including the (+)-enantiomer in isolation, this remains speculative.
The following table summarizes the known antimicrobial activity of racemic Terpinen-4-ol against various pathogens.
| Microorganism | Activity | Concentration/Effect | Reference |
| Staphylococcus aureus | Bactericidal | MIC: 0.25% (v/v), MBC: 0.5% (v/v) | [1][2] |
| Escherichia coli | Bacteriostatic/Bactericidal | - | [3] |
| Candida albicans | Fungicidal | - | [3] |
| Pseudomonas aeruginosa | Bactericidal | - | [4] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Anti-inflammatory Activity
The anti-inflammatory effects of racemic Terpinen-4-ol are well-established. It has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in various inflammatory models.[5][6][7][8] The precise contribution of each enantiomer to this activity is currently unknown.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of racemic Terpinen-4-ol against a range of cancer cell lines, including melanoma, lung cancer, and colon cancer.[9][10][11][12] The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest.[9][11] Again, there is no available data to suggest whether one enantiomer is more potent or if they act through different pathways.
The table below presents the IC₅₀ values of racemic Terpinen-4-ol in various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ | Reference |
| A549 | Non-small cell lung cancer | 0.052% | [9] |
| CL1-0 | Non-small cell lung cancer | 0.046% | [9] |
| HCT116 | Colorectal cancer | - | [13] |
| RKO | Colorectal cancer | - | [13] |
| HSC-3 | Oral squamous cell carcinoma | 0.3% | [12] |
| SCC-25 | Oral squamous cell carcinoma | 0.45% | [12] |
IC₅₀: The half maximal inhibitory concentration.
Signaling Pathways Modulated by Racemic Terpinen-4-ol
The following diagram illustrates a known signaling pathway affected by racemic Terpinen-4-ol in the context of its anti-inflammatory action. The specific interactions of each enantiomer with these pathways have not been elucidated.
Caption: Inhibition of the NF-κB signaling pathway by racemic Terpinen-4-ol.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. The following are representative methodologies used in the study of racemic Terpinen-4-ol.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is a standard method for assessing the antimicrobial activity of a compound.
References
- 1. Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus | Semantic Scholar [semanticscholar.org]
- 3. ijpjournal.com [ijpjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. foreverest.net [foreverest.net]
- 6. Terpinen-4-ol, the main component of the essential oil of Melaleuca alternifolia (tea tree oil), suppresses inflammatory mediator production by activated human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppression of inflammatory reactions by terpinen-4-ol, a main constituent of tea tree oil, in a murine model of oral candidiasis and its suppressive activity to cytokine production of macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Terpinen-4-ol Induces Apoptosis in Human Nonsmall Cell Lung Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers | PLOS One [journals.plos.org]
Performance of (+)-Terpinen-4-ol Against Standard Antimicrobial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of (+)-terpinen-4-ol against established standard antimicrobial agents. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for those exploring novel antimicrobial compounds.
Executive Summary
This compound, a major bioactive component of tea tree oil, has demonstrated significant broad-spectrum antimicrobial activity against a variety of pathogenic bacteria and fungi. This natural compound exhibits a primary mechanism of action involving the disruption of microbial cell membranes, leading to increased permeability and subsequent cell death. Furthermore, evidence suggests its interference with crucial cellular processes such as cell wall synthesis and biofilm formation. This guide benchmarks the in vitro efficacy of this compound, primarily through Minimum Inhibitory Concentration (MIC) data, against standard-of-care antibiotics and antifungals.
Data Presentation: Comparative Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and standard antimicrobial agents against key pathogenic microorganisms. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
Table 1: Antibacterial Activity against Staphylococcus aureus
| Compound | Strain | MIC | Reference(s) |
| This compound | S. aureus (clinical isolates) | 0.25% (v/v) | [1][2] |
| This compound | S. aureus ATCC 25923 | 0.25% (v/v) | [1][2] |
| Vancomycin | S. aureus ATCC 25923 | 0.25 - 2 µg/mL | [3][4][5] |
| Gentamicin | S. aureus (various strains) | - | [1] |
Note: One study showed that the effect of terpinen-4-ol was unchanged when combined with gentamicin and vancomycin against S. aureus.[1]
Table 2: Antibacterial Activity against Escherichia coli
| Compound | Strain | MIC | Reference(s) |
| This compound | E. coli | 0.31 - 2.50% (v/v) | [6] |
| Gentamicin | E. coli ATCC 25922 | 0.5 µg/mL | [7] |
Table 3: Antifungal Activity against Candida albicans
| Compound | Strain | MIC | Reference(s) |
| This compound | C. albicans ATCC 10231 | 0.06% (v/v) | [8] |
| This compound | Fluconazole-resistant C. albicans | 0.06% - 0.25% (v/v) | [8] |
| Fluconazole | C. albicans ATCC 10231 | 14 µg/mL | [8] |
| Fluconazole | Fluconazole-resistant C. albicans | ≥64 µg/mL | [8] |
Experimental Protocols
The data presented in this guide is primarily derived from standardized antimicrobial susceptibility testing methods. The following are detailed methodologies for two commonly cited experiments.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely accepted standard for determining the MIC of an antimicrobial agent and is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[9][10][11][12]
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
This compound and standard antimicrobial agents
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the antimicrobial agent is prepared in the microtiter plate wells using the appropriate broth.
-
Inoculum Preparation: A suspension of the test microorganism is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized microbial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.
-
Incubation: The microtiter plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Agar Disk Diffusion Method
This method is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to an antimicrobial agent.[13][14][15][16][17]
Objective: To assess the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks (6 mm in diameter)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
This compound and standard antimicrobial agents
-
Sterile swabs
-
Calipers
Procedure:
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared as described for the broth microdilution method.
-
Inoculation: A sterile swab is dipped into the inoculum suspension, and the excess fluid is removed by pressing the swab against the inside of the tube. The MHA plate is then evenly inoculated by swabbing in three directions to ensure confluent growth.
-
Application of Disks: Sterile filter paper disks are impregnated with a known concentration of the antimicrobial agent and placed on the surface of the inoculated agar plate. A control disk without the antimicrobial agent may also be included.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters using calipers. The size of the zone is indicative of the susceptibility of the microorganism to the antimicrobial agent.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key mechanisms of action and experimental workflows.
References
- 1. Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. microbiologyjournal.org [microbiologyjournal.org]
- 4. bsac.org.uk [bsac.org.uk]
- 5. Vancomycin resistance among Staphylococcus aureus isolates in a rural setting, Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A pilot study on ultrashort peptide with fluconazole: A promising novel anticandidal combination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. researchgate.net [researchgate.net]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 14. dbt.univr.it [dbt.univr.it]
- 15. chainnetwork.org [chainnetwork.org]
- 16. researchgate.net [researchgate.net]
- 17. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
A Comparative Guide to the Quantification of (+)-Terpinen-4-ol in Research and Pharmaceutical Applications
For researchers, scientists, and drug development professionals, the accurate quantification of (+)-Terpinen-4-ol, a key bioactive monoterpene found in various essential oils like tea tree oil, is critical for quality control, efficacy studies, and formulation development. This guide provides an objective comparison of common analytical methods used for the quantification of this compound, supported by experimental data from various studies.
The primary analytical techniques employed for the quantification of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Each method offers distinct advantages and is suited for different analytical challenges.
Gas Chromatography (GC) Methods
Gas chromatography is the most widely used technique for analyzing volatile compounds like this compound. The choice of detector significantly influences the sensitivity and selectivity of the method.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): This is a robust and widely used method for the quantification of organic compounds. It offers a wide linear range and is known for its reliability.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method provides high specificity and sensitivity, allowing for the definitive identification of this compound based on its mass spectrum. It is particularly useful for complex matrices where co-elution with other components might be a concern.[1] Chiral GC-MS can further be employed for the enantiomeric analysis of key terpenes, including (±)-terpinen-4-ol.[2]
High-Performance Liquid Chromatography (HPLC) Methods
While less common than GC for volatile compounds, reversed-phase HPLC with UV detection offers a viable alternative, especially for non-volatile derivatives or when analyzing complex formulations.
Comparative Performance of Quantification Methods
The performance of an analytical method is assessed through various validation parameters as recommended by the International Conference on Harmonisation (ICH). The following table summarizes the quantitative performance data for different this compound quantification methods as reported in various studies.
| Method | Linearity (Concentration Range) | Correlation Coefficient (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (%RSD) |
| HS GC-FID [3] | 2.5-15 µL/mL | 0.9989 | 0.20 µg/mL | 2.5 µg/mL | 100.23 - 100.85 | Instrument: 1.77, Intra-day: 1.73, Inter-day: 1.77 |
| GC-MS [1] | Not explicitly stated, but good linearity (R² > 0.999) across five concentrations was reported for related phytochemicals. | > 0.999 | Not explicitly stated | Not explicitly stated | 98.3–101.60 | Intra-day and Inter-day: ≤2.56 |
| HPTLC [4] | 100-900 ng | 0.9949 (polynomial regression) | 60 ng | 100 ng | > 99 | Not explicitly stated |
| RP-HPLC [5] | 20-100 μL/mL (for 1,8-cineole, a related compound) | 0.9992 | 0.5594 μL/mL | 5.5941 μL/mL | 99.09-102.96 | < 1 |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results across different laboratories. Below are representative experimental protocols for the key methods cited.
Headspace Gas Chromatography-Flame Ionization Detector (HS GC-FID) Method[3]
-
Instrumentation: Gas chromatograph equipped with a headspace sampler and a flame ionization detector.
-
Chromatographic Conditions:
-
Column: Specific capillary column suitable for terpene analysis.
-
Carrier Gas: Helium.
-
Temperatures: Injector, detector, and oven temperatures are optimized for the separation of volatile compounds.
-
-
Internal Standard: Benzyl alcohol.
-
Sample Preparation: The essential oil is diluted in a suitable solvent and sealed in a headspace vial.
-
Validation: The method was validated according to ICH guidelines for linearity, LOD, LOQ, precision (instrument, intra-day, and inter-day), and accuracy.
Gas Chromatography-Mass Spectrometry (GC-MS) Method[1]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polar capillary column is typically used.
-
Temperature Program: A temperature gradient is often employed to ensure good separation of all components in the essential oil.
-
-
Sample Preparation: Direct injection of a diluted sample in a suitable solvent.
-
Validation: The method was validated for specificity, sensitivity, linearity, accuracy, and precision.
High-Performance Thin-Layer Chromatography (HPTLC) Method[4]
-
Stationary Phase: TLC aluminum plates precoated with silica gel 60F-254.
-
Mobile Phase: Toluene and ethyl acetate in an 85:15 ratio.
-
Detection: Densitometric analysis after derivatization.
-
Quantification: Based on the peak area of the this compound spot.
-
Validation: The method was validated for linearity, precision, and accuracy.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method[5]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column.
-
Mobile Phase: Isocratic mixture of methanol and water (70:30 v/v).
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at 200 nm.
-
Validation: The method was validated for linearity, LOD, LOQ, robustness, precision, and recovery.
Workflow and Process Visualization
To aid in understanding the analytical process, the following diagrams illustrate a typical experimental workflow for this compound quantification and the logical relationship between the different analytical methods.
Caption: General experimental workflow for this compound quantification.
Caption: Logical relationship between different quantification methods.
References
- 1. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Approaches for Authentication of Commercial Terpinen-4-ol-type Tea Tree Oils Using Chiral GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A validated HPTLC method for determination of tea tree oil from cosmeceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Gold Standard: Validating (+)-Terpinen-4-ol as a Premier Biomarker for Essential Oil Authentication
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Ensuring the Authenticity of Essential Oils
The increasing demand for high-quality essential oils in the pharmaceutical, cosmetic, and food industries has led to a parallel rise in sophisticated adulteration practices. Ensuring the purity and authenticity of these valuable natural products is paramount for safety, efficacy, and regulatory compliance. This guide provides a comprehensive comparison of (+)-terpinen-4-ol as a key biomarker for the authentication of essential oils, particularly Tea Tree Oil (TTO), benchmarked against other analytical approaches. We present supporting experimental data, detailed methodologies, and visual workflows to aid researchers in implementing robust quality control measures.
The Central Role of this compound in Tea Tree Oil Authentication
This compound is a monoterpenoid and the principal bioactive component of Tea Tree Oil, derived from the leaves of Melaleuca alternifolia.[1] Its concentration and specific stereoisomeric form are critical indicators of TTO's quality and authenticity. The International Organization for Standardization (ISO) has established specific guidelines for TTO, with a significant focus on the chemical profile, including the content of terpinen-4-ol.
Comparative Analysis of Authentication Biomarkers
The authentication of Tea Tree Oil relies on the quantification of several key chemical constituents. While this compound is the primary biomarker, a comprehensive analysis of other terpenes provides a more robust assessment and can help detect various forms of adulteration.
| Biomarker | ISO 4730:2017 Range in Authentic TTO (%) | Significance as an Authentication Marker | Common Adulteration Indicators |
| This compound | 35.0 - 48.0 | Primary bioactive component and key identifier of authentic TTO.[2] The enantiomeric distribution is a critical indicator of natural origin. | Low concentration suggests dilution. An altered enantiomeric ratio, specifically a deviation from the typical 67-71% range for the (+)-enantiomer, points to the addition of synthetic terpinen-4-ol.[2] |
| γ-Terpinene | 14.0 - 28.0 | A major hydrocarbon monoterpene in TTO. Its presence within the specified range is indicative of pure, unadulterated oil.[2][3] | Levels outside the ISO range can indicate mixing with other essential oils or poor quality distillation. |
| α-Terpinene | 6.0 - 12.0 | Another key hydrocarbon monoterpene. Along with γ-terpinene, it contributes to the characteristic aroma and therapeutic properties of TTO.[2][3] | Significant deviations from the standard range can signal adulteration or degradation of the oil.[4] |
| 1,8-Cineole (Eucalyptol) | < 10.0 | While naturally present in TTO, its concentration is strictly limited by the ISO standard. | High concentrations (often exceeding 10%) are a strong indicator of adulteration with cheaper Eucalyptus oil, which is rich in this compound.[5][6] |
| α-Terpineol | 2.0 - 5.0 | A monoterpenoid alcohol that contributes to the overall chemical profile of TTO. The enantiomeric ratio of its isomers can also be used for authentication.[2] | Addition of synthetic α-terpineol can alter the natural enantiomeric ratio, serving as another marker for adulteration.[7] |
Experimental Protocols for Biomarker Validation
Accurate validation of this compound and other biomarkers requires precise and validated analytical methodologies. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is the gold standard for essential oil analysis.
Method 1: Quantification of Terpenes by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the percentage composition of key terpenes in an essential oil sample.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary Column: HP-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent
Sample Preparation:
-
Dilute 1 µL of the essential oil sample in 1 mL of a suitable solvent such as methanol or hexane.[8]
-
Vortex the solution to ensure homogeneity.
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 1:100
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: Increase at 3 °C/min to 240 °C
-
Final hold: 5 minutes at 240 °C
-
-
MS Detector:
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-400 amu
-
Data Analysis:
-
Identify the individual terpene components by comparing their mass spectra and retention times with those of certified reference standards.
-
Calculate the relative percentage of each component by integrating the peak area in the total ion chromatogram.
Method 2: Enantiomeric Ratio Determination by Chiral Gas Chromatography-Mass Spectrometry (Chiral GC-MS)
Objective: To determine the enantiomeric distribution of chiral terpenes like this compound.
Instrumentation:
-
Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS)
-
Chiral Capillary Column: Rt-βDEXse (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent
Sample Preparation:
-
Prepare the sample as described in Method 1.
Chiral GC-MS Parameters:
-
Injector Temperature: 220 °C
-
Injection Volume: 1 µL
-
Split Ratio: 1:50
-
Carrier Gas: Hydrogen or Helium at a higher linear velocity (e.g., 80 cm/sec)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1 minute
-
Ramp: A slow ramp rate of 1-2 °C/min is crucial for enantiomer separation. Ramp to 200 °C.
-
-
MS Detector:
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-400 amu
-
Data Analysis:
-
Identify the enantiomeric peaks based on their retention times, confirmed with enantiomerically pure standards.
-
Calculate the percentage of each enantiomer by dividing the peak area of the individual enantiomer by the total peak area of both enantiomers and multiplying by 100.
Visualizing the Authentication Workflow
The following diagrams illustrate the logical flow of essential oil authentication with a focus on this compound and a comparison of different validation approaches.
Caption: Workflow for essential oil authentication using this compound.
Caption: Comparison of validation methods for essential oil authentication.
References
- 1. pediaa.com [pediaa.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. mdpi.com [mdpi.com]
- 4. α-Terpinene, an antioxidant in tea tree oil, autoxidizes rapidly to skin allergens on air exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tea Tree vs. Eucalyptus Oil: Aussie Wellness Superstars Compared — BunnyBlossom [bunnyblossom.co.uk]
- 6. myolaoils.com [myolaoils.com]
- 7. researchgate.net [researchgate.net]
- 8. scispec.co.th [scispec.co.th]
The Selective Cytotoxicity of (+)-Terpinen-4-ol: A Comparative Analysis Against Cancerous and Normal Cell Lines
For Immediate Release
A comprehensive review of recent studies indicates that (+)-Terpinen-4-ol, a primary active constituent of tea tree oil, demonstrates significant cytotoxic effects against various cancer cell lines while exhibiting considerably lower toxicity towards normal, healthy cells. This selective activity positions this compound as a promising candidate for further investigation in anticancer drug development.
This guide provides a detailed comparison of the cytotoxic effects of this compound on cancerous versus normal cell lines, supported by experimental data from multiple studies. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Quantitative Cytotoxicity Data
The selective cytotoxicity of this compound is most evident when comparing the half-maximal inhibitory concentration (IC50) values across different cell lines. A lower IC50 value indicates a higher cytotoxic potency.
| Cell Line | Cell Type | IC50 Value (µM) | Citation |
| Cancerous Cell Lines | |||
| HCT116 | Human Colorectal Carcinoma | 661 | [1] |
| RKO | Human Colorectal Carcinoma | 381 | [1] |
| A549 | Human Non-Small Cell Lung Cancer | 0.052% (~337 µM) | [2] |
| CL1-0 | Human Non-Small Cell Lung Cancer | 0.046% (~298 µM) | [2] |
| Normal Cell Lines | |||
| CCD 841 CoN | Human Normal Colon Epithelial | 5,347 | [1] |
| WS1 | Normal Human Skin Fibroblasts | Non-significant proliferation alteration | [3] |
Mechanism of Action: Induction of Apoptosis
Studies have shown that this compound induces apoptosis (programmed cell death) in cancer cells, a preferred mechanism for anticancer agents as it minimizes inflammation. In colorectal cancer cells, this is achieved through the generation of reactive oxygen species (ROS)[1][4]. In non-small cell lung cancer cells, this compound has been shown to induce apoptosis through a p53-dependent mitochondrial pathway[2][5][6].
Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies.
Cell Viability and Cytotoxicity Assays (WST-8 and MTT)
This protocol is a standard method to assess the cytotoxic effect of a compound on cell lines.
Caption: Workflow for determining cell viability and IC50 values using WST-8 or MTT assays.
Detailed Steps:
-
Cell Culture: Human colorectal cancer cell lines (HCT116 and RKO) and a normal human colon epithelial cell line (CCD 841 CoN) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics[1].
-
Cell Seeding: Cells were seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: The cells were then treated with various concentrations of this compound for 24 hours[1].
-
WST-8 Assay: After the treatment period, WST-8 solution was added to each well, and the plates were incubated for a further 1-4 hours. The absorbance was measured at 450 nm using a microplate reader to determine the number of viable cells[1][7].
-
Data Analysis: Cell viability was expressed as a percentage relative to the untreated control cells. The IC50 values were calculated from the dose-response curves[1].
Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)
This protocol is used to quantify the percentage of cells undergoing apoptosis.
Caption: Experimental workflow for the detection of apoptosis by flow cytometry.
Detailed Steps:
-
Cell Treatment: Cancer cells were treated with specified concentrations of this compound for a designated period (e.g., 6 hours)[1].
-
Harvesting and Staining: Cells were harvested, washed with cold PBS, and then resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) were added to the cell suspension, which was then incubated in the dark[2].
-
Flow Cytometric Analysis: The stained cells were analyzed by flow cytometry to differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+)[2].
Signaling Pathways
ROS-Mediated Apoptosis in Colorectal Cancer Cells
In colorectal cancer cells, this compound induces apoptosis through the generation of mitochondrial reactive oxygen species (ROS).
Caption: Proposed mechanism of ROS-mediated apoptosis induced by this compound.
p53-Dependent Apoptosis in Non-Small Cell Lung Cancer Cells
In non-small cell lung cancer cells, the apoptotic effect of this compound is dependent on the p53 tumor suppressor protein.
Caption: p53-dependent mitochondrial apoptotic pathway induced by this compound.
Conclusion
The available data strongly suggest that this compound has a selective cytotoxic effect on cancer cells while largely sparing normal cells. The significant difference in IC50 values between cancerous and normal cell lines highlights its therapeutic potential. The mechanisms of action, primarily through the induction of apoptosis via ROS generation or p53-dependent pathways, are characteristic of effective anticancer agents. Further research, including in vivo studies and investigations into a broader range of cancer and normal cell types, is warranted to fully elucidate the therapeutic promise of this compound.
References
- 1. Terpinen-4-ol inhibits colorectal cancer growth via reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Terpinen-4-ol Induces Apoptosis in Human Nonsmall Cell Lung Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Terpinen-4-ol suppresses proliferation and motility of cutaneous squamous cell carcinoma cells by enhancing calpain-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Terpinen-4-ol Induces Apoptosis in Human Nonsmall Cell Lung Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
(+)-Terpinen-4-ol proper disposal procedures
Proper disposal of (+)-Terpinen-4-ol is critical for ensuring laboratory safety and environmental protection. As a substance classified as hazardous, it requires handling and disposal according to specific protocols to mitigate risks.[1] This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste safely and in compliance with regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is essential to handle this compound with appropriate personal protective equipment (PPE). This substance is a combustible liquid that is harmful if swallowed and can cause serious skin and eye irritation, as well as respiratory irritation.[2][3][4]
Required Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.[5]
-
Eye Protection: Use safety glasses or goggles.[5]
-
Protective Clothing: A lab coat or other protective clothing is necessary to avoid skin contact.[2]
-
Respiratory Protection: Use only in a well-ventilated area.[2][6] If ventilation is inadequate, a NIOSH or CEN-approved respirator may be required.[5]
Step-by-Step Disposal Procedure
All waste must be managed in accordance with local, state, and federal regulations.[1] Chemical waste generators are responsible for correctly classifying waste and ensuring it is disposed of properly.[6]
Step 1: Waste Collection and Storage
-
Segregate Waste: Do not mix this compound waste with other solvents or waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Use Appropriate Containers: Collect surplus and non-recyclable this compound in a suitable, sealable, and clearly labeled container.[7] The original container is often a good choice. Keep containers tightly closed when not in use.[6][7][8]
-
Labeling: Label the waste container clearly as "Hazardous Waste: this compound". Include any other components mixed with it.
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated area away from heat, sparks, or open flames.[6][8]
Step 2: Managing Spills and Contaminated Materials
-
Contain the Spill: For any spills, immediately remove all sources of ignition.[1][6]
-
Absorb the Liquid: Use an inert absorbent material such as vermiculite, sand, or earth to clean up the spill.[6]
-
Collect Residue: Carefully sweep up or collect the absorbent material and place it into a suitable, labeled container for disposal.[6][7]
-
Handle Contaminated Materials with Care: Absorbent materials wetted with this compound may auto-oxidize and self-heat, potentially leading to ignition.[1] It is recommended to moisten these materials with water before disposal and to collect oily rags by immersing them in water.[1]
-
Decontaminate Area: Wash the spill area with soap and water, collecting the wash water for disposal if necessary.[5] Do not allow wash water to enter drains.[1]
Step 3: Final Disposal
-
Professional Disposal Service: The primary and recommended method of disposal is to contact a licensed professional waste disposal company.[9] Offer surplus and non-recyclable solutions to the licensed company.[9]
-
Incineration: This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[9] Some regulations suggest incineration or burial at an approved site.[1]
-
Prohibited Disposal: Do NOT dispose of this compound down the drain or into any water course.[1][7]
Step 4: Empty Container Disposal Empty containers may still contain hazardous residues and vapors.[1][6]
-
Reuse: If possible, return the container to the supplier for reuse or recycling.[1]
-
Disposal: If the container cannot be sufficiently cleaned for recycling or reuse with the same product, it should be punctured to prevent re-use and disposed of in an authorized landfill.[1] Retain all product labels and warnings on the container.[1]
Quantitative Data for this compound
The following table summarizes key quantitative data relevant to the safe handling and disposal of this compound.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₈O | [6] |
| Molecular Weight | 154.25 g/mol | [6] |
| Appearance | Colorless to pale yellow, oily liquid | [6][9] |
| Flash Point | 79°C - 90°C (closed cup) | [4][6][9] |
| Boiling Point | ~209°C - 212°C | [6][9] |
| Density | ~0.926 - 0.931 g/cm³ at 20°C | [6][9] |
| Solubility | Slightly soluble in water; soluble in oils | [8][9] |
| Acute Toxicity (Oral) | LD50 (Rat): 1300 mg/kg | [4] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. olaughlinco.com [olaughlinco.com]
- 5. extrasynthese.com [extrasynthese.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. echemi.com [echemi.com]
- 8. foreverest.net [foreverest.net]
- 9. Terpinen-4-ol | C10H18O | CID 11230 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safe Handling and Disposal of (+)-Terpinen-4-ol: A Guide for Laboratory Professionals
Essential guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of (+)-Terpinen-4-ol, ensuring laboratory safety and operational integrity.
This compound, a naturally occurring monoterpenoid, is recognized for its various biological activities and is a key component in many essential oils.[1] Proper handling and disposal are crucial to mitigate potential hazards in a laboratory setting. This document provides a comprehensive operational and disposal plan, including essential personal protective equipment (PPE) recommendations, first aid procedures, and a clear workflow for managing this chemical safely.
Hazard Identification and Classification
This compound is classified as a substance with the following hazards:
Quantitative Safety Data
A summary of key quantitative safety data for this compound is provided in the table below for easy reference.
| Property | Value | Source(s) |
| Flash Point | 79 °C (174 °F) - closed cup | [1][3] |
| Oral LD50 (ATE) | 500 mg/kg | [3] |
| Boiling Point | 209 °C | [1] |
| Density | 0.926 g/cm³ at 20 °C | [1] |
| Vapor Density | >1 (Air = 1) | [7] |
| Water Solubility | Slightly soluble to fully miscible | [1][3] |
Operational Plan: From Receipt to Experiment
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe working environment.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acid anhydrides, acid chlorides, and strong bases.[8] The container should be kept tightly closed.[1][2] Recommended storage temperature is 15–25 °C.[6] The storage area should be locked.[2][3]
Personal Protective Equipment (PPE)
The following PPE must be worn when handling this compound:
| PPE Type | Specification | Source(s) |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields.[2][4][5] | [2][4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[1][2][4][5] | [1][2][4][5] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. For larger quantities, consider impervious clothing.[2][5] | [2][5] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][2][5] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[2] | [1][2][5] |
Handling and Experimental Protocols
-
Ventilation: Always handle this compound in a well-ventilated area or a certified chemical fume hood to minimize inhalation of vapors.[1][2][5]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[2][4][5] Do not breathe mists or vapors.[2][3][5]
-
Hygiene: Wash hands thoroughly after handling.[2][5] Do not eat, drink, or smoke in the laboratory.[2][5]
-
Spill Management: In case of a spill, remove all sources of ignition.[2][7] Absorb the spill with an inert material (e.g., sand, diatomite, or universal binders) and place it in a suitable, closed container for disposal.[2][8][9] Ensure adequate ventilation.[9]
Emergency Procedures: First Aid
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures | Source(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek medical attention if you feel unwell.[2][4][5][8] | [2][4][5][8] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[2][4][5][9] If skin irritation or a rash occurs, seek medical advice.[2] | [2][4][5][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][4] Remove contact lenses if present and easy to do. Continue rinsing.[2][3] If eye irritation persists, get medical advice/attention.[4] | [2][3][4] |
| Ingestion | Do NOT induce vomiting.[2][8] Rinse the mouth with water.[2][4][5] Seek immediate medical attention.[2][3][7][9] | [2][3][7][9] |
Disposal Plan
Proper disposal of this compound and its containers is imperative to prevent environmental contamination and comply with regulations.
-
Waste Characterization: Unused this compound should be considered hazardous waste.
-
Container Disposal: Do not reuse empty containers. Dispose of the container in accordance with local, regional, national, and international regulations.[2][3]
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant or treatment facility.[2][7] Do not allow the chemical to enter drains, sewers, or watercourses.[2][3][9]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Logical workflow for handling this compound.
References
- 1. Terpinen-4-ol | C10H18O | CID 11230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. fr.cpachem.com [fr.cpachem.com]
- 4. extrasynthese.com [extrasynthese.com]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. carlroth.com [carlroth.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
